molecular formula C5H11NO2 B136322 L-Valine-13C5,15N CAS No. 202407-30-5

L-Valine-13C5,15N

Cat. No.: B136322
CAS No.: 202407-30-5
M. Wt: 123.103 g/mol
InChI Key: KZSNJWFQEVHDMF-XAFSXMPTSA-N
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Description

((13)C5,(15)N)-valine is an L-alpha-amino acid that is L-valine in which all five carbons are (13)C isotopes while the nitrogen is the (15)N isotope. It is a L-alpha-amino acid, a valine, a (13)C-modified compound and a (15)N-modified compound.
Carbon C 13/Nitrogen N 15-labeled Valine is a radioconjugate composed of the essential amino acid valine radiolabeled to carbon C 13 and nitrogen N 15, that can potentially be used as a tracer for protein metabolism in vivo using mass spectrometry (MS). Upon administration of carbon C 13/nitrogen N 15-labeled valine, the exogenous valine is taken up by cells and incorporated into proteins. Upon imaging, protein biomarkers containing radiolabeled valine are secreted by tumor cells and can be identified by MS. This may aid in cancer diagnosis and prognosis. Compared to normal cells, tumor cells rapidly take up amino acids to use as protein building blocks.

Properties

CAS No.

202407-30-5

Molecular Formula

C5H11NO2

Molecular Weight

123.103 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

KZSNJWFQEVHDMF-XAFSXMPTSA-N

Isomeric SMILES

[13CH3][13CH]([13CH3])[13C@@H]([13C](=O)O)[15NH2]

Canonical SMILES

CC(C)C(C(=O)O)N

Synonyms

(+)-2-Amino-3-methylbutyric Acid-13C5,15N;  (2S)-2-Amino-3-methylbutanoic Acid-13C5,15N;  (S)-2-Amino-3-methylbutanoic Acid-13C5,15N;  (S)-Valine-13C5,15N;  (S)-α-Amino-β-methylbutyric Acid-13C5,15N;  L-(+)-α-Aminoisovaleric Acid-13C5,15N;  L-α-Amino-β-met

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to L-Valine-¹³C₅,¹⁵N: Properties, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valine-¹³C₅,¹⁵N is a stable isotope-labeled amino acid that serves as a powerful tool in a variety of research and development applications, particularly in the fields of proteomics, metabolomics, and drug discovery. By replacing the naturally abundant carbon (¹²C) and nitrogen (¹⁴N) atoms with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N respectively, researchers can trace and quantify the metabolic fate of valine and the proteins into which it is incorporated. This guide provides a comprehensive overview of the physical and chemical properties of L-Valine-¹³C₅,¹⁵N, detailed experimental protocols for its use, and a description of the key signaling pathways it helps to elucidate.

Physical and Chemical Properties

L-Valine-¹³C₅,¹⁵N is a white, crystalline solid. Its fundamental properties are summarized in the table below, providing a direct comparison with its unlabeled counterpart. This data is crucial for accurate experimental design, including the preparation of stock solutions and the analysis of mass spectrometry data.

PropertyL-Valine-¹³C₅,¹⁵NL-Valine (Unlabeled)
Molecular Formula ¹³C₅H₁₁¹⁵NO₂C₅H₁₁NO₂
Molecular Weight 123.10 g/mol [1][2][3][4][5]117.15 g/mol [6][7][8][9]
CAS Number 202407-30-5[1][2][3][4]72-18-4[3]
Appearance White solid[1][2][4]White crystalline powder[8]
Melting Point 295-300 °C (sublimes)[1][2][4]315 °C (in a closed capillary)[6]
Optical Activity [α]25/D +26.6° (c = 1 in 5 M HCl)[1][2]---
Isotopic Purity ≥98 atom % ¹³C, ≥98 atom % ¹⁵N[1][4]Not Applicable
Chemical Purity ≥95% (CP)[1][2]≥98%
Solubility Soluble in water.Soluble in water (88.5 g/L at 25 °C).[6] Insoluble in ether.[7]
Storage Room temperature[1][2][3]Room temperature

Experimental Protocols

L-Valine-¹³C₅,¹⁵N is a versatile tool employed in several key experimental methodologies. Below are detailed protocols for its application in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Metabolic Flux Analysis (MFA), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics. It relies on the metabolic incorporation of "heavy" amino acids, such as L-Valine-¹³C₅,¹⁵N, into the entire proteome of a cell population. This allows for the direct comparison of protein abundance between different experimental conditions.

Methodology:

  • Cell Culture Preparation:

    • Select a cell line that is auxotrophic for valine or use a valine-free culture medium.

    • Prepare two distinct media: a "light" medium containing unlabeled L-valine and a "heavy" medium where unlabeled L-valine is completely replaced with L-Valine-¹³C₅,¹⁵N. All other media components should remain identical.

    • It is crucial to use dialyzed fetal bovine serum to avoid the presence of unlabeled amino acids.

  • Metabolic Labeling:

    • Culture the cells in their respective "light" and "heavy" media for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.

    • Monitor the incorporation efficiency by mass spectrometry of a small protein sample.

  • Experimental Treatment:

    • Once labeling is complete, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).

  • Sample Preparation for Mass Spectrometry:

    • Harvest and lyse the cells from both populations.

    • Combine equal amounts of protein from the "light" and "heavy" cell lysates.

    • Digest the combined protein mixture with a protease, typically trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Peptides containing L-Valine-¹³C₅,¹⁵N will exhibit a mass shift of +6 Da compared to their unlabeled counterparts.

    • The relative abundance of a protein between the two conditions can be determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

SILAC_Workflow cluster_labeling Metabolic Labeling cluster_experiment Experiment cluster_analysis Analysis Light_Culture Cell Culture (Light L-Valine) Control Control Condition Light_Culture->Control Heavy_Culture Cell Culture (Heavy L-Valine-¹³C₅,¹⁵N) Treatment Experimental Treatment Heavy_Culture->Treatment Combine Combine Lysates Control->Combine Treatment->Combine Digest Proteolytic Digestion Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Protein Quantification LCMS->Quant MFA_Workflow Start Define Metabolic Network Tracer Select ¹³C Tracer (L-Valine-¹³C₅,¹⁵N) Start->Tracer Culture Cell Culture with Tracer Tracer->Culture Quench Quench Metabolism & Extract Metabolites Culture->Quench Analyze GC-MS or LC-MS Analysis of Labeling Patterns Quench->Analyze Model Computational Modeling & Flux Calculation Analyze->Model Result Metabolic Flux Map Model->Result NMR_Workflow Expression Protein Expression with L-Valine-¹³C₅,¹⁵N Purification Protein Purification Expression->Purification SamplePrep NMR Sample Preparation Purification->SamplePrep Acquisition NMR Data Acquisition SamplePrep->Acquisition Analysis Data Analysis & Structure Determination Acquisition->Analysis BCAA_Catabolism cluster_bcaa BCAA Catabolism Valine L-Valine KIV α-Ketoisovalerate Valine->KIV BCAT Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine L-Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT PropionylCoA Propionyl-CoA KIV->PropionylCoA BCKDH AcetylCoA Acetyl-CoA KIC->AcetylCoA BCKDH Acetoacetate Acetoacetate KIC->Acetoacetate BCKDH KMV->AcetylCoA BCKDH SuccinylCoA Succinyl-CoA KMV->SuccinylCoA BCKDH mTOR_Signaling cluster_mTOR mTOR Signaling AminoAcids Amino Acids (e.g., L-Valine) mTORC1 mTORC1 AminoAcids->mTORC1 Activates GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibits Rheb->mTORC1 Activates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis Inhibits (when unphosphorylated) CellGrowth Cell Growth ProteinSynthesis->CellGrowth

References

Unveiling the Metabolic Fate: A Technical Guide to the Detection of L-Valine-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the core principles and methodologies for the detection and quantification of L-Valine-¹³C₅,¹⁵N. This stable isotope-labeled amino acid is a powerful tool in metabolic research, proteomics, and drug development, enabling precise tracing and quantification of valine metabolism and protein dynamics. This guide provides detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate its effective implementation in your research.

Core Principles of Detection

The fundamental principle behind the detection of L-Valine-¹³C₅,¹⁵N lies in the distinct physical properties of its stable isotopes, ¹³C and ¹⁵N, compared to their more abundant counterparts, ¹²C and ¹⁴N. These heavier isotopes introduce a predictable mass shift and unique nuclear spin properties, which can be sensitively and specifically detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, respectively.

Mass Spectrometry (MS)

Mass spectrometry is the most common technique for the detection and quantification of L-Valine-¹³C₅,¹⁵N. The core principle is the measurement of the mass-to-charge ratio (m/z) of ionized molecules. The incorporation of five ¹³C atoms and one ¹⁵N atom in L-Valine-¹³C₅,¹⁵N results in a significant and easily resolvable mass increase compared to unlabeled L-Valine.

Principle of Isotope Dilution Mass Spectrometry:

A known amount of the "heavy" L-Valine-¹³C₅,¹⁵N is added as an internal standard to a biological sample containing the "light" (unlabeled) L-Valine. The sample is then processed and analyzed by MS. The ratio of the signal intensities of the heavy and light isotopes is used to accurately calculate the concentration of the endogenous L-Valine. This method corrects for sample loss during preparation and variations in ionization efficiency, leading to highly accurate quantification.[1]

Table 1: Mass Shift of L-Valine-¹³C₅,¹⁵N

CompoundMolecular FormulaMonoisotopic Mass (Da)Mass Shift from Unlabeled (Da)
L-Valine (unlabeled)C₅H₁₁NO₂117.07898-
L-Valine-¹³C₅,¹⁵N¹³C₅H₁₁¹⁵NO₂123.09596+6.01698

Note: The mass shift allows for clear differentiation between the labeled and unlabeled forms in a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy detects the nuclear spin properties of atomic nuclei. While the most abundant isotopes of carbon (¹²C) and nitrogen (¹⁴N) are not readily detectable by NMR, the stable isotopes ¹³C and ¹⁵N are NMR-active (spin ½). The incorporation of these isotopes into L-Valine allows for its detection and the study of its environment within complex biological systems.

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local chemical environment. Isotopic labeling with ¹³C and ¹⁵N can lead to small but measurable changes in the chemical shifts of neighboring nuclei, a phenomenon known as the isotope effect. More importantly, direct detection of the ¹³C and ¹⁵N signals provides specific information about the labeled molecule.

Table 2: Standard ¹³C and ¹⁵N Chemical Shifts of L-Valine

AtomStandard Chemical Shift (ppm)
60.7
30.8
Cγ119.3
Cγ218.5
C' (carbonyl)174.9
N121.1

Note: The exact chemical shifts can vary depending on the solvent, pH, and molecular conformation. Data for unlabeled L-Valine is provided as a reference.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the detection of L-Valine-¹³C₅,¹⁵N.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful technique for the quantitative analysis of protein expression levels between different cell populations.[3]

Methodology:

  • Cell Culture: Culture two populations of cells in parallel. One population is grown in a "light" medium containing unlabeled L-Valine, while the other is grown in a "heavy" medium where the unlabeled L-Valine is replaced with L-Valine-¹³C₅,¹⁵N.

  • Label Incorporation: Allow the cells to grow for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid into the proteome.

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations. Combine equal amounts of protein from the "light" and "heavy" cell lysates.

  • Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of peptides (and thus proteins) by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is used to quantify the rates of metabolic reactions within a biological system.[4]

Methodology:

  • Isotope Labeling Experiment: Culture cells or administer L-Valine-¹³C₅,¹⁵N to an organism.

  • Sample Collection: Collect biological samples (e.g., cell extracts, plasma) at specific time points.

  • Metabolite Extraction: Extract the metabolites of interest from the samples.

  • LC-MS/MS or GC-MS Analysis: Analyze the extracted metabolites to determine the mass isotopomer distribution of valine and its downstream metabolites.

  • Metabolic Modeling: Use computational models to fit the experimental mass isotopomer distribution data and calculate the intracellular metabolic fluxes.

Sample Preparation and LC-MS/MS Parameters for Quantification in Plasma

This protocol outlines a general procedure for the quantification of L-Valine in plasma using L-Valine-¹³C₅,¹⁵N as an internal standard.[5][6]

Sample Preparation:

  • Spiking: To a 100 µL plasma sample, add a known amount of L-Valine-¹³C₅,¹⁵N internal standard solution.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate the proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the amino acids.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of mobile phase A).

LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column or a HILIC column suitable for amino acid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate valine from other amino acids.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification.

    • MRM Transitions:

      • L-Valine (unlabeled): Precursor ion (m/z) 118.1 → Product ion (m/z) 72.1

      • L-Valine-¹³C₅,¹⁵N: Precursor ion (m/z) 124.1 → Product ion (m/z) 77.1[5]

    • Instrument Settings: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the detection and metabolism of L-Valine-¹³C₅,¹⁵N.

Detection_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Detection cluster_data Data Analysis Biological_Sample Biological Sample (e.g., cells, plasma) Extraction Extraction & Purification Biological_Sample->Extraction Internal_Standard L-Valine-¹³C₅,¹⁵N (Internal Standard) Internal_Standard->Extraction LC_Separation LC Separation Extraction->LC_Separation Inject NMR_Detection NMR Spectroscopy (NMR Detection) Extraction->NMR_Detection Analyze MS_Detection Mass Spectrometry (MS Detection) LC_Separation->MS_Detection Quantification Quantification (Isotope Ratio) MS_Detection->Quantification Flux_Analysis Metabolic Flux Analysis Quantification->Flux_Analysis Proteomics Quantitative Proteomics Quantification->Proteomics

Experimental workflow for L-Valine-¹³C₅,¹⁵N detection.

Valine_Catabolism Valine L-Valine-¹³C₅,¹⁵N alpha_Keto α-Ketoisovalerate-¹³C₅ Valine->alpha_Keto Transamination Isobutyryl_CoA Isobutyryl-CoA-¹³C₄ alpha_Keto->Isobutyryl_CoA Oxidative Decarboxylation Propionyl_CoA Propionyl-CoA-¹³C₃ Isobutyryl_CoA->Propionyl_CoA Series of Reactions Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Simplified catabolic pathway of L-Valine.

Conclusion

L-Valine-¹³C₅,¹⁵N is an indispensable tool for researchers seeking to unravel the complexities of valine metabolism and protein dynamics. Its detection, primarily through mass spectrometry and NMR spectroscopy, provides highly accurate and specific quantitative data. By leveraging the principles of isotope dilution and metabolic labeling, scientists can gain profound insights into cellular physiology, disease mechanisms, and the efficacy of therapeutic interventions. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to confidently and effectively utilize L-Valine-¹³C₅,¹⁵N in their experimental designs, ultimately advancing our understanding of biological systems.

References

L-Valine-13C5,15N for Tracing Amino Acid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Valine-13C5,15N in tracing amino acid metabolism. Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes, offering a dynamic view of cellular processes. L-Valine labeled with five Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) isotopes is a powerful probe for investigating branched-chain amino acid (BCAA) metabolism, which is often dysregulated in various diseases, including cancer and metabolic disorders. This guide details the underlying principles, experimental protocols, data interpretation, and visualization techniques pertinent to the use of this tracer.

Introduction to Stable Isotope Tracing with this compound

Stable isotope tracing is a technique used to follow the metabolic fate of a molecule of interest by replacing one or more of its atoms with their heavier, non-radioactive isotopes.[1] When cells are supplied with a labeled substrate like this compound, the heavy isotopes are incorporated into downstream metabolites. By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the distribution of these isotopes, thereby mapping the flow of atoms through metabolic pathways.[1]

The dual labeling of L-Valine with both ¹³C and ¹⁵N provides a significant advantage. The ¹³C atoms allow for the tracing of the carbon skeleton of valine as it is catabolized, while the ¹⁵N tracks the fate of its amino group through transamination and other nitrogen metabolism pathways. This simultaneous tracking of carbon and nitrogen fluxes provides a more complete picture of amino acid metabolism.[2]

Applications in Research and Drug Development:

  • Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions to understand how cells reprogram their metabolism in response to genetic or environmental changes.

  • Disease Research: Investigating metabolic alterations in diseases such as cancer, where BCAA metabolism is often reprogrammed to support tumor growth.[3]

  • Drug Discovery: Assessing the metabolic effects of drug candidates and identifying potential therapeutic targets within metabolic pathways.

Experimental Design and Protocols

A typical experiment involving this compound tracing consists of several key steps, from cell culture and tracer administration to sample analysis.

Cell Culture and Labeling

A crucial first step is to culture cells in a medium where the unlabeled (¹²C, ¹⁴N) L-Valine has been replaced with this compound.

Protocol for Isotope Labeling in Cell Culture:

  • Medium Preparation: Prepare a custom cell culture medium that is deficient in L-Valine. Supplement this medium with a known concentration of this compound. The concentration should be similar to that in standard culture media to avoid artifacts due to nutrient deprivation or excess.

  • Cell Seeding: Seed the cells of interest in standard culture medium and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Tracer Introduction: Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the pre-warmed this compound-containing medium.

  • Incubation: Incubate the cells for a specific period. The duration of labeling is critical and should be optimized based on the metabolic pathway of interest and the turnover rate of the target metabolites. A time-course experiment is often recommended to determine the optimal labeling time.

  • Metabolite Quenching and Extraction: To halt metabolic activity and preserve the metabolic state of the cells, rapidly quench the cells. This is typically done by aspirating the medium and adding a cold solvent, such as 80% methanol. The cells are then scraped and collected.

  • Sample Preparation for Analysis: The cell extracts are then processed to separate the metabolites from other cellular components like proteins and lipids. This often involves centrifugation and collection of the supernatant. The extracted metabolites are then dried down before derivatization for GC-MS analysis.

Sample Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for analyzing the mass isotopomer distribution of metabolites.

General GC-MS Protocol:

  • Derivatization: To make the amino acids and other organic acids volatile for GC analysis, they need to be derivatized. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC Separation: The derivatized sample is injected into the gas chromatograph, where the different metabolites are separated based on their boiling points and interaction with the GC column.

  • MS Detection and Analysis: As the separated metabolites elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the detection of the different mass isotopologues (molecules that differ only in their isotopic composition).

Data Presentation and Interpretation

The primary data obtained from a this compound tracing experiment is the mass isotopomer distribution (MID) of valine and its downstream metabolites. This data reveals the extent of label incorporation and can be used to calculate metabolic fluxes.

Quantitative Data Summary

The following table presents kinetic data from a study that utilized L-[1-¹³C,¹⁵N]valine to investigate valine metabolism in healthy human subjects. While the specific tracer is slightly different from this compound, the data provides valuable insights into the rates of key metabolic processes involving valine.

ParameterValine Flux (μmol·kg⁻¹·h⁻¹)Leucine Flux (μmol·kg⁻¹·h⁻¹)
Total Flux (Appearance Rate) 80.3 ± 1.286.6 ± 2.0
Oxidation Rate 11.8 ± 0.615.9 ± 1.1
Deamination Rate 84.0 ± 3.5103.0 ± 6.5
Reamination Rate 72.2 ± 3.387.1 ± 7.5

Data adapted from Staten et al., 1984.

Interpretation of the Data:

  • Total Flux: Represents the rate at which valine appears in the plasma pool, primarily from protein breakdown.

  • Oxidation Rate: Indicates the rate at which the carbon skeleton of valine is catabolized for energy production.

  • Deamination/Reamination Rates: These values reflect the dynamics of the removal and re-addition of the amino group, providing insight into nitrogen metabolism.

Visualization of Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex data generated from stable isotope tracing experiments.

Valine Catabolic Pathway

The following diagram illustrates the catabolism of L-Valine, showing its conversion to propionyl-CoA and ultimately succinyl-CoA, which can then enter the Krebs cycle.

Valine_Catabolism cluster_valine L-Valine Catabolism cluster_krebs Krebs Cycle L-Valine L-Valine alpha-Ketoisovalerate alpha-Ketoisovalerate L-Valine->alpha-Ketoisovalerate BCAT Isobutyryl-CoA Isobutyryl-CoA alpha-Ketoisovalerate->Isobutyryl-CoA BCKDH Methacrylyl-CoA Methacrylyl-CoA Isobutyryl-CoA->Methacrylyl-CoA IBD 3-Hydroxyisobutyryl-CoA 3-Hydroxyisobutyryl-CoA Methacrylyl-CoA->3-Hydroxyisobutyryl-CoA Enoyl-CoA hydratase 3-Hydroxyisobutyrate 3-Hydroxyisobutyrate 3-Hydroxyisobutyryl-CoA->3-Hydroxyisobutyrate HIBCH Methylmalonate semialdehyde Methylmalonate semialdehyde 3-Hydroxyisobutyrate->Methylmalonate semialdehyde HIBADH Propionyl-CoA Propionyl-CoA Methylmalonate semialdehyde->Propionyl-CoA MMSDH Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA PCC Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA MCM Krebs_Cycle Krebs Cycle Succinyl-CoA->Krebs_Cycle

Valine Catabolic Pathway to the Krebs Cycle
Experimental Workflow

The diagram below outlines the major steps in a typical this compound tracing experiment, from cell culture to data analysis.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_analysis Sample Analysis cluster_data Data Interpretation Culture Cell Culture in Standard Medium Label Incubation with this compound Culture->Label Quench Metabolite Quenching Label->Quench Extract Metabolite Extraction Quench->Extract Derivatize Derivatization Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS MID Mass Isotopomer Distribution Analysis GCMS->MID MFA Metabolic Flux Analysis MID->MFA

Workflow for this compound Tracing

Conclusion

This compound is a potent tool for dissecting the complexities of amino acid metabolism. By enabling the simultaneous tracing of both the carbon skeleton and the amino group of valine, this stable isotope provides a high-resolution view of metabolic pathways. The detailed experimental protocols and data analysis workflows presented in this guide offer a framework for researchers to design and execute robust stable isotope tracing studies. The insights gained from such experiments are critical for advancing our understanding of metabolic reprogramming in health and disease and for the development of novel therapeutic strategies.

References

Understanding the Mass Shift in L-Valine-¹³C₅,¹⁵N: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift observed in L-Valine labeled with five Carbon-13 (¹³C) isotopes and one Nitrogen-15 (¹⁵N) isotope. This isotopically labeled amino acid is a critical tool in advanced research, particularly in the fields of proteomics, metabolomics, and drug development. Its defined mass shift allows for precise tracking and quantification of valine metabolism and protein dynamics.

The Core Principle: Isotopic Labeling and Mass Shift

Stable isotope labeling is a powerful technique that involves the substitution of atoms in a molecule with their heavier, non-radioactive isotopes. In the case of L-Valine-¹³C₅,¹⁵N, five of the seven carbon atoms and the single nitrogen atom are replaced with their heavier counterparts.

The mass of an atom is determined by the sum of its protons and neutrons. The most common isotope of carbon is ¹²C (6 protons, 6 neutrons), and for nitrogen, it is ¹⁴N (7 protons, 7 neutrons). By introducing ¹³C (6 protons, 7 neutrons) and ¹⁵N (7 protons, 8 neutrons), the overall mass of the L-Valine molecule increases predictably.

This deliberate increase in mass, or "mass shift," is the cornerstone of its utility. When analyzed by a mass spectrometer, a molecule containing these heavy isotopes will produce a distinct signal at a higher mass-to-charge ratio (m/z) compared to its unlabeled, or "light," counterpart. This allows for the differentiation and quantification of the labeled and unlabeled forms within a complex biological sample.

Quantitative Data: Understanding the Mass Shift

The precise mass shift of L-Valine-¹³C₅,¹⁵N is a critical parameter for mass spectrometry-based analyses. The following table summarizes the molecular weights of natural L-Valine and its fully labeled counterpart.

CompoundChemical FormulaMolecular Weight (Da)Mass Shift (Da)
L-Valine (unlabeled)C₅H₁₁NO₂117.15[1][2]-
L-Valine-¹³C₅,¹⁵N¹³C₅H₁₁¹⁵NO₂123.10[3][4][5][6]+6

Note: The mass shift of +6 Da is a nominal value. The exact mass difference will vary slightly depending on the precise masses of the isotopes and the resolution of the mass spectrometer.

The predictable +6 Da mass shift enables researchers to clearly distinguish between endogenous (unlabeled) L-Valine and the exogenously introduced labeled standard in a mass spectrum. This distinction is fundamental for quantitative studies.

Experimental Protocols and Workflows

L-Valine-¹³C₅,¹⁵N is employed in a variety of experimental contexts. Below are detailed overviews of common methodologies.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used technique for quantitative proteomics. It involves the metabolic incorporation of labeled amino acids into the entire proteome of cultured cells.

Experimental Workflow:

SILAC_Workflow cluster_prep Cell Culture Preparation cluster_exp Experiment and Lysis cluster_analysis Sample Processing and Analysis A Two cell populations B Culture in 'Light' Medium (unlabeled amino acids) A->B Control C Culture in 'Heavy' Medium (e.g., L-Valine-¹³C₅,¹⁵N) A->C Experimental D Apply experimental conditions B->D C->D E Cell Lysis D->E F Combine 'Light' and 'Heavy' lysates (1:1 ratio) E->F G Protein Digestion (e.g., with Trypsin) F->G H LC-MS/MS Analysis G->H I Data Analysis: Quantify peptide ratios H->I

Caption: A typical experimental workflow for a SILAC experiment.

Detailed Methodology:

  • Cell Culture: Two populations of cells are cultured in parallel. One is grown in standard "light" media, while the other is grown in "heavy" media where one or more essential amino acids (e.g., L-Valine) are replaced with their stable isotope-labeled counterparts (e.g., L-Valine-¹³C₅,¹⁵N). Cells are cultured for a sufficient number of doublings to ensure near-complete incorporation of the labeled amino acids into newly synthesized proteins.[4][5][7]

  • Experimental Treatment: The two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

  • Cell Lysis and Protein Mixing: Following the experimental treatment, the cells are lysed, and the protein extracts from the "light" and "heavy" populations are mixed, typically in a 1:1 ratio.[5]

  • Protein Digestion: The combined protein mixture is then digested into smaller peptides using a protease, most commonly trypsin.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: In the mass spectrum, peptides from the "heavy" sample will appear at a higher m/z value than their "light" counterparts. The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the isotopic peptide pairs.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

GC-C-IRMS is a highly sensitive technique used to measure the isotopic enrichment of specific compounds, including amino acids.

Experimental Workflow:

GCCIRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-C-IRMS Analysis A Protein Hydrolysis (if necessary) B Amino Acid Derivatization A->B C Injection into GC B->C D Separation on GC Column C->D E Combustion to Gas (e.g., CO₂, N₂) D->E F Introduction into IRMS E->F G Isotope Ratio Measurement F->G

Caption: General workflow for GC-C-IRMS analysis of amino acids.

Detailed Methodology:

  • Sample Preparation: If the amino acids are part of a protein, the protein is first hydrolyzed to release the individual amino acids.[8][9]

  • Derivatization: The amino acids are chemically modified (derivatized) to make them volatile for gas chromatography analysis. A common method is the formation of N-acetyl methyl esters.[8]

  • Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph, where the individual amino acids are separated based on their physicochemical properties as they pass through a capillary column.[8]

  • Combustion: As the separated amino acids elute from the GC column, they are passed through a combustion furnace, which converts them into simple gases like CO₂ and N₂.[8]

  • Isotope Ratio Mass Spectrometry (IRMS): These gases are then introduced into an isotope ratio mass spectrometer, which precisely measures the ratio of the heavy to light isotopes (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N).[8]

L-Valine Metabolism and Signaling

Understanding the metabolic fate of L-Valine is crucial for interpreting data from isotope tracing experiments. L-Valine is a branched-chain amino acid (BCAA) that plays a significant role in protein synthesis and energy metabolism.

Catabolic Pathway of L-Valine:

Valine_Metabolism Valine L-Valine a_KIV α-Ketoisovalerate Valine->a_KIV Transamination BCAT Branched-chain aminotransferase (BCAT) Valine->BCAT mTOR AKT/mTOR Pathway Valine->mTOR PGC1 PGC-1α/PGC-1β Pathways Valine->PGC1 a_KG α-Ketoglutarate Glutamate Glutamate a_KG->Glutamate BCKDH Branched-chain α-keto acid dehydrogenase (BCKDH) a_KIV->BCKDH Isobutyryl_CoA Isobutyryl-CoA a_KIV->Isobutyryl_CoA Oxidative Decarboxylation BCAT->a_KIV BCKDH->Isobutyryl_CoA Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Further Oxidation TCA TCA Cycle Succinyl_CoA->TCA Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Mito_Biogenesis Mitochondrial Biogenesis PGC1->Mito_Biogenesis

Caption: The catabolic pathway of L-Valine and its influence on key signaling pathways.

The catabolism of L-Valine begins with a transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which converts it to α-ketoisovalerate.[10] This is followed by oxidative decarboxylation to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[10] Through a series of subsequent enzymatic reactions, isobutyryl-CoA is converted to succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[3][10]

Beyond its role in catabolism, L-Valine also influences cellular signaling. It has been shown to activate the AKT/mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.[1][2] Additionally, valine can promote mitochondrial biogenesis through the PGC-1α/PGC-1β pathways.[1]

Conclusion

L-Valine-¹³C₅,¹⁵N is an indispensable tool for modern biological and biomedical research. Its well-defined mass shift provides a robust and precise method for tracing the metabolic fate of valine and quantifying changes in protein abundance. By leveraging techniques such as SILAC and GC-C-IRMS, researchers can gain deep insights into cellular metabolism, protein dynamics, and the mechanisms of disease, ultimately accelerating the drug development process. This guide provides a foundational understanding of the principles, methodologies, and applications of this powerful isotopic tracer.

References

Safety and Handling of L-Valine-¹³C₅,¹⁵N: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for L-Valine-¹³C₅,¹⁵N, a stable isotope-labeled amino acid crucial for a range of applications in metabolic research, proteomics, and drug development. Stable isotope labeling offers a safe and powerful alternative to radioisotopes for tracing the metabolic fate of molecules.[][2] This document consolidates safety data, handling and storage recommendations, and general experimental considerations to ensure the safe and effective use of this compound in a laboratory setting.

Product Identification and Properties

L-Valine-¹³C₅,¹⁵N is a form of L-Valine where five carbon atoms are replaced with the stable isotope Carbon-13 (¹³C) and the nitrogen atom is replaced with the stable isotope Nitrogen-15 (¹⁵N).[3] This labeling provides a distinct mass shift that allows it to be traced and quantified using mass spectrometry and NMR-based techniques.[4]

PropertyValueReference
Synonyms (S)-α-Aminoisovaleric acid-¹³C₅,¹⁵N, L-2-Amino-3-methylbutanoic acid-¹³C₅,¹⁵N, L-Valine-ul-¹³C,¹⁵N[5]
CAS Number 202407-30-5[5][6][7]
Molecular Formula ¹³C₅H₁₁¹⁵NO₂[6]
Molecular Weight 123.10 g/mol [5][6]
Appearance Solid[5]
Melting Point 295-300 °C (subl.)[5]
Storage Temperature Room temperature or -20°C (powder)[5][6]

Hazard Identification and Safety Precautions

While some suppliers classify L-Valine-¹³C₅,¹⁵N as not a hazardous substance or mixture, others indicate potential hazards.[8] It is prudent to handle all chemicals with care.

GHS Classification:

One safety data sheet has classified L-Valine-¹³C₅,¹⁵N as follows:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[6]

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[6]

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[6]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[6]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P273: Avoid release to the environment.[6]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

  • P330: Rinse mouth.[6]

  • P391: Collect spillage.[6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[6]

There is no specific quantitative toxicity data, such as an LD50 value, available for L-Valine-¹³C₅,¹⁵N in the provided search results.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

Exposure RouteFirst-Aid MeasuresReference
Eye Contact Remove contact lenses, if present. Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[6][8]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[6][8]
Inhalation Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek medical attention.[6][8]
Ingestion Wash out mouth with water. Do NOT induce vomiting. Call a physician.[6][8]

Handling and Storage

Proper handling and storage are essential to maintain the integrity and stability of L-Valine-¹³C₅,¹⁵N.

Handling:

  • Avoid inhalation, and contact with eyes and skin.[6][8]

  • Avoid the formation of dust and aerosols.[6][8]

  • Use in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[6][8]

  • Wear appropriate personal protective equipment (PPE).

Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area.[6]

  • Protect from direct sunlight and sources of ignition.[6]

  • Recommended storage is at -20°C for powder form or -80°C when in solvent.[6] However, some suppliers state that it can be stored at room temperature.[5]

  • Stable isotope-labeled amino acid mixes are generally stable for up to two weeks when stored frozen, though some degradation of certain compounds may occur after three weeks.[9]

Incompatible Materials:

  • Strong acids/alkalis and strong oxidizing/reducing agents.[6]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling L-Valine-¹³C₅,¹⁵N:

PPESpecificationReference
Eye Protection Safety goggles with side-shields.[6]
Hand Protection Protective gloves (e.g., nitrile rubber).[5][6]
Skin and Body Protection Impervious clothing, such as a lab coat.[6]
Respiratory Protection A suitable respirator, such as a dust mask type N95 (US), should be used when dusts are generated.[5][6]

Experimental Protocols and Workflows

While specific experimental protocols are application-dependent, a general workflow for handling and using L-Valine-¹³C₅,¹⁵N in a typical cell culture experiment (e.g., SILAC - Stable Isotope Labeling by Amino Acids in Cell Culture) is outlined below.

G General Workflow for Handling L-Valine-¹³C₅,¹⁵N cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_cleanup Cleanup & Disposal A Material Acquisition & SDS Review B Don Appropriate PPE A->B C Weighing in Ventilated Enclosure B->C D Dissolution in Sterile Solvent C->D E Addition to Cell Culture Medium D->E F Cell Culture Incubation E->F G Cell Lysis & Protein Extraction F->G H Sample Preparation for MS/NMR G->H I Data Acquisition (MS/NMR) H->I J Data Analysis I->J L Dispose of Waste per Regulations J->L K Decontaminate Work Surfaces K->L

General laboratory workflow for using L-Valine-¹³C₅,¹⁵N.

Signaling Pathways and Applications

L-Valine, a branched-chain amino acid (BCAA), plays a role in various metabolic pathways.[10] Its isotopically labeled form is used to trace these pathways. For example, it can be used to study protein synthesis and degradation, and the metabolism of BCAAs in various physiological and pathological states. The degradation of L-valine involves its conversion to propionyl-CoA.[10]

G Conceptual Use of L-Valine-¹³C₅,¹⁵N in Tracing Metabolic Pathways A L-Valine-¹³C₅,¹⁵N (External) B Cellular Uptake A->B C Incorporation into Proteins (¹³C, ¹⁵N-labeled proteins) B->C E Catabolism B->E D Protein Synthesis & Degradation Studies C->D F 2-Ketoisovalerate-¹³C₅ E->F G Propionyl-CoA-¹³C₃ F->G H TCA Cycle Intermediates G->H I Metabolic Flux Analysis H->I

Tracing metabolic fate of L-Valine-¹³C₅,¹⁵N.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses.[8]

  • Methods for Cleaning Up: Absorb solutions with a liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to regulations.[8]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Under fire conditions, may decompose and emit toxic fumes.[6]

  • Special Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Stability and Reactivity

  • Reactivity: No data available.[6]

  • Chemical Stability: Stable under recommended storage conditions.[6]

  • Possibility of Hazardous Reactions: No data available.[6]

  • Conditions to Avoid: No specific data available, but generally avoid extreme heat and moisture.

  • Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[6]

  • Hazardous Decomposition Products: No data available, other than under fire conditions.[6]

This guide is intended to provide comprehensive safety and handling information for L-Valine-¹³C₅,¹⁵N based on currently available data. It is essential for all users to review the most current Safety Data Sheet from their supplier before use and to adhere to all institutional safety protocols.

References

An In-depth Technical Guide to L-Valine-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a precise understanding of their molecular characteristics is paramount. This guide provides core technical data for L-Valine-¹³C₅,¹⁵N, a stable isotope-labeled version of the essential amino acid L-Valine.

Molecular Formula and Weight

L-Valine-¹³C₅,¹⁵N is an isotopically enriched form of L-Valine where all five carbon atoms are replaced by the carbon-13 isotope (¹³C) and the nitrogen atom is replaced by the nitrogen-15 isotope (¹⁵N).[1] This labeling results in a defined mass shift, making it a valuable tool for a variety of analytical applications, including metabolic flux analysis and as an internal standard for quantitative mass spectrometry.[1]

The chemical structure of L-Valine-¹³C₅,¹⁵N is represented by the linear formula: (¹³CH₃)₂¹³CH¹³CH(¹⁵NH₂)¹³CO₂H. Based on this isotopic composition, the molecular formula and weight are detailed below.

ParameterValue
Molecular Formula ¹³C₅H₁₁¹⁵NO₂
Monoisotopic Mass 123.10 g/mol [2]
Calculated Molecular Weight 123.103 u

The calculation of the molecular weight is based on the sum of the atomic masses of the constituent isotopes:

  • 5 x Carbon-13: 5 x 13.00335 u = 65.01675 u

  • 11 x Hydrogen: 11 x 1.00794 u = 11.08734 u

  • 1 x Nitrogen-15: 1 x 15.00011 u = 15.00011 u

  • 2 x Oxygen: 2 x 15.9994 u = 31.9988 u

Experimental Applications

Due to its specific isotopic labeling, L-Valine-¹³C₅,¹⁵N serves as a critical reagent in various experimental protocols.

Methodology for Use as an Internal Standard in Mass Spectrometry:

  • Standard Preparation: A stock solution of L-Valine-¹³C₅,¹⁵N is prepared in a suitable solvent (e.g., 0.1 M HCl) at a known concentration. A series of dilutions are then made to create a calibration curve.

  • Sample Spiking: A known amount of the L-Valine-¹³C₅,¹⁵N internal standard is added to each biological sample (e.g., plasma, cell lysate) prior to sample preparation (e.g., protein precipitation, solid-phase extraction).

  • LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is configured to monitor the specific mass transitions for both the unlabeled (endogenous) L-Valine and the labeled L-Valine-¹³C₅,¹⁵N.

  • Quantification: The ratio of the peak area of the endogenous L-Valine to the peak area of the L-Valine-¹³C₅,¹⁵N internal standard is calculated. This ratio is then used to determine the exact concentration of the endogenous L-Valine in the original sample by interpolating from the calibration curve.

Visual Representations

Logical Workflow for Quantitative Analysis:

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare L-Valine-¹³C₅,¹⁵N Stock Solution B Create Calibration Curve Standards A->B C Spike Biological Samples with Internal Standard A->C D LC-MS/MS Analysis B->D C->D E Calculate Peak Area Ratios (Endogenous / Internal Standard) D->E F Determine Endogenous L-Valine Concentration E->F

References

Methodological & Application

Application Notes and Protocols for L-Valine-¹³C₅,¹⁵N in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing L-Valine-¹³C₅,¹⁵N, a stable isotope-labeled amino acid, in mass spectrometry-based quantitative proteomics and metabolic analysis. This powerful tool enables accurate quantification of proteins and tracking of metabolic pathways, offering critical insights for cellular biology, disease research, and drug development.

Quantitative Proteomics using Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

The SILAC method allows for the accurate relative quantification of protein abundance between different cell populations. By metabolically incorporating "heavy" L-Valine-¹³C₅,¹⁵N into one cell population and comparing it to a "light" (unlabeled) population, changes in protein expression can be precisely measured by mass spectrometry.

Application Highlight: Investigating Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Receptor Tyrosine Kinase (RTK) signaling pathways, such as the one initiated by EGFR, are crucial in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of these pathways is often implicated in diseases like cancer.[1] SILAC-based quantitative proteomics is a powerful technique to study the dynamic changes in protein phosphorylation and expression within these pathways upon stimulation or inhibition.[3][4]

Experimental Workflow for EGFR Signaling Analysis using SILAC

Experimental Workflow: SILAC Analysis of EGFR Signaling cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis A Control Cells ('Light' Medium) C Combine Cell Lysates (1:1 Ratio) A->C B Treated Cells ('Heavy' Medium with L-Valine-¹³C₅,¹⁵N) B->C D Protein Digestion (e.g., Trypsin) C->D E LC-MS/MS Analysis D->E F Identify & Quantify Peptides E->F G Determine Protein Ratios (Heavy/Light) F->G

Caption: A streamlined workflow for quantitative proteomics using SILAC.

Detailed Experimental Protocol: SILAC with L-Valine-¹³C₅,¹⁵N

This protocol outlines the key steps for a typical SILAC experiment to study the EGFR signaling pathway.

Materials:

  • Cell line of interest (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression)

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-Arginine, L-Lysine, and L-Valine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • 'Light' L-Valine (unlabeled)

  • 'Heavy' L-Valine-¹³C₅,¹⁵N

  • 'Light' and 'Heavy' L-Arginine and L-Lysine (if also performing Arg/Lys labeling)

  • Recombinant Human Epidermal Growth Factor (EGF)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in 'light' medium (supplemented with unlabeled L-Arginine, L-Lysine, and L-Valine) and 'heavy' medium (supplemented with unlabeled L-Arginine, L-Lysine, and L-Valine-¹³C₅,¹⁵N).

    • Ensure complete metabolic incorporation of the labeled amino acid by passaging the cells for at least 6-8 doublings in the respective media.

    • Verify labeling efficiency (>97%) by a preliminary mass spectrometry analysis of a small cell sample.

  • Cell Treatment:

    • Starve both 'light' and 'heavy' cell populations in serum-free medium for 12-24 hours to reduce basal signaling.

    • Treat the 'heavy' labeled cells with a specific concentration of EGF (e.g., 100 ng/mL) for a defined period (e.g., 10 minutes) to stimulate the EGFR pathway. The 'light' labeled cells serve as the unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Quantify the protein concentration of both 'light' and 'heavy' lysates using a standard protein assay (e.g., BCA assay).

  • Sample Pooling and Protein Digestion:

    • Combine equal amounts of protein from the 'light' and 'heavy' lysates (1:1 ratio).

    • Perform in-solution or in-gel digestion of the combined protein mixture using trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system. The mass spectrometer will detect peptide pairs: the 'light' (unlabeled) and the 'heavy' (containing L-Valine-¹³C₅,¹⁵N).

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of the 'heavy' to 'light' peptide pairs.

    • Proteins with a significant change in their heavy/light ratio are considered to be regulated in response to EGF stimulation.

Data Presentation: Expected Mass Shifts and Quantitative Data

The incorporation of L-Valine-¹³C₅,¹⁵N results in a predictable mass shift for valine-containing peptides.

Table 1: Mass Shift of Tryptic Peptides Containing L-Valine-¹³C₅,¹⁵N

Number of Valine ResiduesIsotopic CompositionMass Shift (Da)
1¹³C₅,¹⁵N+6.0201
2¹³C₁₀,¹⁵N₂+12.0402
3¹³C₁₅,¹⁵N₃+18.0603

Table 2: Example Quantitative Proteomics Data from an EGFR Signaling SILAC Experiment

This table shows hypothetical data representing typical results from a SILAC experiment investigating EGFR signaling.

ProteinGenePeptide SequenceHeavy/Light RatioRegulation
EGFREGFR...VAIKV...2.5Upregulated
SHC1SHC1...GVFV...3.1Upregulated
GRB2GRB2...VFWK...2.8Upregulated
SOS1SOS1...VEIK...1.9Upregulated
ActinACTB...DSYVGDEAQSK...1.0Unchanged

Metabolic Flux Analysis (MFA)

L-Valine-¹³C₅,¹⁵N can be used as a tracer in metabolic flux analysis to delineate the pathways of branched-chain amino acid (BCAA) metabolism. By tracking the incorporation of the stable isotopes into downstream metabolites, researchers can quantify the rates of metabolic reactions.[5][6]

Application Highlight: Tracing Valine Catabolism

Understanding the catabolism of BCAAs like valine is crucial in studying metabolic diseases such as maple syrup urine disease and certain types of cancer.[7]

Experimental Workflow for Valine Metabolic Flux Analysis

Experimental Workflow: Valine Metabolic Flux Analysis A Cell Culture with L-Valine-¹³C₅,¹⁵N Tracer B Metabolite Extraction A->B C LC-MS/MS or GC-MS Analysis B->C D Isotopologue Distribution Analysis C->D E Metabolic Flux Calculation D->E

Caption: A general workflow for tracing metabolic pathways using stable isotopes.

Detailed Experimental Protocol: Valine Catabolism MFA

Materials:

  • Cells or organism of interest

  • Culture medium with a defined composition

  • L-Valine-¹³C₅,¹⁵N

  • Metabolite extraction solution (e.g., 80% methanol)

  • LC-MS/MS or GC-MS system

Procedure:

  • Isotope Labeling:

    • Culture cells in a medium where unlabeled valine is replaced with L-Valine-¹³C₅,¹⁵N.

    • Harvest cells at different time points to track the dynamic incorporation of the label into downstream metabolites.

  • Metabolite Extraction:

    • Quench metabolic activity rapidly (e.g., by flash-freezing in liquid nitrogen).

    • Extract metabolites using a cold extraction solution.

  • Mass Spectrometry Analysis:

    • Analyze the metabolite extracts by LC-MS/MS or GC-MS to measure the mass isotopomer distributions of key metabolites in the valine catabolic pathway (e.g., α-ketoisovalerate, succinyl-CoA).

  • Data Analysis:

    • Correct the raw mass spectrometry data for natural isotope abundance.

    • Use metabolic modeling software to calculate the metabolic fluxes that best fit the observed isotopologue distributions.

Data Presentation: Isotopologue Distribution

Table 3: Hypothetical Mass Isotopologue Distribution in a Key Downstream Metabolite

This table shows how the incorporation of ¹³C from L-Valine-¹³C₅,¹⁵N can be tracked in a downstream metabolite like Succinyl-CoA.

MetaboliteMass IsotopologueRelative Abundance (%)
Succinyl-CoAM+020
M+115
M+230
M+325
M+410

Absolute Quantification using L-Valine-¹³C₅,¹⁵N as an Internal Standard

L-Valine-¹³C₅,¹⁵N can be used as an internal standard for the accurate and precise absolute quantification of unlabeled (endogenous) valine in biological samples by isotope dilution mass spectrometry.[8][9]

Application Highlight: Clinical Diagnostics and Nutritional Studies

Accurate measurement of amino acid concentrations in plasma or other biological fluids is essential for diagnosing and monitoring various metabolic disorders and for nutritional assessment.

Logical Relationship for Absolute Quantification

Principle of Isotope Dilution Mass Spectrometry A Known amount of L-Valine-¹³C₅,¹⁵N (Internal Standard) C Mix A->C B Biological Sample with Unknown amount of L-Valine (Analyte) B->C D LC-MS/MS Analysis C->D E Measure Peak Area Ratio (Analyte / Internal Standard) D->E F Calculate Analyte Concentration using a Calibration Curve E->F

Caption: The core principle of absolute quantification using a stable isotope-labeled internal standard.

Detailed Experimental Protocol: Absolute Quantification of Valine

Materials:

  • Biological sample (e.g., plasma, serum, tissue homogenate)

  • L-Valine-¹³C₅,¹⁵N of known concentration (internal standard)

  • Unlabeled L-Valine standards for calibration curve

  • Protein precipitation agent (e.g., sulfosalicylic acid, acetonitrile)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample, add a precise amount of the L-Valine-¹³C₅,¹⁵N internal standard solution.

    • Deproteinize the sample by adding a precipitation agent and centrifuge to remove the precipitated proteins.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards with known concentrations of unlabeled L-Valine.

    • Add the same amount of L-Valine-¹³C₅,¹⁵N internal standard to each calibration standard as was added to the biological samples.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples and calibration standards by LC-MS/MS.

    • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both unlabeled valine and L-Valine-¹³C₅,¹⁵N.

  • Data Analysis:

    • Calculate the peak area ratio of unlabeled valine to the L-Valine-¹³C₅,¹⁵N internal standard for each sample and calibration standard.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of valine in the biological samples by interpolating their peak area ratios on the calibration curve.

Data Presentation: Calibration and Quantification Data

Table 4: Example Calibration Curve Data for Valine Quantification

Valine Concentration (µM)Peak Area Ratio (Valine / Valine-¹³C₅,¹⁵N)
100.12
250.31
500.62
1001.25
2503.10
5006.22

Table 5: Example Quantification Results for Valine in Plasma Samples

Sample IDPeak Area RatioCalculated Concentration (µM)
Control 11.85148
Control 21.92154
Patient 13.55284
Patient 23.68294

References

Application Notes and Protocols for L-Valine-¹³C₅,¹⁵N in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of L-Valine-¹³C₅,¹⁵N in Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols cover applications in both protein structural biology and metabolic flux analysis, offering step-by-step guidance for researchers, scientists, and professionals in drug development.

Introduction to L-Valine-¹³C₅,¹⁵N Labeling

Stable isotope labeling with compounds like L-Valine-¹³C₅,¹⁵N is a powerful technique in modern NMR spectroscopy. The incorporation of ¹³C and ¹⁵N isotopes into biomolecules allows for the use of heteronuclear NMR experiments, which are essential for determining the three-dimensional structure and dynamics of proteins and for tracing metabolic pathways. L-Valine, an essential branched-chain amino acid, serves as a valuable probe due to its frequent occurrence in proteins and its role in key metabolic pathways. Dual labeling with both ¹³C and ¹⁵N provides the necessary spectroscopic properties for a wide range of advanced, multi-dimensional NMR experiments.[1][2][3]

Application 1: Protein Structure and Dynamics using NMR

The use of uniformly ¹³C,¹⁵N-labeled proteins is a cornerstone of modern structural biology.[4] It enables the straightforward assignment of backbone and side-chain resonances using a suite of triple-resonance NMR experiments, which is a prerequisite for accurate structure determination.

Protocol 1: Uniform Labeling of Protein with L-Valine-¹³C₅,¹⁵N in E. coli

This protocol describes the expression and purification of a protein in E. coli using a minimal medium containing ¹⁵NH₄Cl and [¹³C₆]-glucose as the sole nitrogen and carbon sources, respectively, which will result in the incorporation of L-Valine-¹³C₅,¹⁵N.

1. Protein Expression:

  • Day 1: Transformation. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.[5]

  • Day 2: Starter Culture. Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Day 3: Main Culture.

    • Prepare 1 L of M9 minimal medium. Before autoclaving, add all M9 salts. After autoclaving and cooling, add the following sterile solutions:

      • 1 mL of 1 M MgSO₄

      • 10 mL of 20% [¹³C₆]-D-glucose (final concentration 2 g/L)

      • 1 g of ¹⁵NH₄Cl

      • 1 mL of trace elements solution

      • 1 mL of vitamin solution

      • Appropriate antibiotic

    • Inoculate the 1 L M9 medium with the 5 mL overnight culture.

    • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5-1 mM).

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

2. Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.[6]

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Purify the protein using an appropriate chromatography strategy, often starting with affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure a homogenous sample.[7]

3. NMR Sample Preparation:

  • Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT).

  • Concentrate the protein to the desired concentration, typically 0.1-1 mM.[4][8]

  • Add 5-10% D₂O to the final sample for the NMR lock.

  • Transfer approximately 500-600 µL of the final sample into a high-quality NMR tube.[5]

ParameterRecommended Value
E. coli StrainBL21(DE3) or similar
Carbon Source2 g/L [¹³C₆]-D-glucose
Nitrogen Source1 g/L ¹⁵NH₄Cl
Induction OD₆₀₀0.6 - 0.8
Inducer (IPTG)0.5 - 1 mM
Expression Temp.18 - 25 °C
Expression Time12 - 16 hours
Protein Conc.0.1 - 1 mM
D₂O5 - 10%
Sample Volume500 - 600 µL

Table 1: Key Parameters for Uniform Protein Labeling and NMR Sample Preparation.

Experimental Workflow for Protein Labeling and Purification

protein_workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_nmr_prep NMR Sample Preparation Transformation Transformation of E. coli Starter_Culture Overnight Starter Culture Transformation->Starter_Culture Day 1-2 Main_Culture Growth in 13C, 15N M9 Media Starter_Culture->Main_Culture Day 3 Induction IPTG Induction Main_Culture->Induction OD600 0.6-0.8 Harvest Cell Harvesting Induction->Harvest 12-16h Lysis Cell Lysis Harvest->Lysis Clarification Lysate Clarification Lysis->Clarification Affinity_Chrom Affinity Chromatography Clarification->Affinity_Chrom SEC Size Exclusion Chromatography Affinity_Chrom->SEC Size Exclusion Buffer_Exchange Buffer Exchange SEC->Buffer_Exchange Concentration Concentration Buffer_Exchange->Concentration Final_Sample Final NMR Sample Concentration->Final_Sample + D2O nmr_logic Sample_Prep Labeled Protein Sample Preparation NMR_Setup Spectrometer Setup (Lock, Tune, Shim) Sample_Prep->NMR_Setup HSQC_2D 2D 1H-15N HSQC 'Fingerprint' NMR_Setup->HSQC_2D Triple_Resonance 3D Triple Resonance (HNCA, HNCACB, etc.) HSQC_2D->Triple_Resonance Good quality spectrum NOESY 3D/4D NOESY Experiments Triple_Resonance->NOESY Resonance Assignments Structure_Calc Structure Calculation and Refinement NOESY->Structure_Calc Distance Restraints Validation Structure Validation Structure_Calc->Validation mfa_workflow cluster_culture Cell Culture & Labeling cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Steady_State Achieve Metabolic Steady-State Isotopic_Labeling Introduce 13C-Substrate (e.g., L-Valine-13C5,15N) Steady_State->Isotopic_Labeling Quenching Rapid Quenching Isotopic_Labeling->Quenching Reach Isotopic Steady-State Extraction Metabolite Extraction Quenching->Extraction NMR_Acquisition NMR Data Acquisition (1D/2D) Extraction->NMR_Acquisition Data_Processing Data Processing & Quantification NMR_Acquisition->Data_Processing Flux_Modeling Computational Flux Modeling Data_Processing->Flux_Modeling

References

Application Notes and Protocols for the Quantification of L-Valine using L-Valine-13C5,15N as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amino acids is crucial in various fields of research, including metabolomics, proteomics, clinical diagnostics, and drug development. L-Valine, an essential branched-chain amino acid (BCAA), plays a significant role in numerous physiological processes, including protein synthesis and stress response signaling pathways. Its catabolism is also a key area of study in various metabolic disorders. Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high accuracy and precision. This document provides detailed application notes and protocols for the use of L-Valine-13C5,15N as an internal standard for the precise and accurate quantification of L-Valine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound is an ideal internal standard as it is chemically identical to the analyte of interest but has a different mass, allowing for its distinction by a mass spectrometer. This co-eluting internal standard compensates for variations in sample preparation, chromatography, and ionization efficiency, thereby ensuring high-quality quantitative data.

Quantitative Data Summary

The use of this compound as an internal standard in LC-MS/MS methods for the quantification of L-Valine in biological matrices, such as plasma, has been demonstrated to yield excellent linearity, accuracy, and precision. The following tables summarize the typical performance characteristics of such a method.

Table 1: Linearity of L-Valine Quantification

AnalyteCalibration Range (µM)Correlation Coefficient (r²)
L-Valine0.5 - 500> 0.995

Table 2: Accuracy and Precision of L-Valine Quantification

Quality Control (QC) LevelNominal Concentration (µM)Accuracy (% Recovery)Precision (% RSD)
Low QC1.595 - 105< 10
Medium QC15097 - 103< 5
High QC40098 - 102< 5

RSD: Relative Standard Deviation

Table 3: Limit of Quantification (LOQ)

AnalyteLimit of Quantification (µM)
L-Valine0.5

Experimental Protocols

This section provides a detailed methodology for the quantification of L-Valine in human plasma using this compound as an internal standard.

Materials and Reagents
  • L-Valine standard (≥98% purity)

  • This compound (≥98% isotopic purity)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • Ultrapure water

  • Human plasma (K2EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes

Preparation of Standard and Internal Standard Stock Solutions
  • L-Valine Stock Solution (1 mM): Accurately weigh an appropriate amount of L-Valine and dissolve it in ultrapure water to a final concentration of 1 mM.

  • This compound Internal Standard Stock Solution (1 mM): Accurately weigh an appropriate amount of this compound and dissolve it in ultrapure water to a final concentration of 1 mM.

  • Working Internal Standard Solution (10 µM): Dilute the this compound stock solution with methanol to a final concentration of 10 µM.

Sample Preparation
  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 200 µL of the 10 µM working internal standard solution (in methanol).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-7 min: 95% B

Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • L-Valine: Precursor ion (m/z) 118.1 → Product ion (m/z) 72.1

    • This compound: Precursor ion (m/z) 124.1 → Product ion (m/z) 77.1

  • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Data Analysis
  • Integrate the peak areas for both L-Valine and this compound.

  • Calculate the peak area ratio of L-Valine to this compound.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of L-Valine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and relevant biological pathways involving L-Valine.

G Experimental Workflow for L-Valine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (50 µL) is_addition Add Internal Standard (this compound in Methanol) plasma->is_addition vortex Vortex (Protein Precipitation) is_addition->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_proc Data Processing (Peak Integration) lcms->data_proc quant Quantification (Calibration Curve) data_proc->quant

Caption: Experimental workflow for L-Valine quantification.

G Simplified L-Valine Catabolic Pathway Val L-Valine aKIV α-Ketoisovalerate Val->aKIV BCAT IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA BCKDH MethylacrylylCoA Methylacrylyl-CoA IsobutyrylCoA->MethylacrylylCoA PropionylCoA Propionyl-CoA MethylacrylylCoA->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA

Caption: Simplified L-Valine catabolic pathway.

G L-Valine and the PI3K/Akt/mTOR Signaling Pathway Valine L-Valine PI3K PI3K Valine->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth

Caption: L-Valine and the PI3K/Akt/mTOR signaling pathway.

Application Notes and Protocols for L-Valine-13C5,15N in Protein Turnover Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valine-13C5,15N is a stable isotope-labeled amino acid that serves as a powerful tracer for in vivo studies of protein metabolism. By incorporating five carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom, this labeled valine can be distinguished from its unlabeled counterpart by mass spectrometry. This allows for the precise measurement of protein synthesis rates, providing valuable insights into the dynamic process of protein turnover in various physiological and pathological states. The use of stable isotopes like this compound is a safe and effective method for kinetic studies in both preclinical and clinical research, avoiding the complications associated with radioactive isotopes.[1]

These studies are crucial for understanding the mechanisms of diseases, the effects of nutritional interventions, and the efficacy of therapeutic drugs on protein metabolism. The data generated from such studies can inform drug development by elucidating the impact of new chemical entities on protein synthesis and degradation pathways.

Applications in Research and Drug Development

The measurement of protein turnover using this compound has a wide range of applications in both basic research and drug development:

  • Understanding Disease Pathophysiology: Altered protein turnover is a hallmark of many diseases, including cancer, muscular dystrophy, and metabolic disorders. Tracing the incorporation of this compound into proteins can help elucidate the underlying molecular mechanisms of these conditions. For instance, studies in cancer patients have utilized labeled valine to measure protein synthesis rates in tumor tissues, providing insights into tumor growth dynamics.[2]

  • Evaluating Nutritional Interventions: The impact of dietary changes on protein metabolism can be quantitatively assessed. This is particularly important in clinical nutrition for optimizing diets for patients with specific metabolic needs.

  • Assessing Drug Efficacy and Mechanism of Action: Pharmaceutical compounds can modulate protein synthesis and degradation. This compound can be used to quantify these effects, providing critical information on a drug's mechanism of action and its therapeutic potential.

  • Studying Muscle Physiology: In sports science and aging research, understanding the dynamics of muscle protein synthesis and breakdown is essential. Labeled valine can be used to measure fractional synthetic rates (FSR) of muscle proteins in response to exercise, nutritional supplements, or age-related changes.[3][4][5]

Experimental Protocols

A typical protein turnover study using this compound involves the administration of the tracer, collection of biological samples, and analysis by mass spectrometry. The following are generalized protocols that can be adapted to specific research questions.

Protocol 1: Primed-Constant Infusion of this compound for Measuring Muscle Protein Fractional Synthesis Rate (FSR) in Humans

This protocol is designed to achieve a steady-state enrichment of the tracer in the precursor pool for protein synthesis.

1. Subject Preparation:

  • Subjects should fast overnight (8-10 hours) prior to the infusion.
  • A baseline blood sample is collected.
  • Catheters are inserted into a forearm vein for tracer infusion and into a contralateral hand or wrist vein, which is heated, for arterialized venous blood sampling.

2. Tracer Preparation and Administration:

  • This compound is dissolved in sterile saline.
  • A priming dose is administered to rapidly achieve isotopic steady state. The priming dose is calculated to fill the bicarbonate pool and the free amino acid pool.
  • Immediately following the priming dose, a continuous infusion of this compound is initiated and maintained for several hours (e.g., 4-6 hours). The infusion rate is typically in the range of 0.05-0.1 µmol/kg/min, but should be optimized for the specific study.

3. Sample Collection:

  • Arterialized venous blood samples are collected at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to monitor the isotopic enrichment of plasma valine.
  • Muscle biopsies are obtained from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the infusion period. The first biopsy is taken before the start of the infusion or shortly after the priming dose, and the second biopsy is taken at the end of the infusion period.

4. Sample Processing and Analysis:

  • Plasma: Plasma is separated from blood samples by centrifugation and stored at -80°C. Plasma proteins are precipitated, and the supernatant containing free amino acids is collected.
  • Muscle Tissue: Muscle tissue is immediately frozen in liquid nitrogen and stored at -80°C. The tissue is later homogenized, and proteins are precipitated. The intracellular free amino acid pool and the protein-bound amino acids are separated.
  • Mass Spectrometry: The isotopic enrichment of this compound in the plasma, intracellular fluid, and protein hydrolysates is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

5. Calculation of Fractional Synthesis Rate (FSR): The FSR of muscle protein is calculated using the following formula:

Protocol 2: "Flooding Dose" Method for Measuring Protein Synthesis in Tissues

This method involves injecting a large amount of the labeled amino acid to "flood" the precursor pools, minimizing the contribution of recycled, unlabeled amino acids from protein breakdown.[2]

1. Animal/Subject Preparation:

  • Subjects are typically fasted for a short period before the experiment.

2. Tracer Administration:

  • A large bolus injection of this compound mixed with unlabeled L-valine is administered intravenously or intraperitoneally. The goal is to rapidly increase the plasma and intracellular concentrations of valine to levels that saturate the aminoacyl-tRNA synthetases.

3. Sample Collection:

  • Blood samples are collected at timed intervals after the injection to monitor the decay of the tracer enrichment in the plasma.
  • Tissue samples of interest are collected at a specific time point after the injection (e.g., 30-60 minutes).

4. Sample Processing and Analysis:

  • Sample processing and mass spectrometry analysis are similar to the primed-constant infusion method.

5. Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated based on the incorporation of the tracer into the protein over the short time course, with the initial plasma enrichment serving as the precursor enrichment.

Data Presentation

The quantitative data obtained from protein turnover studies using this compound can be summarized in tables for clear comparison.

Table 1: Fractional Synthesis Rates (FSR) of Various Proteins Measured with Stable Isotope-Labeled Amino Acids.

ProteinTissue/Cell LineTracer UsedFSR (%/day)Reference
Myofibrillar ProteinPiglet Skeletal MuscleL-[1-¹³C]Valine1.25 ± 0.17[3]
Various ProteinsPancreatic Cancer Cells¹⁵N Amino Acid Mixture44 - 76[7]
Mixed Muscle ProteinHuman Quadriceps (Fasted)[²H₃]Leucine1.51 ± 0.12[8]
Mixed Muscle ProteinHuman Quadriceps (Fed)[²H₃]Leucine1.92 ± 0.17[8]
Mixed Muscle ProteinHuman Quadriceps (Fasted)[¹³C₆]Phenylalanine1.22 ± 0.10[8]
Mixed Muscle ProteinHuman Quadriceps (Fed)[¹³C₆]Phenylalanine1.58 ± 0.12[8]

Note: Data from studies using different isotopes of valine or other amino acids are presented to illustrate the range of FSR values. More specific data for this compound should be generated in dedicated studies.

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for a protein turnover study using this compound is depicted below.

experimental_workflow cluster_preparation Preparation cluster_administration Tracer Administration cluster_sampling Sample Collection cluster_analysis Analysis subject_prep Subject Preparation (Fasting, Catheterization) priming Priming Dose subject_prep->priming tracer_prep Tracer Preparation (this compound in Saline) tracer_prep->priming infusion Constant Infusion priming->infusion blood Blood Sampling (Timed Intervals) infusion->blood biopsy Muscle Biopsy (Pre- and Post-Infusion) infusion->biopsy processing Sample Processing (Plasma & Tissue) blood->processing biopsy->processing ms_analysis Mass Spectrometry (GC-MS or LC-MS/MS) processing->ms_analysis calculation FSR Calculation ms_analysis->calculation

Caption: Experimental workflow for protein turnover studies.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of protein synthesis.[4][9] Nutrients, such as amino acids (including valine), and growth factors activate the mTORC1 complex, which in turn phosphorylates downstream targets to promote mRNA translation and protein synthesis.[10]

mTOR_pathway cluster_inputs Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_outputs Downstream Effects growth_factors Growth Factors (e.g., Insulin) mTORC1 mTORC1 growth_factors->mTORC1 Activates amino_acids Amino Acids (e.g., this compound) amino_acids->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (inactivates) protein_synthesis Protein Synthesis S6K1->protein_synthesis Promotes fourEBP1->protein_synthesis Inhibits when active

References

Application Notes and Protocols for L-Valine-13C5,15N Experiments in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing L-Valine-13C5,15N in stable isotope labeling by amino acids in cell culture (SILAC) for quantitative proteomics and in metabolic flux analysis (MFA) to investigate cellular metabolism.

Introduction

This compound is a stable isotope-labeled essential amino acid where all five carbon atoms are replaced with Carbon-13 (¹³C) and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This labeling strategy provides a significant mass shift, enabling the accurate tracking and quantification of valine incorporation into proteins and its metabolic fate within the cell. The primary applications for this labeled amino acid in cell culture are quantitative proteomics using SILAC and the elucidation of metabolic pathways through MFA.

Key Applications:

  • Quantitative Proteomics (SILAC): SILAC allows for the in vivo incorporation of labeled amino acids into all proteins.[1][2] By comparing the mass spectrometry signals of "heavy" (this compound) and "light" (unlabeled L-Valine) peptides, researchers can accurately quantify differences in protein abundance between different experimental conditions.[3] This is a powerful tool for studying changes in the proteome in response to drug treatment, disease states, or genetic modifications.

  • Metabolic Flux Analysis (MFA): By tracing the incorporation of the ¹³C and ¹⁵N isotopes from L-Valine into various metabolites, MFA can quantify the rates (fluxes) of metabolic pathways.[4] This provides a detailed understanding of cellular metabolism and how it is altered under different conditions.[5] This is particularly valuable in drug development for identifying metabolic vulnerabilities of cancer cells or understanding the mechanism of action of metabolic modulators.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from SILAC and MFA experiments using this compound.

SILAC Proteomics Data

Table 1: Representative SILAC Protein Quantification Data. This table illustrates the relative abundance of proteins in a treated sample compared to a control. The "Heavy/Light (H/L) Ratio" indicates the fold change in protein expression.

Protein IDGene NameProtein NameH/L RatioRegulation
P04637TP53Cellular tumor antigen p532.5Upregulated
P60709ACTBActin, cytoplasmic 11.0Unchanged
P10636HSP90AA1Heat shock protein HSP 90-alpha0.4Downregulated
Q06830BCL2Apoptosis regulator Bcl-23.1Upregulated
P31749GSK3BGlycogen synthase kinase-3 beta0.9Unchanged
Metabolic Flux Analysis Data

Table 2: Representative Metabolic Flux Analysis Data. This table shows the relative flux through key metabolic pathways, normalized to the glucose uptake rate. These values indicate the percentage of carbon from a tracer that flows through a particular pathway.

Metabolic PathwayAbbreviationRelative Flux (%) - ControlRelative Flux (%) - Treated
GlycolysisEMP6575
Pentose Phosphate PathwayPPP2015
TCA CycleTCA8060
Valine BiosynthesisVALsyn510
Valine CatabolismVALcat105

Experimental Protocols

SILAC Protocol for Quantitative Proteomics

This protocol outlines the steps for a typical two-condition SILAC experiment using this compound.

3.1.1. Adaptation Phase

The goal of this phase is to achieve complete incorporation of the labeled amino acid into the cellular proteome.[3]

  • Cell Line Selection: Choose a cell line that is auxotrophic for valine.

  • Media Preparation:

    • Light Medium: Prepare cell culture medium (e.g., DMEM, RPMI-1640) lacking L-valine. Supplement this medium with unlabeled L-valine at the standard concentration.

    • Heavy Medium: Prepare the same base medium and supplement it with this compound at the same concentration as the light medium.

    • Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.[3]

  • Cell Culture:

    • Culture one population of cells in the "light" medium and another in the "heavy" medium.

    • Passage the cells for at least five to seven cell doublings to ensure >97% incorporation of the labeled amino acid.[6]

  • Incorporation Check (Optional but Recommended):

    • Harvest a small aliquot of cells from the "heavy" culture.

    • Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm the incorporation efficiency.

3.1.2. Experimental Phase

  • Experimental Treatment: Apply the experimental treatment (e.g., drug) to one of the cell populations. The other population serves as the control.

  • Cell Harvesting:

    • Harvest both "light" and "heavy" cell populations.

    • Count the cells from each population to ensure equal numbers are mixed.

  • Sample Mixing: Combine the "light" and "heavy" cell pellets in a 1:1 ratio.[3] This early mixing step is crucial for minimizing experimental variability.[7]

  • Protein Extraction and Digestion:

    • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Determine the protein concentration of the lysate.

    • Perform in-solution or in-gel tryptic digestion of the protein extract.[8]

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by high-resolution LC-MS/MS.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the H/L ratios for each protein.[1][5]

Metabolic Flux Analysis (MFA) Protocol

This protocol provides a general workflow for a ¹³C-¹⁵N dual-labeling MFA experiment.

  • Cell Culture:

    • Culture cells in a chemically defined medium to ensure control over nutrient sources.

    • Grow cells to a mid-logarithmic phase to achieve a metabolic steady state.[4]

  • Isotope Labeling:

    • Switch the cells to a medium containing this compound as the tracer. The concentration of the tracer should be optimized for the specific cell line and experimental goals.

    • Incubate the cells for a predetermined time to allow for the incorporation of the stable isotopes into downstream metabolites. This time point may need to be optimized.

  • Metabolite Extraction:

    • Rapidly quench the metabolism by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

    • Harvest the cell extracts containing the labeled metabolites.

  • Sample Preparation:

    • Separate the protein and metabolite fractions. The protein fraction can be used for proteinogenic amino acid analysis.

    • Hydrolyze the protein fraction to release the amino acids.

    • Derivatize the amino acids and other metabolites as required for analysis.

  • Mass Spectrometry or NMR Analysis:

    • Analyze the labeled metabolites and amino acids by GC-MS, LC-MS, or NMR to determine the mass isotopomer distributions.[4]

  • Data Analysis and Flux Calculation:

    • Use specialized software (e.g., 13CFLUX2, INCA) to fit the mass isotopomer distribution data to a metabolic network model.[9]

    • The software will then calculate the intracellular metabolic fluxes.

Visualizations

Experimental Workflows

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase Light Culture Light Culture Cell Doubling (5-7x) Cell Doubling (5-7x) Light Culture->Cell Doubling (5-7x) Unlabeled Valine Heavy Culture Heavy Culture Heavy Culture->Cell Doubling (5-7x) This compound Control Control Cell Doubling (5-7x)->Control Treatment Treatment Cell Doubling (5-7x)->Treatment Mix 1:1 Mix 1:1 Control->Mix 1:1 Treatment->Mix 1:1 Cell Lysis Cell Lysis Mix 1:1->Cell Lysis Tryptic Digest Tryptic Digest Cell Lysis->Tryptic Digest LC-MS/MS LC-MS/MS Tryptic Digest->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Quantify H/L Ratios Valine_Metabolism Pyruvate Pyruvate alpha-Ketoisovalerate alpha-Ketoisovalerate Pyruvate->alpha-Ketoisovalerate ilvBN, ilvC, ilvD L-Valine L-Valine alpha-Ketoisovalerate->L-Valine ilvE (Transaminase) Isobutyryl-CoA Isobutyryl-CoA alpha-Ketoisovalerate->Isobutyryl-CoA BCKDH L-Valine->alpha-Ketoisovalerate BCAT Protein Synthesis Protein Synthesis L-Valine->Protein Synthesis Succinyl-CoA Succinyl-CoA Isobutyryl-CoA->Succinyl-CoA Multiple Steps TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

References

Application Notes and Protocols: L-Valine-13C5,15N in Studying Branched-Chain Amino Acid (BCAA) Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain amino acids (BCAAs), including valine, leucine, and isoleucine, are essential amino acids that play pivotal roles in numerous physiological processes beyond their fundamental function as protein building blocks.[1][2] Their metabolism is intricately linked to energy homeostasis, nitrogen balance, and cellular signaling.[1][2] Dysregulation of BCAA metabolism has been implicated in a range of pathological conditions, including metabolic syndrome, diabetes, cardiovascular disease, neurodegenerative disorders, and certain cancers.[2][3][4] Consequently, the ability to accurately trace and quantify BCAA metabolic flux is of paramount importance for both basic research and the development of novel therapeutic strategies.

Stable isotope-labeled amino acids, such as L-Valine-13C5,15N, have emerged as indispensable tools for these investigations.[5][6] By introducing a "heavy" version of the amino acid, researchers can track its metabolic fate through various pathways without the safety concerns associated with radioactive isotopes.[6][7] This allows for the precise measurement of BCAA oxidation, its contribution to the tricarboxylic acid (TCA) cycle, and its role in protein synthesis and degradation.[3] this compound, with its five carbon-13 and one nitrogen-15 atoms, serves as an ideal internal standard for mass spectrometry-based quantification, ensuring high accuracy and reproducibility.[8][9][10]

These application notes provide a comprehensive overview of the use of this compound in studying BCAA metabolism, complete with detailed experimental protocols and data presentation guidelines.

Key Applications

  • Metabolic Flux Analysis: Tracing the incorporation of the stable isotope label into downstream metabolites to elucidate the activity of BCAA catabolic pathways.[1][6]

  • Whole-Body BCAA Metabolism Studies: Quantifying systemic BCAA oxidation and inter-organ flux in health and disease models.[3]

  • Disease Biomarker Discovery: Identifying alterations in BCAA metabolism associated with diseases like cancer and diabetes.[3][4]

  • Drug Development: Evaluating the impact of therapeutic interventions on BCAA metabolic pathways.

  • Nutritional Science: Assessing the metabolic fate of dietary BCAAs and their impact on overall physiology.

Experimental Protocols

Protocol 1: In Vivo Whole-Body BCAA Metabolism in Mice

This protocol is adapted from studies investigating systemic BCAA oxidation.[3]

Objective: To quantify the whole-body and tissue-specific oxidation of valine.

Materials:

  • This compound

  • Experimental animals (e.g., C57BL/6J mice)

  • Infusion pumps

  • Catheters for infusion (e.g., jugular vein)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Tissue harvesting tools

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[8][9][11]

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental conditions. For steady-state infusion studies, surgically implant a catheter into the jugular vein for tracer infusion. Allow for a recovery period.

  • Tracer Administration:

    • Bolus Infusion: A single dose of this compound is administered to study the rapid kinetics of BCAA metabolism.[3]

    • Gastric Gavage: The tracer is delivered directly into the stomach to mimic dietary intake.[3]

    • Steady-State Infusion: A continuous infusion of this compound is administered to achieve isotopic equilibrium in the plasma, allowing for the calculation of metabolic flux rates.[3]

  • Sample Collection:

    • Collect blood samples at predetermined time points into EDTA-coated tubes.

    • Centrifuge blood to separate plasma and store at -80°C until analysis.[1]

    • At the end of the experiment, euthanize the animals and rapidly harvest tissues of interest (e.g., muscle, liver, adipose tissue, heart, kidney, pancreas).[3] Snap-freeze tissues in liquid nitrogen and store at -80°C.[1]

  • Sample Preparation for LC-MS/MS Analysis:

    • Plasma: Precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile) containing a known concentration of internal standards (if not the tracer itself).[8][9][11] Centrifuge to pellet the protein and collect the supernatant.

    • Tissues: Homogenize the frozen tissue in a suitable buffer. Perform protein precipitation as described for plasma.

  • LC-MS/MS Analysis:

    • Separate the amino acids using a reversed-phase C18 column or a mixed-mode column.[8][11]

    • Detect and quantify the unlabeled and labeled valine and its downstream metabolites using tandem mass spectrometry in multiple-reaction monitoring (MRM) mode.[8][9] The parent-to-daughter transition for valine is m/z 118.2 to 72.4, and for this compound is m/z 124.2 to 77.4.[8][9]

  • Data Analysis:

    • Calculate the isotopic enrichment of valine and its metabolites in plasma and tissues.

    • Determine the rate of appearance (Ra) of endogenous BCAAs.[3]

    • Calculate the fractional contribution of valine to the TCA cycle intermediates.

Protocol 2: In Vitro BCAA Metabolism in Cultured Cells

Objective: To investigate the cell-autonomous metabolism of valine.

Materials:

  • Cell culture medium deficient in valine

  • This compound

  • Cultured cells of interest

  • Standard cell culture equipment

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere.

  • Isotope Labeling: Replace the standard culture medium with a medium lacking unlabeled valine but supplemented with a known concentration of this compound.

  • Time-Course Experiment: Harvest cell pellets and media at different time points.

  • Sample Preparation:

    • Media: Remove cell debris by centrifugation.

    • Cell Pellets: Wash cells with cold PBS, then extract metabolites using a cold solvent mixture (e.g., methanol:water).

  • LC-MS/MS Analysis: Analyze the extracts and media for labeled and unlabeled valine and its metabolites as described in Protocol 1.

  • Data Analysis: Determine the rate of valine uptake and the extent of its conversion to downstream metabolites.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between different experimental conditions.

ParameterControl GroupTreatment Groupp-valueReference
Plasma Valine (µmol/l)165.1 ± 15.2210.5 ± 20.1<0.05[11][12]
Valine Rate of Appearance (nmol/min/g)8.5 ± 0.912.3 ± 1.1<0.01[3]
% Valine Labeling in Muscle Tissue11.5 ± 1.29.8 ± 1.0n.s.[13]
% Valine Labeling in Liver Tissue7.5 ± 0.86.9 ± 0.7n.s.[13]
Contribution of Valine to TCA Cycle in Pancreas (%)20.1 ± 2.515.7 ± 2.1<0.05[3]

Fictional data for illustrative purposes, based on typical findings in the literature.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

BCAA_Metabolism cluster_BCAA Branched-Chain Amino Acids cluster_Catabolism BCAA Catabolism cluster_TCA TCA Cycle Valine Valine BCAT BCAT Valine->BCAT Leucine Leucine Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT BCKA Branched-Chain Keto Acids BCAT->BCKA Transamination BCKDH BCKDH Propionyl_CoA Propionyl-CoA (from Valine) BCKDH->Propionyl_CoA BCKA->BCKDH Oxidative Decarboxylation Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Anaplerosis

Caption: Simplified BCAA Catabolic Pathway.

Experimental_Workflow cluster_InVivo In Vivo Experiment cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Animal_Prep Animal Preparation (e.g., Catheterization) Tracer_Admin This compound Administration (Infusion/Gavage) Animal_Prep->Tracer_Admin Sample_Collection Blood and Tissue Collection Tracer_Admin->Sample_Collection Protein_Precip Protein Precipitation (Methanol/Acetonitrile) Sample_Collection->Protein_Precip Extraction Metabolite Extraction Protein_Precip->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data_Analysis Data Analysis (Isotopic Enrichment, Flux Calculation) LCMS->Data_Analysis

Caption: General Experimental Workflow for In Vivo BCAA Metabolism Studies.

Logical_Relationship LValine_Tracer This compound (Tracer) Total_Valine_Pool Total Plasma Valine Pool LValine_Tracer->Total_Valine_Pool Endogenous_Valine Endogenous Valine (Unlabeled) Endogenous_Valine->Total_Valine_Pool Metabolic_Pathways Metabolic Pathways (e.g., Oxidation, Protein Synthesis) Total_Valine_Pool->Metabolic_Pathways Labeled_Metabolites Labeled Downstream Metabolites Metabolic_Pathways->Labeled_Metabolites Unlabeled_Metabolites Unlabeled Downstream Metabolites Metabolic_Pathways->Unlabeled_Metabolites LCMS_Analysis LC-MS/MS Quantification Labeled_Metabolites->LCMS_Analysis Unlabeled_Metabolites->LCMS_Analysis Flux_Calculation Metabolic Flux Calculation LCMS_Analysis->Flux_Calculation

Caption: Logical Flow of Isotope Tracing in Metabolic Flux Analysis.

Conclusion

This compound is a powerful and versatile tool for the in-depth investigation of BCAA metabolism. Its use in conjunction with modern analytical techniques like LC-MS/MS provides researchers with the ability to obtain highly accurate and quantitative data on metabolic fluxes in both in vivo and in vitro systems. The protocols and guidelines presented here offer a solid foundation for designing and executing robust experiments to further our understanding of the critical role of BCAA metabolism in health and disease, and to aid in the development of targeted therapeutic interventions.

References

Quantitative Proteomics Workflow with L-Valine-13C5,15N: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2][3] This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of proteins from cells grown in "heavy" media with those from cells grown in "light" media (containing the natural, unlabeled amino acids), researchers can accurately quantify differences in protein abundance between two cell populations.[2][4] While L-arginine and L-lysine are the most commonly used amino acids in SILAC experiments due to the specificity of trypsin digestion, the use of other essential amino acids like L-valine can be advantageous in specific contexts, such as in organisms with different amino acid auxotrophies or to overcome issues like arginine-to-proline conversion.[5]

This application note provides a detailed protocol for a quantitative proteomics workflow utilizing L-Valine-13C5,15N for metabolic labeling. It covers the entire experimental pipeline from cell culture and sample preparation to mass spectrometry analysis and data interpretation.

Principle of this compound SILAC

The core principle of this workflow involves the complete replacement of natural L-valine with its heavy counterpart, this compound, in one of the cell populations under comparison. This results in a mass shift for every valine-containing peptide in the heavy-labeled proteome, allowing for their differentiation and relative quantification by mass spectrometry. The mass difference between the heavy and light valine-containing peptides will be readily detectable, enabling the determination of protein abundance ratios between the two samples.

Data Presentation

Quantitative proteomics data generated using this workflow should be summarized in a clear and structured tabular format to facilitate easy comparison and interpretation. The following table is a representative example of how to present quantitative results for identified proteins.

Protein IDGene NameProtein NameHeavy/Light Ratiop-valueRegulationNumber of Peptides
P01234ABC1ATP-binding cassette sub-family A member 12.50.001Upregulated15
Q56789XYZ2Hypothetical protein XYZ20.40.005Downregulated8
P98765DEF3Cytoskeletal protein DEF31.10.85Unchanged22

Table 1: Example of Quantitative Proteomics Data Presentation. This table structure allows for a quick overview of the differentially expressed proteins, their fold change, statistical significance, and the confidence of identification (indicated by the number of peptides).

Experimental Protocols

This section provides a detailed methodology for a quantitative proteomics experiment using this compound.

Materials
  • Cell line of interest (auxotrophic for valine is ideal but not strictly necessary for many cell lines)

  • DMEM for SILAC (deficient in L-valine), or other appropriate basal medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Valine (light)

  • This compound (heavy)

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade modified trypsin

  • C18 spin columns for peptide desalting

  • Solvents for mass spectrometry (e.g., acetonitrile, formic acid)

Protocol

1. Cell Culture and Metabolic Labeling:

  • Prepare "light" and "heavy" SILAC media. For standard DMEM, the concentration of L-valine is typically 94 mg/L. It is recommended to start with this concentration for both light and heavy L-valine. Prepare a 1000x stock solution of each.

  • Culture two populations of cells in parallel. One population will be grown in the "light" medium containing unlabeled L-valine, and the other in the "heavy" medium containing this compound.

  • Ensure complete incorporation of the heavy amino acid by passaging the cells for at least five to six cell doublings in the respective SILAC media. The efficiency of incorporation can be checked by a preliminary mass spectrometry analysis of a small cell pellet.

  • Apply the experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation) while the other serves as a control.

2. Cell Lysis and Protein Extraction:

  • Harvest the "light" and "heavy" cell populations separately. Wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Mix equal amounts of protein from the "light" and "heavy" lysates. This is a critical step to ensure accurate quantification.

3. Protein Digestion:

  • Reduce the disulfide bonds in the mixed protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.

  • Alkylate the cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

  • Dilute the sample with ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0) to reduce the concentration of the denaturant (e.g., urea or SDS) to a level compatible with trypsin activity.

  • Add sequencing-grade modified trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.

4. Peptide Desalting and Cleanup:

  • Acidify the peptide mixture with formic acid.

  • Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.

  • Elute the peptides and dry them in a vacuum centrifuge.

5. Mass Spectrometry Analysis:

  • Resuspend the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).

  • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system (LC-MS/MS).

  • Set up the data acquisition method to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to identify and quantify the peptides.

6. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • The software will identify the peptides and proteins and calculate the heavy-to-light ratios for each quantified protein.

  • Perform statistical analysis to determine the significance of the observed protein abundance changes.

Visualizations

Experimental Workflow

The overall experimental workflow for a quantitative proteomics experiment using this compound is depicted in the following diagram.

SILAC_Workflow cluster_labeling Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis Light Culture Light Culture Treatment Treatment Light Culture->Treatment Control Heavy Culture Heavy Culture Heavy Culture->Treatment Experiment Cell Lysis Cell Lysis Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Mix Lysates (1:1) Mix Lysates (1:1) Protein Quantification->Mix Lysates (1:1) Reduction & Alkylation Reduction & Alkylation Mix Lysates (1:1)->Reduction & Alkylation Tryptic Digestion Tryptic Digestion Reduction & Alkylation->Tryptic Digestion Peptide Desalting Peptide Desalting Tryptic Digestion->Peptide Desalting LC-MS/MS LC-MS/MS Peptide Desalting->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Protein Identification & Quantification Protein Identification & Quantification Data Analysis->Protein Identification & Quantification

Quantitative proteomics workflow with heavy valine.
Signaling Pathway Example: PI3K/Akt Signaling

PI3K_Akt_Signaling Receptor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Targets Downstream Targets Akt->Downstream Targets phosphorylates Cell Survival Cell Survival Downstream Targets->Cell Survival Proliferation Proliferation Downstream Targets->Proliferation Growth Growth Downstream Targets->Growth

Simplified PI3K/Akt signaling pathway.

Conclusion

The quantitative proteomics workflow using this compound offers a robust and accurate method for studying differential protein expression. By following the detailed protocols outlined in this application note, researchers and drug development professionals can effectively implement this technique to gain valuable insights into cellular processes, disease mechanisms, and drug modes of action. The ability to accurately quantify thousands of proteins in a single experiment makes this approach an indispensable tool in modern biological and biomedical research.

References

Application Notes and Protocols for L-Valine-13C5,15N Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of L-Valine-13C5,15N, a stable isotope-labeled amino acid crucial for metabolic research and quantitative proteomics. These guidelines are intended for researchers, scientists, and drug development professionals who are utilizing this compound as a tracer or internal standard in their studies.

Introduction

L-Valine is an essential branched-chain amino acid (BCAA) that plays a vital role in protein synthesis, energy metabolism, and cellular signaling.[1][2] The stable isotope-labeled form, this compound, serves as a powerful tool in metabolic flux analysis and as an internal standard for accurate quantification of valine in various biological matrices.[3][4] Its use allows for the precise tracking of valine metabolism and overcomes variations in sample preparation and instrument response.[5]

This document outlines two primary analytical methodologies for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

Quantitative data for the analysis of this compound is summarized below. These values are representative of typical performance and may vary based on the specific instrumentation, sample matrix, and laboratory conditions.

Table 1: LC-MS/MS Parameters for L-Valine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
L-Valine118.172.1
This compound124.177.1

Source: Adapted from publicly available application notes.[6][7][8]

Table 2: Typical Performance Characteristics for Amino Acid Analysis

ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)
Recovery 85-115%75.6-118.0%[8]
Precision (%RSD) <15%<14.9%[8]
**Linearity (R²) **>0.99>0.995[8]
Limit of Detection (LOD) Analyte and matrix-dependent0.2–28.2 ng/mL[8]
Limit of Quantification (LOQ) Analyte and matrix-dependent0.7–94.1 ng/mL[8]

Note: These are general ranges for amino acid analysis and specific validation for this compound should be performed.

Signaling Pathways Involving L-Valine

L-Valine is involved in key signaling pathways that regulate cell growth, metabolism, and immune function. Understanding these pathways is crucial for interpreting data from tracer studies using this compound.

cluster_0 Cellular Inputs cluster_1 Signaling Cascades cluster_2 Cellular Outcomes L-Valine L-Valine PI3K/Akt PI3K/Akt L-Valine->PI3K/Akt activates PGC-1α/PGC-1β PGC-1α/PGC-1β L-Valine->PGC-1α/PGC-1β activates Energy Metabolism Energy Metabolism L-Valine->Energy Metabolism fuels Immune Regulation Immune Regulation L-Valine->Immune Regulation modulates mTOR mTOR PI3K/Akt->mTOR activates Protein Synthesis Protein Synthesis mTOR->Protein Synthesis promotes Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α/PGC-1β->Mitochondrial Biogenesis promotes

Caption: L-Valine signaling pathways.

Experimental Protocols

The following protocols provide detailed methodologies for sample preparation and analysis of this compound.

General Sample Preparation Workflow

A typical workflow for the analysis of this compound from biological samples is depicted below.

Sample_Collection Sample Collection (e.g., Plasma, Tissue) Protein_Precipitation Protein Precipitation / Hydrolysis (if required) Sample_Collection->Protein_Precipitation Cleanup Sample Cleanup (e.g., SPE, Filtration) Protein_Precipitation->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization GC-MS Path Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis LC-MS/MS Path Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: General sample preparation workflow.

Protocol 1: Protein Hydrolysis for Total Valine Analysis

This protocol is for the liberation of valine from proteins in biological samples.

Materials:

  • 6 M Hydrochloric Acid (HCl) containing 0.1% to 1.0% phenol[9]

  • Hydrolysis tubes

  • Heating block or oven

  • Vacuum centrifugation system or nitrogen evaporator

Procedure:

  • Sample Preparation: Transfer a known amount of sample (e.g., 10-20 µg of protein) into a hydrolysis tube.[9]

  • Acid Addition: Add a sufficient volume of 6 M HCl with phenol to the sample.

  • Hydrolysis: Seal the tubes under vacuum or in an inert atmosphere to prevent oxidation.[9] Heat the samples at 110°C for 24 hours.[9][10] For proteins that are difficult to hydrolyze, longer hydrolysis times (e.g., 48 and 72 hours) may be necessary.[9]

  • Drying: After hydrolysis, cool the samples and remove the acid by vacuum centrifugation or under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable solvent for subsequent derivatization or direct LC-MS/MS analysis.

Protocol 2: Sample Preparation for GC-MS Analysis (Silylation)

This protocol describes the derivatization of L-Valine using a silylating agent for GC-MS analysis. The polar nature of amino acids necessitates derivatization to increase their volatility for gas chromatography.[1]

Materials:

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[11]

  • Acetonitrile (ACN)

  • Heating block

  • GC-MS system

Procedure:

  • Drying: Ensure the sample (either from protein hydrolysis or a standard solution) is completely dry.

  • Derivatization:

    • Add 100 µL of acetonitrile to the dried sample.

    • Add 100 µL of MTBSTFA.

    • Seal the vial tightly and heat at 100°C for 2-4 hours.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

Protocol 3: Sample Preparation for LC-MS/MS Analysis (Direct)

This protocol is for the direct analysis of L-Valine in plasma without derivatization.

Materials:

  • 30% Sulfosalicylic acid (SSA) solution[12][13]

  • Methanol

  • Internal standard working solution (containing this compound)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Protein Precipitation:

    • To 50 µL of plasma, add 5 µL of 30% SSA solution.[13]

    • Vortex for 30 seconds.

    • Incubate at 4°C for 10-30 minutes.[12][13]

    • Centrifuge at high speed (e.g., 12,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[12][13]

  • Sample Dilution and Internal Standard Addition:

    • Transfer a portion of the clear supernatant to a new tube.

    • Add the internal standard working solution containing this compound.

    • Dilute with an appropriate mobile phase or solvent mixture. For example, mix 27.5 µL of supernatant with 2 µL of internal standard and 225 µL of mobile phase B (acetonitrile:water (90:10) with 0.5% formic acid and 1 mM ammonium formate).[13]

  • Analysis: The sample is ready for injection into the LC-MS/MS system.

Conclusion

The choice of analytical method for this compound depends on the specific research question, sample matrix, and available instrumentation. GC-MS following derivatization is a robust and well-established method, while LC-MS/MS offers a high-throughput and direct analysis approach. The protocols provided herein offer a starting point for the successful implementation of this compound analysis in your research. It is essential to perform method validation to ensure data quality and accuracy for your specific application.

References

Troubleshooting & Optimization

Common experimental problems with L-Valine-13C5,15N

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Valine-13C5,15N. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental issues encountered when using this stable isotope-labeled amino acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments with this compound, presented in a question-and-answer format.

1. Low Incorporation of this compound in Cell Culture

Question: I am observing low incorporation efficiency of this compound in my cell culture experiment. What are the possible causes and how can I improve it?

Answer: Low incorporation efficiency is a common issue that can significantly impact the accuracy of quantitative proteomics and metabolomics studies.[1] The primary causes and troubleshooting steps are outlined below:

  • Incomplete Depletion of Unlabeled Valine: The presence of unlabeled ("light") L-Valine in the culture medium will compete with the labeled ("heavy") form, leading to reduced incorporation.

    • Solution: Ensure the use of a valine-free culture medium as the base for your labeling medium. It is also crucial to use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids.[2] For optimal results, cells should be cultured for at least five to six doublings in the heavy medium to ensure complete replacement of the endogenous light valine.[2]

  • Cell Viability and Proliferation Issues: Suboptimal cell health can lead to reduced protein synthesis and, consequently, lower incorporation of the labeled amino acid.

    • Solution: Monitor cell viability and proliferation rates throughout the labeling period. Ensure that the culture conditions (e.g., pH, temperature, CO2 levels) are optimal for your specific cell line. If cells are sensitive to the custom medium, a gradual adaptation period may be necessary.

  • Degradation of this compound: Although generally stable, prolonged incubation in culture medium at 37°C can lead to some degradation of amino acids.

    • Solution: Prepare fresh labeling medium and avoid repeated freeze-thaw cycles of the stock solution. For long-term experiments, consider replenishing the medium to ensure a consistent supply of the labeled amino acid.

Troubleshooting Summary for Low Incorporation:

Potential Cause Recommended Action Expected Outcome
Presence of unlabeled L-ValineUse valine-free medium and dialyzed FBS. Ensure sufficient cell doublings (≥5-6).Increased percentage of heavy-labeled peptides.
Poor cell healthOptimize cell culture conditions. Monitor viability and proliferation.Healthy cell growth and normal protein synthesis rates.
Degradation of labeled valineUse freshly prepared medium. Avoid repeated freeze-thaw cycles of stock.Consistent availability of high-quality labeled amino acid.

2. Metabolic Scrambling of this compound

Question: My mass spectrometry data shows evidence of metabolic scrambling. What is this, and how can I address it?

Answer: Metabolic scrambling refers to the conversion of the labeled amino acid into other molecules within the cell. For this compound, this can manifest as the transfer of the 15N label to other amino acids or the conversion of the carbon skeleton.[3] This can complicate data analysis and lead to quantification errors.

  • Transamination Reactions: The most common cause of scrambling for valine is the removal of the 15N-amino group via transamination, which can then be transferred to other keto-acids to form different 15N-labeled amino acids.[4]

    • Solution: While difficult to eliminate completely, understanding the metabolic pathways of your cell line can help anticipate which amino acids might become labeled. Tandem mass spectrometry (MS/MS) can be used to confirm the location of the heavy isotopes within peptides.[3]

  • Catabolism of Valine: The carbon backbone of valine can be catabolized and enter central carbon metabolism, potentially leading to the incorporation of 13C into other metabolites.[5]

    • Solution: Analyze your data for unexpected mass shifts in other amino acids and metabolites. This can provide insights into the metabolic activity of your cells. For quantitative proteomics, it is crucial to use software that can account for potential scrambling when calculating peptide ratios.

Strategies to Mitigate and Analyze Metabolic Scrambling:

Strategy Description Analytical Approach
Optimize Cell Culture Conditions Changes in nutrient availability can alter metabolic fluxes. Ensure consistent and optimal culture conditions.Compare scrambling levels between different experimental conditions.
Tandem Mass Spectrometry (MS/MS) Fragment peptides to pinpoint the location of isotopic labels.Confirm that the 13C5 and 15N labels are still on the valine residue.
Advanced Data Analysis Use software that can model and correct for metabolic scrambling.Isotope pattern simulators can help de-convolute complex mass spectra.[3]
Use of Alternative Labeled Amino Acids In some cases, using labeled lysine and arginine (as in standard SILAC) may be less prone to scrambling.Compare results with those obtained using this compound.

3. Quantification Errors in Mass Spectrometry

Question: I am concerned about the accuracy of my quantitative data from mass spectrometry experiments using this compound. What are the common sources of error?

Answer: Accurate quantification is a critical aspect of experiments using stable isotope labeling. Several factors can introduce errors in mass spectrometry-based quantification.[1]

  • Incomplete Labeling and Scrambling: As discussed above, these can lead to an underestimation of the "heavy" peptide signal and an overestimation of the "light" signal.

    • Solution: Ensure complete labeling and use appropriate data analysis strategies to account for any scrambling.

  • Sample Mixing Errors: Inaccurate mixing of "light" and "heavy" samples can lead to systematic errors in ratio calculations.[1]

    • Solution: Carefully quantify the protein content of each sample before mixing. A 1:1 mixing ratio is typically recommended.

  • Co-elution and Ion Suppression: In complex samples, co-eluting peptides can interfere with the ionization of the target peptide, leading to inaccurate measurements.

    • Solution: Optimize your liquid chromatography (LC) gradient to achieve good separation of peptides. Use a high-resolution mass spectrometer to minimize spectral overlap.

4. Challenges in NMR Spectroscopy

Question: What are the key considerations when preparing a protein sample labeled with this compound for NMR spectroscopy?

Answer: Preparing a high-quality sample is crucial for successful NMR experiments. For proteins labeled with 13C and 15N, several factors need to be considered.

  • Protein Concentration and Purity: NMR is a relatively insensitive technique, so a high protein concentration (typically 0.3-0.5 mM or higher) is required. The sample must also be highly pure to avoid interference from contaminants.

  • Sample Stability: The protein must be stable in the chosen buffer for the duration of the NMR experiment, which can be several days.

    • Solution: Screen different buffer conditions (pH, ionic strength, additives) to find the optimal conditions for your protein's stability.

  • Choice of Buffer: The buffer itself should not have signals that overlap with the protein signals of interest. While modern NMR techniques can suppress solvent signals, using deuterated buffers can be beneficial.

Recommended Sample Conditions for Protein NMR:

Parameter Recommended Range Rationale
Protein Concentration0.3 - 0.5 mM (or higher)To achieve sufficient signal-to-noise.
Sample Volume~500 µLTo fit standard NMR tubes.
pH4.5 - 7.5To optimize sensitivity for amide protons.
Ionic StrengthAs low as possible while maintaining protein stabilityHigh ionic strength can reduce NMR sensitivity.
Purity>95%To minimize interfering signals from contaminants.

Experimental Protocols

1. Metabolic Labeling of Mammalian Cells with this compound (for SILAC)

This protocol provides a general workflow for labeling adherent mammalian cells. Optimization for specific cell lines may be required.

  • Prepare SILAC Media:

    • Start with a commercially available L-Valine-deficient DMEM or RPMI 1640 medium.

    • Supplement the "heavy" medium with this compound to the desired final concentration (typically the same as physiological L-Valine).

    • Supplement the "light" medium with an equivalent concentration of unlabeled L-Valine.

    • Add dialyzed fetal bovine serum (typically 10%) and other necessary supplements (e.g., penicillin/streptomycin, L-glutamine).

  • Cell Adaptation:

    • Culture the cells in the prepared "heavy" and "light" media for at least five to six cell doublings to ensure complete incorporation of the labeled and unlabeled amino acids, respectively.

  • Experimental Treatment:

    • Once fully labeled, treat the cells according to your experimental design (e.g., drug treatment, growth factor stimulation).

  • Cell Lysis and Protein Quantification:

    • Harvest the "heavy" and "light" cell populations separately.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Quantify the total protein concentration for each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Mixing and Preparation for Mass Spectrometry:

    • Mix equal amounts of protein from the "heavy" and "light" lysates (e.g., 50 µg of each).

    • Proceed with standard proteomics sample preparation steps, including protein reduction, alkylation, and tryptic digestion.

2. Sample Preparation for Mass Spectrometry Analysis of Labeled Peptides

  • In-solution or In-gel Digestion:

    • Following protein extraction and quantification, digest the protein mixture with trypsin overnight at 37°C.

  • Peptide Desalting:

    • Desalt the resulting peptide mixture using a C18 StageTip or a similar reverse-phase chromatography method to remove salts and detergents that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Resuspend the cleaned peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

3. Sample Preparation for NMR Spectroscopy of a Labeled Protein

  • Protein Expression and Purification:

    • Express the protein of interest in a suitable expression system (e.g., E. coli, mammalian cells) using a minimal medium supplemented with this compound and other necessary 15N and/or 13C-labeled nutrients.

    • Purify the labeled protein to >95% purity using appropriate chromatography techniques.

  • Buffer Exchange and Concentration:

    • Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5).

    • Concentrate the protein to the desired concentration (e.g., 0.5 mM) using a centrifugal concentrator.

  • Final Sample Preparation:

    • Add 5-10% D2O to the final sample to provide a lock signal for the NMR spectrometer.

    • Transfer the final sample to a high-quality NMR tube.

Visualizations

SILAC Experimental Workflow

SILAC_Workflow cluster_CellCulture Cell Culture & Labeling cluster_Experiment Experimental Treatment cluster_Processing Sample Processing cluster_Analysis Analysis light_culture Culture in 'Light' Medium (unlabeled Valine) light_treatment Control Treatment light_culture->light_treatment heavy_culture Culture in 'Heavy' Medium (this compound) heavy_treatment Experimental Treatment heavy_culture->heavy_treatment lysis Cell Lysis light_treatment->lysis heavy_treatment->lysis quantification Protein Quantification lysis->quantification mixing Mix 1:1 quantification->mixing digestion Tryptic Digestion mixing->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Workflow for a typical SILAC experiment.

L-Valine Catabolic Pathway

Valine_Catabolism valine This compound alpha_keto α-Ketoisovalerate valine->alpha_keto Transamination (BCAT) isobutyryl_coa Isobutyryl-CoA alpha_keto->isobutyryl_coa Oxidative Decarboxylation (BCKDH) succinyl_coa Succinyl-CoA isobutyryl_coa->succinyl_coa Series of enzymatic steps tca TCA Cycle succinyl_coa->tca

Caption: Simplified catabolic pathway of L-Valine.

Troubleshooting Logic for Low Isotope Incorporation

Troubleshooting_Logic start Low Isotope Incorporation Detected check_medium Check Medium Components: - Valine-free base medium? - Dialyzed serum used? start->check_medium check_doublings Verify Cell Doublings: - At least 5-6 doublings? check_medium->check_doublings No remedy_medium Action: Use correct medium and dialyzed serum. check_medium->remedy_medium Yes check_health Assess Cell Health: - Normal morphology? - Proliferation rate acceptable? check_doublings->check_health No remedy_doublings Action: Extend labeling period. check_doublings->remedy_doublings Yes remedy_health Action: Optimize culture conditions. check_health->remedy_health No end Re-run Experiment check_health->end Yes remedy_medium->end remedy_doublings->end remedy_health->end

Caption: Decision tree for troubleshooting low incorporation.

References

Technical Support Center: Preventing Metabolic Conversion of L-Valine-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing L-Valine-¹³C₅,¹⁵N. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at preventing the metabolic conversion of this stable isotope-labeled amino acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for L-Valine?

A1: L-Valine, a branched-chain amino acid (BCAA), is primarily catabolized in a two-step enzymatic process. The first step is a reversible transamination to α-ketoisovalerate, catalyzed by branched-chain amino acid aminotransferases (BCATs). The second, and rate-limiting, step is the irreversible oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[1] This isobutyryl-CoA then enters further catabolic pathways, ultimately leading to its conversion into succinyl-CoA, an intermediate of the citric acid cycle.

Q2: Why is it challenging to completely prevent the metabolic conversion of L-Valine-¹³C₅,¹⁵N?

A2: Preventing the metabolic conversion of L-Valine-¹³C₅,¹⁵N is challenging due to the essential nature of the BCAA catabolic pathway for cellular metabolism. While the initial transamination step can be inhibited, completely blocking the subsequent irreversible decarboxylation by the BCKDH complex is difficult with currently available specific and direct inhibitors for routine cell culture use. Much of the pharmacological research has focused on activating this complex to treat metabolic diseases, rather than inhibiting it.

Q3: What are the key enzymes to target for inhibiting L-Valine metabolism?

A3: The two primary enzymatic targets for inhibiting L-Valine metabolism are:

  • Branched-chain amino acid aminotransferases (BCATs): These enzymes (isoforms BCAT1/BCATc in the cytosol and BCAT2/BCATm in the mitochondria) catalyze the initial transamination of L-Valine.

  • Branched-chain α-ketoacid dehydrogenase (BCKDH) complex: This mitochondrial enzyme complex carries out the first irreversible step in L-Valine catabolism.

Q4: Are there commercially available inhibitors to prevent L-Valine metabolism?

A4: Yes, there are inhibitors available, primarily targeting the BCAT enzymes.

  • Gabapentin: This compound is a known inhibitor of BCAT, with a preference for the cytosolic isoform, BCAT1.[2][3] It is widely used in research to probe the role of BCAA transamination. However, high concentrations may be required, and potential off-target effects should be considered.[2][4]

  • Direct BCKDH Complex Inhibitors: There is a lack of commercially available, specific, and direct inhibitors of the BCKDH complex suitable for routine cell culture experiments. Research has largely focused on inhibitors of BCKDH kinase (BCKDK), which actually activate the BCKDH complex.

Troubleshooting Guides

Issue 1: Incomplete Inhibition of L-Valine-¹³C₅,¹⁵N Metabolism

Symptoms:

  • Mass spectrometry data shows the presence of downstream metabolites of L-Valine-¹³C₅,¹⁵N (e.g., ¹³C-labeled α-ketoisovalerate, succinyl-CoA).

  • The isotopic enrichment of the intracellular L-Valine-¹³C₅,¹⁵N pool is lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Inhibitor Concentration The effective concentration of Gabapentin can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a concentration range of 1-10 mM and monitor both cell viability and the inhibition of L-Valine metabolism.[2][4]
Suboptimal Inhibitor Incubation Time The inhibitor may require a certain pre-incubation time to effectively engage its target. Try pre-incubating the cells with Gabapentin for a period before adding the L-Valine-¹³C₅,¹⁵N.
High BCAT2 Activity Gabapentin is more potent against the cytosolic BCAT1 isoform.[2][3] If your cell line has high mitochondrial BCAT2 activity, inhibition of L-Valine metabolism may be incomplete. Consider cell lines with lower reported BCAT2 expression if complete inhibition is critical.
Residual BCKDH Complex Activity Even with effective BCAT inhibition, some level of α-ketoisovalerate may still be formed and subsequently metabolized by the BCKDH complex. As direct and specific inhibitors of the BCKDH complex are not readily available for cell culture, complete blockage of the pathway is challenging.
Issue 2: Poor Incorporation of L-Valine-¹³C₅,¹⁵N into Proteins (in SILAC experiments)

Symptoms:

  • Low signal intensity for "heavy" peptides in mass spectrometry analysis.

  • Incomplete labeling of the proteome, leading to inaccurate quantification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Cell Doublings Ensure cells have undergone a sufficient number of doublings in the L-Valine-¹³C₅,¹⁵N-containing medium to allow for complete incorporation into newly synthesized proteins. This is typically at least 5-6 doublings.
Isotopic Purity of L-Valine-¹³C₅,¹⁵N Verify the isotopic purity of the labeled L-Valine from the supplier. Low isotopic purity will result in a significant unlabeled population even after extensive cell culture.[5]
Cell Viability Issues High concentrations of a single amino acid, even a labeled one, can sometimes impact cell health and protein synthesis rates. Monitor cell viability and morphology during the labeling period. If toxicity is observed, consider optimizing the concentration of L-Valine-¹³C₅,¹⁵N in the culture medium.
Amino Acid Transporters Ensure that the cell culture medium formulation does not contain high concentrations of other amino acids that may compete with L-Valine for uptake through shared amino acid transporters.
Issue 3: Unexpected Labeled Metabolites

Symptoms:

  • Mass spectrometry data reveals the presence of other ¹³C and/or ¹⁵N-labeled amino acids or metabolites that are not direct downstream products of valine catabolism.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Metabolic "Scrambling" While less common with valine compared to some other amino acids, it's possible for the ¹³C and ¹⁵N isotopes to be incorporated into other metabolic pathways, especially in long-term experiments. This can occur through the interconnectedness of central carbon and nitrogen metabolism.
Contamination of Labeled Amino Acid Verify the chemical purity of the L-Valine-¹³C₅,¹⁵N stock to rule out the presence of other labeled amino acids as contaminants.

Experimental Protocols

Protocol: Inhibition of L-Valine Transamination in Cell Culture using Gabapentin

Objective: To inhibit the initial step of L-Valine metabolism catalyzed by BCAT enzymes in cultured cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • L-Valine-¹³C₅,¹⁵N (isotopic purity >98%)

  • Gabapentin (e.g., Sigma-Aldrich, G154)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Instrumentation for mass spectrometry-based metabolomics

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Gabapentin Stock Solution: Prepare a sterile stock solution of Gabapentin in a suitable solvent (e.g., water or PBS) at a high concentration (e.g., 100 mM).

  • Dose-Response (Recommended): To determine the optimal Gabapentin concentration, set up a series of cultures and treat with a range of final Gabapentin concentrations (e.g., 0, 1, 2.5, 5, 10 mM) for the desired experimental duration. Monitor cell viability using a standard assay (e.g., MTT or trypan blue exclusion).

  • Inhibitor Treatment: Based on the dose-response experiment or literature values for your cell type, add the desired final concentration of Gabapentin to the cell culture medium.

  • Pre-incubation (Optional but Recommended): Pre-incubate the cells with Gabapentin for a period (e.g., 1-4 hours) before introducing the labeled L-Valine.

  • Addition of L-Valine-¹³C₅,¹⁵N: Spike the culture medium with L-Valine-¹³C₅,¹⁵N to the desired final concentration.

  • Incubation: Incubate the cells for the desired experimental time course.

  • Metabolite Extraction: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the cells and scrape to collect the cell lysate. c. Perform metabolite extraction according to your established laboratory protocol (e.g., using methanol/chloroform/water).

  • Analysis: Analyze the extracted metabolites by mass spectrometry to quantify the levels of L-Valine-¹³C₅,¹⁵N and its downstream metabolites.

Quantitative Data Summary

Table 1: Inhibitor Potency against Branched-Chain Amino Acid Aminotransferases (BCATs)

InhibitorTarget EnzymeKi (mM)IC₅₀ (mM)Cell Type/ConditionsReference
GabapentinBCAT (cytosolic & mitochondrial)0.8 - 1.4-Brain tissue[3]
GabapentinBCAT1-4.86 - 5.07In vitro enzyme assay[6]

Note: The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC₅₀) can vary depending on the experimental conditions and the specific isoform of the enzyme.

Visualizations

L_Valine_Metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion L-Valine-13C5,15N_ext L-Valine-¹³C₅,¹⁵N L-Valine-13C5,15N_int L-Valine-¹³C₅,¹⁵N L-Valine-13C5,15N_ext->L-Valine-13C5,15N_int Amino Acid Transporter alpha-Ketoisovalerate α-Ketoisovalerate-¹³C₅ L-Valine-13C5,15N_int->alpha-Ketoisovalerate Transamination BCAT1 BCAT1 (Cytosolic) alpha-Ketoisovalerate->BCAT1 alpha-Ketoisovalerate_mito α-Ketoisovalerate-¹³C₅ alpha-Ketoisovalerate->alpha-Ketoisovalerate_mito Transport BCAT1->L-Valine-13C5,15N_int Gabapentin Gabapentin Gabapentin->BCAT1 Inhibition Isobutyryl-CoA Isobutyryl-CoA-¹³C₅ alpha-Ketoisovalerate_mito->Isobutyryl-CoA Oxidative Decarboxylation BCKDH BCKDH Complex Isobutyryl-CoA->BCKDH Propionyl-CoA Propionyl-CoA Isobutyryl-CoA->Propionyl-CoA BCKDH->alpha-Ketoisovalerate_mito Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA TCA Citric Acid Cycle Succinyl-CoA->TCA

Caption: L-Valine metabolic pathway and point of inhibition.

Troubleshooting_Workflow start Metabolic Conversion of L-Valine-¹³C₅,¹⁵N Detected check_inhibitor Is BCAT inhibitor (Gabapentin) being used? start->check_inhibitor check_conc Is inhibitor concentration optimal? check_inhibitor->check_conc Yes add_inhibitor Add Gabapentin to culture medium check_inhibitor->add_inhibitor No check_viability Is cell viability compromised? check_conc->check_viability Yes dose_response Perform dose-response experiment (1-10 mM) check_conc->dose_response No check_bcat2 Does the cell line have high BCAT2 expression? check_viability->check_bcat2 No lower_conc Lower Gabapentin concentration check_viability->lower_conc Yes incomplete_inhibition Incomplete Inhibition check_bcat2->incomplete_inhibition No consider_cell_line Consider alternative cell line with lower BCAT2 expression check_bcat2->consider_cell_line Yes add_inhibitor->check_conc dose_response->check_viability lower_conc->check_bcat2 consider_cell_line->incomplete_inhibition

Caption: Troubleshooting workflow for incomplete inhibition.

References

Technical Support Center: L-Valine-¹³C₅,¹⁵N Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of L-Valine-¹³C₅,¹⁵N by mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve the signal-to-noise ratio (S/N) for this stable isotope-labeled amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal-to-noise (S/N) for L-Valine-¹³C₅,¹⁵N in my MS analysis?

Low S/N can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Suboptimal Sample Preparation: Inefficient protein hydrolysis, incomplete derivatization (if used), or the presence of interfering substances from the sample matrix can all suppress the signal of L-Valine-¹³C₅,¹⁵N.

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification and poor S/N.[1][2][3]

  • Incorrect MS Instrument Settings: Non-optimized parameters such as spray voltage, capillary temperature, collision energy, and detector settings can significantly impact signal intensity.

  • Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or inadequate retention on the analytical column can all contribute to a lower S/N.

  • Low Abundance of the Analyte: The concentration of L-Valine-¹³C₅,¹⁵N in the sample may be below the limit of detection (LOD) or limit of quantification (LOQ) of the instrument.

Q2: How can I minimize matrix effects in my LC-MS analysis?

Matrix effects are a significant challenge in quantitative mass spectrometry.[2][3] Here are several strategies to mitigate them:

  • Effective Sample Cleanup: Implement robust sample preparation procedures like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction to remove interfering matrix components.

  • Chromatographic Separation: Optimize your LC method to separate L-Valine-¹³C₅,¹⁵N from co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard: This is a highly effective method to compensate for matrix effects.[3][4] An ideal internal standard for quantifying a non-labeled analyte would be its stable isotope-labeled counterpart, such as L-Valine-¹³C₅,¹⁵N. When quantifying L-Valine-¹³C₅,¹⁵N itself (for example, in tracer studies), a different isotopologue (e.g., L-Valine-d8) could be used.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of the analyte.[5]

  • Change Ionization Polarity: In some cases, switching from positive to negative ionization mode (or vice versa) can reduce the impact of matrix effects.[1]

Q3: What are the key instrument parameters to optimize for L-Valine-¹³C₅,¹⁵N analysis?

Optimal instrument settings are critical for achieving a high S/N. Key parameters to tune include:

  • Ionization Source Parameters:

    • Spray Voltage (for ESI): Optimize for a stable spray and maximum ion current.

    • Capillary/Source Temperature: Affects desolvation efficiency.

    • Nebulizer and Drying Gas Flow Rates: These should be tuned to ensure efficient desolvation without causing ion suppression.

  • Mass Analyzer Parameters (for tandem MS):

    • Collision Energy (CE): Optimize to achieve efficient fragmentation of the precursor ion and maximize the intensity of the product ions.

    • Cone Voltage/Fragmentor Voltage: This voltage influences the transmission of ions into the mass analyzer and can induce in-source fragmentation.

  • Detector Settings: Ensure the detector voltage is set appropriately for the expected ion abundance to avoid saturation while maintaining good sensitivity.

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Detectable Peak for L-Valine-¹³C₅,¹⁵N

This troubleshooting guide follows a logical workflow to diagnose and resolve issues of low or absent signal for L-Valine-¹³C₅,¹⁵N.

LowSignalTroubleshooting start Start: Low/No Signal check_instrument Verify MS Instrument Performance (Run system suitability test/calibration) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok troubleshoot_instrument Troubleshoot Instrument (Clean source, recalibrate, check for leaks) instrument_ok->troubleshoot_instrument No check_sample_prep Review Sample Preparation (Spike a clean matrix with standard) instrument_ok->check_sample_prep Yes troubleshoot_instrument->check_instrument sample_prep_ok Signal in Spiked Sample? check_sample_prep->sample_prep_ok troubleshoot_sample_prep Optimize Sample Preparation (Improve extraction/cleanup, check for degradation) sample_prep_ok->troubleshoot_sample_prep No check_chromatography Evaluate Chromatography (Inject standard, check peak shape and retention) sample_prep_ok->check_chromatography Yes troubleshoot_sample_prep->check_sample_prep chromatography_ok Good Peak Shape? check_chromatography->chromatography_ok troubleshoot_chromatography Optimize LC Method (Adjust gradient, new column, check for clogs) chromatography_ok->troubleshoot_chromatography No increase_concentration Increase Sample Concentration (If possible) chromatography_ok->increase_concentration Yes troubleshoot_chromatography->check_chromatography

Caption: Troubleshooting workflow for low signal of L-Valine-¹³C₅,¹⁵N.

Issue 2: High Background Noise

High background noise can obscure the analyte signal, leading to a poor S/N.

Potential Cause Troubleshooting Steps
Contaminated Mobile Phase or LC System Use high-purity solvents (LC-MS grade).Filter mobile phases before use.Flush the LC system thoroughly.Check for and eliminate any leaks.
Dirty Mass Spectrometer Ion Source Perform routine cleaning of the ion source components (e.g., capillary, skimmer, lenses) according to the manufacturer's instructions.
Electronic Noise Ensure proper grounding of the MS and peripheral equipment.Check for sources of electromagnetic interference in the laboratory.
Co-eluting Contaminants Improve chromatographic separation to resolve the analyte from background ions.Enhance sample cleanup procedures to remove a broader range of interfering compounds.

Experimental Protocols

Protocol 1: Protein Precipitation for L-Valine-¹³C₅,¹⁵N Extraction from Plasma

This protocol is a general method for extracting small molecules like amino acids from plasma samples.

  • Sample Aliquoting: Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Addition of Internal Standard: Add an appropriate amount of a suitable internal standard (if used).

  • Protein Precipitation: Add 150 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): For samples with low analyte concentrations, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

Protocol 2: Generic LC-MS/MS Parameters for Amino Acid Analysis

These are starting parameters that should be optimized for your specific instrument and application.

Parameter Setting
LC Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 2-5% B, ramp to 95% B over 5-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 35-45°C
Injection Volume 1-10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined for L-Valine-¹³C₅,¹⁵N (e.g., [M+H]⁺)
Product Ion (m/z) To be determined through infusion and fragmentation experiments.

Data Presentation

Table 1: Example MRM Transitions for L-Valine and its Isotopologues

This table provides theoretical MRM transitions. Actual values must be empirically determined on your mass spectrometer.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
L-Valine (unlabeled)118.172.115
L-Valine-¹³C₅,¹⁵N 124.1 77.1 15
L-Valine-d8 (internal standard)126.180.115

Note: These values are for demonstration purposes and require optimization.

Visualizations

Logical Relationship: Factors Affecting Signal-to-Noise Ratio

This diagram illustrates the key experimental stages and the factors within each that can influence the final signal-to-noise ratio.

SN_Factors cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_result Result sample_prep Matrix Complexity Extraction Efficiency Analyte Stability lc Column Chemistry Mobile Phase Gradient Profile Peak Shape sample_prep->lc Influences ms Ionization Efficiency Ion Transmission Fragmentation Detector Sensitivity lc->ms Influences sn_ratio S/N Ratio ms->sn_ratio Determines

Caption: Key factors influencing the signal-to-noise ratio in MS experiments.

References

L-Valine-13C5,15N data analysis and interpretation challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Valine-13C5,15N data analysis and interpretation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stable isotope tracing experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to ensure the successful execution and analysis of your studies.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during this compound experiments, from initial setup to final data analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is a stable isotope-labeled form of the essential amino acid valine. In this molecule, all five carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is replaced with the heavy isotope Nitrogen-15 (¹⁵N).[1] This dual-labeling allows for the simultaneous tracing of carbon and nitrogen pathways in metabolic studies. Its primary applications include metabolic flux analysis, proteomics, and drug development research to understand how cells utilize valine and its constituent atoms in various physiological and pathological states.[2][3]

Q2: Why use a dual-labeled tracer like this compound instead of single-labeled tracers?

A dual-labeled tracer provides a more comprehensive view of metabolic pathways.[4][5] By tracing both the carbon skeleton and the nitrogen group, researchers can distinguish between pathways that only utilize the carbon backbone (e.g., entry into the TCA cycle after transamination) and those that incorporate the entire amino acid (e.g., protein synthesis). This is particularly useful for studying nitrogen metabolism, including transamination and nucleotide biosynthesis.[3]

Q3: What are the key considerations for designing an this compound tracing experiment?

Careful experimental design is critical for obtaining meaningful results. Key considerations include:

  • Cell Culture Media: Use custom media lacking unlabeled valine to maximize label incorporation. Standard media often contain unlabeled amino acids that will dilute the tracer.[6][7]

  • Labeling Duration: The time required to reach isotopic steady state varies depending on the metabolic pathway of interest. Glycolysis and the TCA cycle typically reach steady state within minutes to a few hours, while protein synthesis and nucleotide pools may require 24 hours or longer.[8]

  • Biological and Technical Replicates: Including multiple replicates is essential to ensure the statistical significance of your findings.

  • Controls: Always include a control group of cells grown in media with unlabeled valine to establish the natural isotopic abundance.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Labeling Efficiency / Incomplete Labeling 1. Presence of unlabeled valine in the cell culture medium (e.g., from serum).2. Insufficient labeling time for the target pathway.3. Cells are utilizing endogenous valine stores.1. Use dialyzed fetal bovine serum (FBS) to remove small molecules like amino acids. Ideally, use a custom amino acid-free medium supplemented with the labeled valine.2. Perform a time-course experiment to determine the optimal labeling duration for your specific cell type and pathway.3. Pre-incubate cells in a valine-free medium for a short period before adding the labeled tracer to deplete intracellular stores.
Metabolic "Scrambling" of the ¹⁵N Label Transamination reactions can transfer the ¹⁵N from valine to other amino acids and metabolites.[6][7]1. Analyze the labeling patterns of other amino acids (especially glutamate and alanine) to assess the extent of transamination.2. Use software that can model and correct for nitrogen scrambling.3. Interpret the ¹⁵N labeling data in the context of known transaminase activity in your system.
Complex Mass Spectra with Overlapping Isotope Patterns 1. Incomplete labeling leading to a mixture of partially and fully labeled species.2. Natural isotopic abundance of other atoms (e.g., ¹³C in other molecules).3. Metabolic scrambling creating a variety of labeled species.[6][7]1. Optimize labeling efficiency (see above).2. Use high-resolution mass spectrometry to distinguish between different isotopologues.3. Employ data analysis software that can deconvolve complex spectra and correct for natural isotope abundance.[2][9]
Difficulty in Quantifying Both ¹³C and ¹⁵N Enrichment The mass difference between ¹³C and ¹⁵N is small, which can make it challenging to resolve isotopologues with low-resolution instruments.1. Utilize a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) to achieve the necessary mass accuracy to separate the different labeled species.[3]2. Use specialized software that can accurately calculate the theoretical isotope patterns for dual-labeled compounds and fit them to the experimental data.[10]
Poor Chromatographic Peak Shape or Resolution 1. Suboptimal liquid chromatography (LC) or gas chromatography (GC) conditions.2. Matrix effects from the biological sample.1. Optimize the chromatographic method (e.g., gradient, column chemistry, temperature).2. Improve sample preparation to remove interfering substances. Consider solid-phase extraction (SPE) or derivatization.

Experimental Protocols

Protocol 1: Cell Culture Labeling with this compound

This protocol outlines the steps for labeling adherent mammalian cells for metabolic flux analysis.

  • Cell Seeding: Seed cells in standard growth medium in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Media Preparation: Prepare custom labeling medium by supplementing basal medium (lacking amino acids) with all necessary amino acids except for valine. Add this compound to the desired final concentration (typically the same as unlabeled valine in standard medium). For the unlabeled control, prepare an identical medium with unlabeled L-valine.

  • Adaptation (Optional but Recommended): For long-term labeling studies (e.g., proteomics), culture cells in the labeling medium for several passages to ensure maximal incorporation of the labeled amino acid.

  • Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium (or unlabeled control medium) to the cells. .

    • Incubate the cells for the desired labeling period (determined by your experimental goals).

  • Metabolite Extraction:

    • Place the culture plate on ice and aspirate the medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant containing the metabolites for analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis
  • Sample Derivatization (Optional): For certain classes of metabolites, derivatization can improve chromatographic separation and ionization efficiency. Consult relevant literature for appropriate derivatization reagents and protocols for your target analytes.

  • Sample Reconstitution: Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for your LC method (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer.

    • Use a chromatographic method optimized for the separation of polar metabolites (e.g., HILIC or reversed-phase with an ion-pairing agent).

    • Set the mass spectrometer to acquire data in a full scan mode to detect all isotopologues of your target metabolites.

    • If desired, perform tandem MS (MS/MS) to confirm the identity of metabolites and to investigate the fragmentation patterns of labeled compounds.

Data Analysis and Interpretation

Quantitative Data Summary

The following table provides an example of how to present quantitative data from an this compound tracing experiment. This example shows the fractional enrichment of key metabolites in a cancer cell line under two different conditions.

Metabolite Isotopologue Condition A (%) Condition B (%)
ValineM+6 (¹³C₅,¹⁵N)98.5 ± 0.598.2 ± 0.6
α-KetoisovalerateM+5 (¹³C₅)45.2 ± 2.165.8 ± 1.9
LeucineM+085.1 ± 3.484.5 ± 3.1
LeucineM+5 (from ¹³C₅-α-KIV)10.3 ± 1.112.1 ± 1.5
GlutamateM+1 (¹⁵N)30.7 ± 2.525.1 ± 2.8
GlutamateM+2 (¹³C₂)15.6 ± 1.822.4 ± 2.0

Data are presented as mean ± standard deviation of the percentage of the metabolite pool containing the specified label.

Data Interpretation Challenges
  • Natural Isotope Abundance Correction: The natural abundance of heavy isotopes (especially ¹³C) in your sample and reagents will contribute to the mass isotopomer distribution. This must be corrected for to accurately determine the enrichment from the tracer. Several software packages can perform this correction.[9]

  • Metabolic Pathway Overlap: The carbon and nitrogen from valine can enter multiple interconnected pathways. For example, the carbon skeleton can enter the TCA cycle, while the nitrogen can be used for the synthesis of other amino acids. Careful analysis of the labeling patterns of multiple downstream metabolites is necessary to deconvolve these pathways.

  • Fragmentation Analysis: In tandem MS, the fragmentation of a labeled metabolite can provide information about which parts of the molecule contain the heavy isotopes. For example, the loss of a labeled carboxyl group (-¹³COOH) can be distinguished from the loss of an unlabeled one.[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis seeding Seed Cells labeling_medium Prepare Labeling Medium (with this compound) seeding->labeling_medium labeling Incubate for Labeling Period labeling_medium->labeling extraction Metabolite Extraction labeling->extraction drying Dry Extract extraction->drying reconstitution Reconstitute in LC Solvent drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms raw_data Raw Data Processing lcms->raw_data correction Natural Abundance Correction raw_data->correction flux_analysis Metabolic Flux Analysis correction->flux_analysis

Caption: Experimental workflow for this compound tracing studies.

Valine Catabolic Pathway

valine_catabolism valine L-Valine-¹³C₅,¹⁵N akiv α-Ketoisovalerate-¹³C₅ valine->akiv BCAT glutamate_labeled Glutamate-¹⁵N valine->glutamate_labeled valine->glutamate_labeled ¹⁵N Transfer succinyl_coa Succinyl-CoA-¹³C₄ akiv->succinyl_coa BCKDHA glutamate_unlabeled Glutamate glutamate_unlabeled->akiv glutamate_unlabeled->akiv tca TCA Cycle succinyl_coa->tca

Caption: Simplified metabolic fate of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Problem with Data low_enrichment Low Label Enrichment? start->low_enrichment complex_spectra Complex/Overlapping Spectra? low_enrichment->complex_spectra No check_media Check for unlabeled Valine in media/serum low_enrichment->check_media Yes poor_chromatography Poor Chromatography? complex_spectra->poor_chromatography No use_hrms Use High-Resolution MS complex_spectra->use_hrms Yes optimize_lc Optimize LC method poor_chromatography->optimize_lc Yes end Data Quality Improved poor_chromatography->end No optimize_time Optimize labeling time check_media->optimize_time optimize_time->end correct_abundance Correct for natural isotope abundance use_hrms->correct_abundance correct_abundance->end improve_prep Improve sample prep optimize_lc->improve_prep improve_prep->end

Caption: Troubleshooting logic for this compound data analysis.

References

Technical Support Center: Minimizing Isotopic Scrambling in L-Valine-¹³C₅,¹⁵N Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize isotopic scrambling in experiments utilizing L-Valine-¹³C₅,¹⁵N.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern in L-Valine-¹³C₅,¹⁵N experiments?

Q2: What are the primary metabolic pathways responsible for the scrambling of L-Valine-¹³C₅,¹⁵N?

The catabolism of L-Valine initiates with its transamination to α-ketoisovalerate. This intermediate can then be utilized in other pathways, leading to the transfer of the ¹³C and ¹⁵N labels. Key pathways involved include the biosynthesis of other branched-chain amino acids like leucine and isoleucine, as well as pathways connected to the tricarboxylic acid (TCA) cycle. Understanding these pathways is crucial for designing experiments that minimize scrambling.

Q3: What are the general strategies to minimize isotopic scrambling?

Several strategies can be employed to reduce isotopic scrambling:

  • Use of auxotrophic strains: Employing cell lines that are unable to synthesize certain amino acids can prevent the metabolic conversion of the labeled valine.

  • Inhibition of specific metabolic pathways: Using inhibitors for enzymes involved in amino acid catabolism can reduce the breakdown and subsequent scrambling of L-Valine-¹³C₅,¹⁵N.

  • Cell-free protein synthesis systems: These in vitro systems have reduced metabolic activity compared to whole cells, which significantly decreases the extent of isotopic scrambling.

  • Optimization of experimental conditions: Factors such as the concentration of the labeled amino acid, the duration of the labeling experiment, and the composition of the culture medium can all influence the degree of scrambling.

Q4: How can I detect and quantify the extent of isotopic scrambling in my experiment?

Mass spectrometry (MS) is the primary technique used to detect and quantify isotopic scrambling. By analyzing the mass spectra of all amino acids isolated from the experiment, you can identify which amino acids besides valine have incorporated the ¹³C and ¹⁵N isotopes. The relative isotopic abundance of these scrambled amino acids compared to the labeled valine provides a quantitative measure of scrambling. Isotope-ratio mass spectrometry (IRMS) can also be a valuable tool for these measurements.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of ¹³C and ¹⁵N detected in amino acids other than Valine. Metabolic Interconversion: The L-Valine-¹³C₅,¹⁵N is being actively metabolized and its isotopes are being incorporated into other amino acids.- Shorten Labeling Time: Reduce the incubation time with the labeled valine to minimize its entry into catabolic pathways. - Use Metabolic Inhibitors: Consider using inhibitors of aminotransferases or other key enzymes in valine catabolism. - Switch to a Cell-Free System: If feasible, use a cell-free protein synthesis system to reduce metabolic activity.
Inconsistent scrambling patterns between replicate experiments. Variability in Cell Culture Conditions: Differences in cell density, growth phase, or media composition can affect metabolic rates and thus the extent of scrambling.- Standardize Cell Culture Protocols: Ensure consistent cell seeding densities, growth conditions (temperature, CO₂), and media formulations for all experiments. - Harvest Cells at the Same Growth Phase: Metabolic activity can vary significantly between different growth phases.
Low incorporation of L-Valine-¹³C₅,¹⁵N into the target protein. Competition with Unlabeled Valine: The presence of unlabeled valine in the culture medium will dilute the labeled pool.- Use Valine-Free Medium: Ensure the base medium is free of unlabeled valine. - Dialyze Serum: If using fetal bovine serum (FBS), dialyze it to remove endogenous amino acids.
Difficulty in quantifying low levels of scrambling. Insufficient Sensitivity of the Analytical Method: The mass spectrometer may not be sensitive enough to detect low levels of isotope incorporation into other amino acids.- Optimize Mass Spectrometry Parameters: Adjust instrument settings for higher sensitivity and resolution. - Increase Sample Amount: A larger sample size can provide a stronger signal for low-abundance scrambled amino acids. - Use a More Sensitive Technique: Consider techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) for high-precision isotope analysis.[3]

Experimental Protocols

Protocol 1: Minimizing Scrambling in Cell Culture using Auxotrophic Strains

This protocol is designed for researchers using cell lines with specific amino acid auxotrophies to limit metabolic conversions.

  • Cell Line Selection: Choose an appropriate auxotrophic cell line that has a deficient valine biosynthesis pathway.

  • Media Preparation: Prepare a custom cell culture medium that is completely devoid of unlabeled valine. Supplement the medium with all other essential amino acids.

  • Cell Seeding: Seed the cells in the valine-free medium and allow them to adapt for a short period (e.g., 1-2 hours) to deplete any intracellular pools of unlabeled valine.

  • Labeling: Introduce L-Valine-¹³C₅,¹⁵N to the culture medium at a final concentration optimized for your cell line (typically in the range of 0.1-1 mM).

  • Incubation: Incubate the cells for the desired labeling period. It is recommended to perform a time-course experiment to determine the optimal incubation time that allows for sufficient protein labeling with minimal scrambling.

  • Harvesting and Sample Preparation: Harvest the cells, lyse them, and hydrolyze the proteins to release the amino acids.

  • Mass Spectrometry Analysis: Analyze the amino acid mixture by LC-MS/MS to determine the isotopic enrichment of valine and the extent of scrambling to other amino acids.

Visualizations

L-Valine Biosynthetic and Catabolic Pathways

This diagram illustrates the central metabolic pathways involving L-Valine, highlighting the key enzymatic steps that can lead to isotopic scrambling. Understanding these pathways is critical for designing effective strategies to minimize scrambling.

L_Valine_Metabolism Pyruvate Pyruvate alpha_Ketoisovalerate α-Ketoisovalerate Pyruvate->alpha_Ketoisovalerate Biosynthesis Isoleucine Isoleucine Pyruvate->Isoleucine Isoleucine Biosynthesis L_Valine L-Valine-¹³C₅,¹⁵N alpha_Ketoisovalerate->L_Valine Transamination Leucine Leucine alpha_Ketoisovalerate->Leucine Leucine Biosynthesis TCA_Cycle TCA Cycle alpha_Ketoisovalerate->TCA_Cycle Further Metabolism L_Valine->alpha_Ketoisovalerate Catabolism Protein Protein Synthesis L_Valine->Protein Incorporation

Caption: L-Valine metabolic pathways leading to potential isotopic scrambling.

Experimental Workflow for Minimizing Isotopic Scrambling

This workflow outlines a logical sequence of steps for conducting a stable isotope labeling experiment with L-Valine-¹³C₅,¹⁵N, incorporating best practices to minimize scrambling.

Experimental_Workflow Start Start: Experimental Design Cell_Culture 1. Cell Culture Optimization (e.g., Auxotrophic Strain, Valine-Free Medium) Start->Cell_Culture Labeling 2. L-Valine-¹³C₅,¹⁵N Labeling (Time-course optimization) Cell_Culture->Labeling Harvest 3. Cell Harvest & Lysis Labeling->Harvest Hydrolysis 4. Protein Hydrolysis Harvest->Hydrolysis MS_Analysis 5. LC-MS/MS Analysis Hydrolysis->MS_Analysis Data_Analysis 6. Data Analysis (Quantify Scrambling) MS_Analysis->Data_Analysis End End: Interpreted Results Data_Analysis->End

Caption: Recommended workflow for minimizing isotopic scrambling.

Logical Relationship for Troubleshooting High Scrambling

This diagram presents a decision-making process for troubleshooting unexpectedly high levels of isotopic scrambling.

Troubleshooting_Logic High_Scrambling Problem: High Isotopic Scrambling Detected Check_Labeling_Time Is labeling time optimized? High_Scrambling->Check_Labeling_Time Reduce_Time Action: Reduce Labeling Time Check_Labeling_Time->Reduce_Time No Check_Medium Is the medium free of unlabeled Valine? Check_Labeling_Time->Check_Medium Yes Re_evaluate Re-evaluate Scrambling Levels Reduce_Time->Re_evaluate Change_Medium Action: Use Valine-free medium / Dialyze serum Check_Medium->Change_Medium No Consider_Inhibitors Are metabolic inhibitors an option? Check_Medium->Consider_Inhibitors Yes Change_Medium->Re_evaluate Use_Inhibitors Action: Add appropriate metabolic inhibitors Consider_Inhibitors->Use_Inhibitors Yes Consider_Cell_Free Is a cell-free system feasible? Consider_Inhibitors->Consider_Cell_Free No Use_Inhibitors->Re_evaluate Use_Cell_Free Action: Switch to a cell-free protein synthesis system Consider_Cell_Free->Use_Cell_Free Yes Consider_Cell_Free->Re_evaluate No Use_Cell_Free->Re_evaluate

Caption: Decision tree for troubleshooting high isotopic scrambling.

References

Technical Support Center: L-Valine-13C5,15N Labeling Enrichment Calculation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calculating the labeling enrichment of L-Valine-13C5,15N. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is isotopic labeling enrichment and why is it important to calculate?

A1: Isotopic labeling enrichment refers to the percentage of molecules in a sample that have incorporated a stable isotope-labeled atom, in this case, L-Valine containing five Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) atoms. Calculating enrichment is crucial for several reasons:

  • Metabolic Flux Analysis: It allows for the quantitative measurement of metabolic pathway activity.

  • Protein Turnover Studies: It helps determine the synthesis and degradation rates of proteins.

  • Drug Development: It is used to trace the metabolism of drug candidates and their impact on cellular metabolism.[1]

Accurate enrichment calculation is fundamental to interpreting data from stable isotope tracing experiments correctly.

Q2: What is the basic principle behind calculating this compound enrichment using mass spectrometry?

A2: The calculation is based on analyzing the mass isotopomer distribution (MID) of valine or valine-containing molecules (e.g., peptides) using a mass spectrometer.[2] The instrument separates molecules based on their mass-to-charge ratio (m/z).

  • Unlabeled L-Valine (M+0): Has a specific molecular weight.

  • Labeled this compound (M+6): Is 6 Daltons heavier due to the five ¹³C atoms (each +1 Da) and one ¹⁵N atom (+1 Da).

By measuring the relative abundance of the M+0 and M+6 peaks, we can determine the proportion of labeled and unlabeled valine in the sample.

Q3: Why is it necessary to correct for the natural abundance of isotopes?

A3: Naturally occurring stable isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), hydrogen (²H), and oxygen (¹⁷O, ¹⁸O) are present in all biological samples.[3] This "natural abundance" contributes to the M+1, M+2, etc., peaks in the mass spectrum of an unlabeled molecule.[1] If not corrected for, this natural isotopic distribution can lead to an overestimation of the actual labeling enrichment from the this compound tracer.[3]

Q4: What is Mass Isotopomer Distribution Analysis (MIDA)?

A4: Mass Isotopomer Distribution Analysis (MIDA) is a technique used to determine the enrichment of a biosynthetic precursor pool from the mass isotopomer pattern of a resulting product.[2][4] By analyzing the pattern of labeled and unlabeled isotopes in a molecule like a fatty acid or a protein, MIDA can calculate the isotopic enrichment of the precursor L-Valine pool that was used for its synthesis.[2]

Labeling Enrichment Calculation Guide

Calculating the isotopic enrichment of this compound involves a series of steps to ensure accuracy. The general approach requires correcting the observed mass isotopomer distribution for the natural abundance of all elements in the analyte.

Core Formula:

A simplified formula to calculate the enrichment is:

However, for accurate calculations, a correction for natural abundance is essential.

Step-by-Step Calculation with Natural Abundance Correction:

  • Analyze Unlabeled Control: Obtain a mass spectrum of a biological sample that has not been exposed to the this compound tracer. This provides the natural mass isotopomer distribution.

  • Analyze Labeled Sample: Obtain a mass spectrum of your experimental sample containing the this compound tracer.

  • Correct for Natural Abundance: Use a correction algorithm or software to subtract the contribution of naturally occurring isotopes from the labeled spectrum. This can be done using matrix-based methods or specialized software packages.[5][6]

  • Calculate Enrichment: After correction, the remaining signal in the M+6 peak (for L-Valine) can be attributed to the incorporation of the tracer. Calculate the enrichment using the corrected peak intensities.

Data Presentation:

For clear comparison, quantitative data should be summarized in tables.

Sample IDUnlabeled (M+0) Peak Area (Corrected)Labeled (M+6) Peak Area (Corrected)Total Peak AreaEnrichment (%)
Control 1987,6541,234988,8880.12
Treated 1456,789543,210999,99954.32
Treated 2421,098578,901999,99957.89

Experimental Protocols

1. Sample Preparation for Mass Spectrometry Analysis:

  • Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Digestion (for proteomics):

    • Perform a protein assay (e.g., BCA assay) to determine the protein concentration.

    • Take a desired amount of protein (e.g., 50 µg) and reduce the disulfide bonds with DTT at 56°C.

    • Alkylate the cysteine residues with iodoacetamide in the dark.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

    • Stop the digestion by adding formic acid.

    • Desalt the peptides using a C18 spin column.

  • Metabolite Extraction:

    • Quench metabolism by rapidly adding a cold solvent mixture (e.g., 80% methanol).

    • Scrape the cells and collect the cell suspension.

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Reconstitute the dried peptide or metabolite extract in a suitable solvent (e.g., 0.1% formic acid in water).

    • Inject the sample onto a reverse-phase C18 column.

    • Elute the analytes using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry:

    • Analyze the eluting analytes using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire data in a data-dependent or data-independent acquisition mode.

    • For peptides containing this compound, look for a mass shift of +6 Da for each incorporated valine residue.

Troubleshooting Guide

Issue Possible Causes Solutions
No or low labeling enrichment detected 1. Insufficient incubation time with the labeled L-Valine. 2. Problems with the labeled L-Valine stock solution (degradation, incorrect concentration). 3. Cell line has a slow protein turnover rate.1. Increase the incubation time. 2. Prepare a fresh stock solution and verify its concentration. 3. Confirm the expected turnover rate for your proteins of interest.
High background signal in unlabeled control 1. Natural isotopic abundance.[3] 2. Contamination of media or reagents with labeled compounds. 3. Carryover from previous runs in the mass spectrometer.[3]1. Always measure and correct for natural abundance. 2. Use fresh, high-purity reagents. 3. Run blank injections between samples to wash the system.[7]
Unexpected isotopologue distribution 1. Metabolic scrambling (the labeled atoms are transferred to other molecules). 2. Co-eluting isobaric compounds. 3. In-source fragmentation.1. Use shorter incubation times to minimize scrambling. 2. Optimize the chromatographic separation to resolve interfering peaks. 3. Optimize the ionization source parameters.
Poor signal intensity 1. Low sample concentration. 2. Inefficient ionization. 3. Instrument not properly tuned or calibrated.1. Concentrate the sample. 2. Optimize ionization source parameters (e.g., spray voltage, gas flow). 3. Perform routine tuning and calibration of the mass spectrometer.[8]
No peaks in the chromatogram 1. No sample injected (autosampler issue). 2. Clog in the LC system or spray needle. 3. Detector issue.1. Check the autosampler and syringe.[9] 2. Check for leaks and clogs in the LC system.[7] 3. Ensure the detector is on and functioning correctly.[9]

Visualizations

L-Valine Biosynthesis and Catabolism Pathway

This diagram illustrates the key metabolic pathways involving L-Valine.

L_Valine_Metabolism cluster_synthesis Biosynthesis (in microorganisms/plants) cluster_catabolism Catabolism (in animals) Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate AHAS Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate AHAIR Ketoisovalerate_syn α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate_syn DHAD L_Valine_syn L-Valine Ketoisovalerate_syn->L_Valine_syn Transaminase L_Valine_cat This compound Ketoisovalerate_cat α-Ketoisovalerate-13C5 L_Valine_cat->Ketoisovalerate_cat BCAT Isobutyryl_CoA Isobutyryl-CoA-13C4 Ketoisovalerate_cat->Isobutyryl_CoA BCKDH Propionyl_CoA Propionyl-CoA-13C3 Isobutyryl_CoA->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Cell Culture (Light) Grow cells in 'Light' medium (unlabeled Valine) Apply Stimulus Apply experimental conditions (e.g., drug treatment) Cell Culture (Light)->Apply Stimulus Cell Culture (Heavy) Grow cells in 'Heavy' medium (this compound) Cell Culture (Heavy)->Apply Stimulus Combine Populations Combine 'Light' and 'Heavy' cell populations 1:1 Apply Stimulus->Combine Populations Protein Extraction Protein Extraction & Digestion Combine Populations->Protein Extraction LC-MS/MS LC-MS/MS Analysis Protein Extraction->LC-MS/MS Data Analysis Data Analysis: - Peptide Identification - Quantification (Heavy/Light Ratios) - Enrichment Calculation LC-MS/MS->Data Analysis

References

Addressing matrix effects in L-Valine-13C5,15N quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects when quantifying L-Valine-¹³C₅,¹⁵N using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS analysis?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative results.[1][2] Common sources of matrix effects in biological samples include salts, proteins, and phospholipids.[1]

Q2: Why is L-Valine-¹³C₅,¹⁵N used as an internal standard?

A2: L-Valine-¹³C₅,¹⁵N is a stable isotope-labeled (SIL) internal standard for L-Valine.[4][5] SIL internal standards are considered the gold standard for quantitative LC-MS/MS because they have nearly identical chemical and physical properties to the analyte of interest.[6] They co-elute chromatographically and experience similar matrix effects, allowing for effective compensation and more accurate quantification.[1]

Q3: What are the common signs of matrix effects in my data?

A3: Signs of matrix effects include poor accuracy and precision in quality control samples, non-linear calibration curves, and reduced sensitivity.[1] If you observe inconsistent results between different sample lots or a significant drop in signal intensity for your analyte and internal standard when analyzing a sample versus a neat solution, matrix effects are a likely cause.[6]

Q4: Can simple sample dilution mitigate matrix effects?

A4: Yes, diluting the sample can be a straightforward and effective way to reduce the concentration of interfering matrix components.[6][7] However, this approach is only feasible if the resulting analyte concentration remains well above the lower limit of quantification (LLOQ) of the assay.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis.

Issue 1: Poor Peak Shape and Low Signal Intensity

Possible Cause: Ion suppression is a common cause of reduced signal intensity.[8] It occurs when co-eluting matrix components interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.[3][7] Phospholipids are frequent culprits in biological matrices like plasma.[1][9]

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3]

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples and can effectively remove salts and phospholipids.[9][10] Specialized SPE phases, such as those designed for phospholipid removal, can significantly reduce ion suppression.[10][11]

    • Protein Precipitation (PPT): While a quick and common method, PPT is less effective at removing phospholipids compared to SPE.[9] If using PPT, ensure optimal precipitation and centrifugation conditions.

    • Liquid-Liquid Extraction (LLE): LLE can also be used to separate the analyte from interfering matrix components.

  • Optimize Chromatography:

    • Modify your chromatographic method to separate the L-Valine peak from the regions of ion suppression.

    • Perform a post-column infusion experiment to identify the retention times where ion suppression is most severe.

  • Check Instrument Parameters:

    • Re-optimize ion source parameters (e.g., temperature, gas flows, voltages) using a sample matrix to ensure the most efficient ionization under the actual experimental conditions.

Issue 2: High Variability in Results and Poor Reproducibility

Possible Cause: Inconsistent sample cleanup or lot-to-lot variability in the biological matrix can lead to unpredictable matrix effects, causing poor reproducibility.[6]

Troubleshooting Steps:

  • Evaluate Matrix Effect Quantitatively: Use the post-extraction spike method to quantify the extent of ion suppression or enhancement.[6][7] This involves comparing the analyte's response in a post-extraction spiked blank matrix sample to its response in a clean solvent.

    • The Matrix Factor (MF) can be calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is often considered acceptable.

  • Standardize Sample Preparation: Ensure your sample preparation protocol is robust and consistently applied to all samples. Automation can help minimize variability.[12]

  • Use Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your study samples to compensate for consistent matrix effects.[3][13]

Quantitative Data Summary

Effective sample preparation is critical for minimizing matrix effects. The choice of technique can significantly impact the level of phospholipid removal and, consequently, the degree of ion suppression.

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation MethodTypical Phospholipid Removal EfficiencyRelative Ion SuppressionKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) LowHighSimple, fast, inexpensiveIneffective at removing phospholipids, high risk of ion suppression[9]
Liquid-Liquid Extraction (LLE) ModerateModerateCan be selectiveCan be labor-intensive, uses organic solvents
Standard Solid-Phase Extraction (SPE) HighLowGood cleanup, can concentrate analyte[9][10]More complex and time-consuming than PPT
Phospholipid Removal SPE Very High (>95%)Very LowSpecifically targets phospholipids, significantly reduces ion suppression[10]Higher cost per sample

Data is representative and compiled from various bioanalytical studies. Actual performance may vary based on the specific matrix, analyte, and protocol used.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This experiment helps identify chromatographic regions where ion suppression or enhancement occurs.[6][7]

Objective: To visualize the effect of the sample matrix on the analyte signal across the entire chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union for mixing

  • Blank, extracted sample matrix (e.g., plasma extract prepared by your standard method)

  • Standard solution of L-Valine-¹³C₅,¹⁵N (e.g., at a mid-range concentration)

Procedure:

  • Set up the LC system with your analytical column and mobile phases.

  • Connect the outlet of the LC column to a tee-union.

  • Using the syringe pump, deliver a constant, low flow rate (e.g., 10 µL/min) of the L-Valine-¹³C₅,¹⁵N standard solution to the second inlet of the tee-union.[14]

  • Connect the outlet of the tee-union to the mass spectrometer's ion source.

  • Begin acquiring data on the MS, monitoring the specific MRM transition for L-Valine-¹³C₅,¹⁵N. You should observe a stable, continuous signal (baseline).

  • Inject a blank solvent sample to establish the unsuppressed baseline signal.[15]

  • Inject your extracted blank matrix sample.

  • Monitor the signal for L-Valine-¹³C₅,¹⁵N. Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[8][15]

Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike

This experiment quantifies the degree of ion suppression or enhancement.[6]

Objective: To calculate a Matrix Factor (MF) that represents the impact of the matrix on the analyte signal.

Materials:

  • Blank biological matrix

  • L-Valine and L-Valine-¹³C₅,¹⁵N standard solutions

  • Your established sample preparation method (e.g., SPE)

Procedure:

  • Prepare Sample Set A (Analyte in Solvent): Prepare a solution of L-Valine and L-Valine-¹³C₅,¹⁵N in your final reconstitution solvent at a known concentration (e.g., mid-QC level).

  • Prepare Sample Set B (Analyte in Post-Extracted Matrix):

    • Take six different lots of your blank biological matrix.

    • Process these blank samples using your complete sample preparation procedure.

    • After the final step (e.g., after elution and evaporation), spike the extracted residue with the same amount of L-Valine and L-Valine-¹³C₅,¹⁵N as in Set A before reconstitution.

  • Analysis: Analyze both sets of samples on the LC-MS/MS.

  • Calculation:

    • Determine the average peak area for the analyte and internal standard from Set A (Peak Area_solvent).

    • Determine the average peak area for the analyte and internal standard from Set B (Peak Area_matrix).

    • Calculate the Matrix Factor (MF) for the analyte: MF = Peak Area_matrix / Peak Area_solvent.

    • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF_analyte) / (MF_internal_standard). An IS-Normalized MF close to 1.0 indicates that the internal standard effectively tracks and compensates for the matrix effect.[1]

Visualizations

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) IS_Spike Spike with L-Valine-¹³C₅,¹⁵N (IS) Sample->IS_Spike Cleanup Sample Cleanup (SPE, PPT, or LLE) IS_Spike->Cleanup MS_ME Matrix Effect (Ion Suppression/ Enhancement) IS_Spike->MS_ME IS Compensates for Effect Extract Final Extract Cleanup->Extract Cleanup->MS_ME Co-eluting Interferences LC LC Separation Extract->LC MS MS Detection (Ionization) LC->MS Data Data Acquisition MS->Data MS->MS_ME Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: Workflow for L-Valine quantification highlighting where matrix effects occur.

Troubleshooting_Flowchart Start Poor/Inconsistent Results (Low Signal, High RSD%) Check_IS Is Internal Standard (IS) Signal Also Low/Variable? Start->Check_IS Suspect_ME Suspect Matrix Effect (Ion Suppression) Check_IS->Suspect_ME  Yes System_Issue Suspect System Issue (Injection, Source, Detector) Check_IS->System_Issue  No Perform_PCI Perform Post-Column Infusion Experiment Suspect_ME->Perform_PCI End_Bad Issue Persists: Contact Instrument Support System_Issue->End_Bad Suppression_Zone Suppression Zone Identified? Perform_PCI->Suppression_Zone Optimize_LC Optimize Chromatography to Avoid Suppression Zone Suppression_Zone->Optimize_LC  Yes Improve_Cleanup Improve Sample Cleanup (e.g., Switch to Phospholipid Removal SPE) Suppression_Zone->Improve_Cleanup  No / Not Feasible End_Good Problem Resolved Optimize_LC->End_Good Improve_Cleanup->End_Good

Caption: Troubleshooting flowchart for diagnosing matrix effects.

References

Best practices for storing and handling L-Valine-13C5,15N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling L-Valine-¹³C₅,¹⁵N, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.

Storage and Handling

Proper storage and handling of L-Valine-¹³C₅,¹⁵N are crucial to maintain its integrity and ensure accurate experimental outcomes.

Storage Conditions:

ParameterRecommendationSource
Temperature Room temperature. Some suppliers recommend refrigeration (+2°C to +8°C) for long-term storage of solutions.[1]
Light Store away from light.[1]
Moisture Store in a dry environment and keep the container tightly sealed.[1]
Form Solid, crystalline powder.[2]

Handling Precautions:

PrecautionDescription
Personal Protective Equipment (PPE) Wear appropriate PPE, including a dust mask (type N95 or equivalent), safety glasses, and gloves.[2][3]
Ventilation Handle in a well-ventilated area to avoid inhalation of dust particles.
Dispensing Avoid generating dust when weighing and handling the solid material.
Solution Preparation When preparing solutions, refer to the solubility data below and ensure the compound is fully dissolved. For long-term storage, it is recommended to aliquot solutions to avoid repeated freeze-thaw cycles.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of L-Valine-¹³C₅,¹⁵N?

A1: L-Valine-¹³C₅,¹⁵N is primarily used as an internal standard in mass spectrometry-based applications, such as liquid chromatography-mass spectrometry (LC-MS), for the quantitative analysis of unlabeled L-Valine in biological samples.[3] It is also utilized in metabolic flux analysis and proteomics research.[1]

Q2: What is the solubility of L-Valine-¹³C₅,¹⁵N?

A2: The solubility of L-Valine is similar to its unlabeled counterpart. It is soluble in water and its solubility increases with temperature. It is also soluble in acidified or basified aqueous solutions but has limited solubility in most organic solvents.

Q3: How should I prepare a stock solution of L-Valine-¹³C₅,¹⁵N?

A3: To prepare a stock solution, accurately weigh the desired amount of L-Valine-¹³C₅,¹⁵N and dissolve it in a suitable solvent, such as high-purity water or a buffer appropriate for your experiment. Gentle warming and vortexing can aid dissolution. For long-term storage, filter-sterilize the solution and store it in aliquots at -20°C or -80°C.[4]

Q4: What are the precursor and product ions for L-Valine-¹³C₅,¹⁵N in mass spectrometry?

A4: The specific precursor and product ions will depend on the instrumentation and experimental conditions. However, a common transition for L-Valine-¹³C₅,¹⁵N is a precursor ion (m/z) of 124 and a product ion (m/z) of 77.[5]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using L-Valine-¹³C₅,¹⁵N.

IssuePossible Cause(s)Recommended Solution(s)
Poor Solubility - Incorrect solvent selection.- Low temperature of the solvent.- Ensure you are using an appropriate solvent (e.g., water, aqueous buffers).- Gently warm the solvent and vortex to aid dissolution.
Low Signal Intensity in MS - Low concentration of the internal standard.- Ion suppression from the sample matrix.- Suboptimal MS parameters.- Increase the concentration of the L-Valine-¹³C₅,¹⁵N internal standard.- Optimize sample preparation to remove interfering matrix components.- Optimize MS parameters, including collision energy and source settings.
High Background Signal - Contamination of the LC-MS system.- Natural isotopic abundance of other elements.- Thoroughly clean the LC-MS system, including the injector, column, and ion source.- Analyze a blank sample to assess background levels and subtract the contribution from the natural isotopic abundance.
Inaccurate Quantification - Inaccurate concentration of the internal standard stock solution.- Degradation of the internal standard.- Co-elution with interfering compounds.- Prepare a fresh stock solution of the internal standard and verify its concentration.- Store the internal standard solution properly in aliquots to prevent degradation.- Optimize the chromatographic method to achieve better separation from interfering compounds.
Peak Tailing or Splitting - Column degradation.- Incompatible mobile phase.- Replace the analytical column.- Ensure the mobile phase pH is appropriate for the analyte and the column chemistry.

Experimental Protocol: Quantification of L-Valine in Plasma using LC-MS/MS with L-Valine-¹³C₅,¹⁵N Internal Standard

This protocol provides a general workflow for the quantification of L-Valine in human plasma.

1. Materials and Reagents:

  • L-Valine-¹³C₅,¹⁵N

  • Unlabeled L-Valine (for calibration standards)

  • Human plasma (control)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation solution (e.g., ACN with 0.1% FA)

  • Microcentrifuge tubes

  • LC-MS/MS system

2. Preparation of Solutions:

  • L-Valine-¹³C₅,¹⁵N Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Accurately weigh 1 mg of L-Valine-¹³C₅,¹⁵N and dissolve it in 1 mL of water.

  • IS Working Solution (e.g., 10 µg/mL): Dilute the IS stock solution with water.

  • L-Valine Calibration Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 1 mg of unlabeled L-Valine and dissolve it in 1 mL of water.

  • Calibration Standards: Prepare a series of calibration standards by spiking the control plasma with the L-Valine calibration standard stock solution to achieve a range of concentrations (e.g., 1-500 µM).

3. Sample Preparation:

  • To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the IS working solution (10 µg/mL).

  • Vortex briefly to mix.

  • Add 200 µL of cold protein precipitation solution (ACN with 0.1% FA).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC Column: A suitable reversed-phase or HILIC column.

  • Mobile Phase A: Water with 0.1% FA

  • Mobile Phase B: ACN with 0.1% FA

  • Gradient: A suitable gradient to separate L-Valine from other plasma components.

  • Injection Volume: 5-10 µL

  • MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • L-Valine: Precursor ion (m/z) 118, Product ion (m/z) 72

    • L-Valine-¹³C₅,¹⁵N: Precursor ion (m/z) 124, Product ion (m/z) 77[5]

5. Data Analysis:

  • Integrate the peak areas for both L-Valine and the L-Valine-¹³C₅,¹⁵N internal standard.

  • Calculate the peak area ratio (L-Valine peak area / L-Valine-¹³C₅,¹⁵N peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of L-Valine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is cal_standards Calibration Standards cal_standards->add_is is_stock IS Stock Solution (L-Valine-¹³C₅,¹⁵N) is_stock->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for L-Valine quantification.

valine_catabolism LValine L-Valine AlphaKeto α-Ketoisovalerate LValine->AlphaKeto BCAT IsobutyrylCoA Isobutyryl-CoA AlphaKeto->IsobutyrylCoA BCKDH MethylacrylylCoA Methylacrylyl-CoA IsobutyrylCoA->MethylacrylylCoA IBD HydroxyisobutyrylCoA 3-Hydroxyisobutyryl-CoA MethylacrylylCoA->HydroxyisobutyrylCoA Enoyl-CoA Hydratase Hydroxyisobutyrate 3-Hydroxyisobutyrate HydroxyisobutyrylCoA->Hydroxyisobutyrate HIBCH Methylmalonate Methylmalonate Semialdehyde Hydroxyisobutyrate->Methylmalonate HIBADH PropionylCoA Propionyl-CoA Methylmalonate->PropionylCoA MMSDH SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Mutase TCA TCA Cycle SuccinylCoA->TCA

Caption: L-Valine catabolic pathway.[6][7][8]

References

Validation & Comparative

Validating Mass Spectrometry Data in L-Valine-¹³C₅,¹⁵N Tracing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing L-Valine-¹³C₅,¹⁵N as a tracer in mass spectrometry-based metabolic flux analysis, rigorous data validation is paramount to ensure the accuracy and reliability of experimental results. This guide provides a comparative overview of key performance metrics, experimental protocols, and data processing workflows for the validation of quantitative mass spectrometry data in stable isotope tracing studies.

Stable isotope tracing with compounds like L-Valine-¹³C₅,¹⁵N has become a cornerstone in understanding metabolic pathways in various biological systems. The ability to track the fate of labeled atoms provides invaluable insights into cellular metabolism, disease progression, and the mechanism of action of drugs. However, the complexity of the analytical workflow, from sample preparation to data analysis, necessitates a robust validation strategy to ensure the integrity of the quantitative data.

This guide outlines the essential parameters for method validation in quantitative LC-MS/MS analysis of amino acids using stable isotope-labeled internal standards. It also presents a comparison of data processing software commonly employed in metabolic flux analysis.

Comparative Analysis of Method Validation Parameters

The validation of a quantitative mass spectrometry method ensures that it is fit for its intended purpose. Key performance characteristics are evaluated to demonstrate the method's accuracy, precision, and reliability. The following table summarizes the typical validation parameters and their acceptance criteria for the quantitative analysis of L-Valine and its isotopologues.

Parameter Description Typical Acceptance Criteria Alternative Approach/Consideration
Linearity (R²) The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.R² ≥ 0.99For non-linear responses, a quadratic or other appropriate regression model may be used, but must be justified.
Accuracy (% Bias) The closeness of the mean test results to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ).Comparison with a certified reference material or a validated reference method.
Precision (% CV) The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Intra-day and inter-day precision should be ≤15% CV (≤20% at the LLOQ).Analysis of at least five replicates per concentration level.
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.Determined statistically from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met.The lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.
Recovery (%) The detector response obtained from an amount of the analyte added to and extracted from the matrix, compared to the detector response obtained for the true concentration of the pure authentic standard.Consistent and reproducible, typically within 80-120%.Matrix effects should be assessed separately to understand the contribution of the matrix to recovery.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The coefficient of variation of the response of post-extraction spiked samples should be ≤15%.Comparison of the slope of the calibration curve in matrix versus the slope in a clean solvent.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.Evaluation of freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.

Comparison of Data Processing Software for Metabolic Flux Analysis

The choice of software for processing mass spectrometry data from stable isotope tracing experiments is critical for accurate quantification of isotopologue distribution and subsequent metabolic flux calculations. Different software packages offer varying algorithms and features for peak picking, integration, and correction for natural isotope abundance.

Software Key Features Validation & QC Features Alternative Software
MaxQuant Widely used for proteomics, but also applicable to metabolomics. Features Andromeda search engine and MaxLFQ for label-free quantification.[1]Includes "match between runs" for improved data consistency. Perseus software (part of the MaxQuant ecosystem) offers extensive statistical and visualization tools for QC.FragPipe, Proteome Discoverer.[1]
Skyline Initially developed for targeted proteomics (SRM/MRM), now supports DIA and DDA data. Excellent for method development and visualization of chromatographic data.[1]Allows for detailed inspection of peak integration and provides various QC plots (e.g., retention time stability, peak area CVs).[1]OpenSWATH, Spectronaut.
Metran A software suite specifically designed for ¹³C metabolic flux analysis.[2]Incorporates statistical analysis to determine goodness-of-fit and calculate confidence intervals of fluxes.[2]INCA, 13CFLUX2.[3][4]
mzMatch-ISO An R-based tool for the annotation and relative quantification of isotope-labeled mass spectrometry data.[5]Provides tools for in-depth evaluation and visualization of isotopic patterns and their abundances.CAMERA, MetExtract.

Experimental Protocols

Sample Preparation and LC-MS/MS Analysis

A robust and reproducible sample preparation protocol is the foundation of reliable quantitative data. The following is a general protocol for the analysis of L-Valine and its ¹³C₅,¹⁵N-labeled isotopologue in biological samples.

Materials:

  • L-Valine and L-Valine-¹³C₅,¹⁵N standards

  • Internal Standard (IS): A stable isotope-labeled amino acid not being traced (e.g., L-Leucine-¹³C₆,¹⁵N)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation solution (e.g., 80:20 Methanol:Water)

Procedure:

  • Sample Collection: Collect biological samples (e.g., cell culture media, cell lysates, plasma) and immediately quench metabolic activity, typically by snap-freezing in liquid nitrogen or adding a cold solvent.

  • Protein Precipitation: To a known volume of sample, add a 4-fold excess of ice-cold protein precipitation solution containing the internal standard at a known concentration.

  • Incubation and Centrifugation: Vortex the mixture and incubate at -20°C for at least 30 minutes to facilitate protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer to a new tube.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample onto an LC-MS/MS system. Chromatographic separation is typically achieved using a HILIC or reversed-phase column with a gradient elution of mobile phases containing acetonitrile and water with a modifier like formic acid. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for L-Valine, L-Valine-¹³C₅,¹⁵N, and the internal standard.[6]

Method Validation Protocol

The following protocol outlines the steps to validate the quantitative LC-MS/MS method.

  • Preparation of Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards by spiking known concentrations of L-Valine and L-Valine-¹³C₅,¹⁵N into a representative blank matrix. Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Linearity Assessment: Analyze the calibration standards in triplicate. Plot the peak area ratio (analyte/internal standard) against the nominal concentration and perform a linear regression analysis to determine the R² value.

  • Accuracy and Precision Assessment: Analyze the QC samples in at least five replicates on three different days (inter-day) and within the same day (intra-day). Calculate the accuracy (% bias) and precision (% CV) for each concentration level.

  • LOD and LOQ Determination: Determine the LOD and LOQ by analyzing a series of low-concentration standards and evaluating the signal-to-noise ratio or by using a statistical approach based on the standard deviation of the response and the slope of the calibration curve.

  • Recovery and Matrix Effect Evaluation:

    • Recovery: Compare the peak area of an analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration.

    • Matrix Effect: Compare the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a neat solution at the same concentration.

  • Stability Assessment: Evaluate the stability of the analytes in the matrix under different storage conditions (e.g., room temperature for 24 hours, -80°C for one month, three freeze-thaw cycles).

Mandatory Visualizations

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis Sample_Collection Sample Collection & Quenching Protein_Precipitation Protein Precipitation with IS Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Solvent Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM) Reconstitution->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing Data_Validation Data Validation Data_Processing->Data_Validation Metabolic_Flux_Analysis Metabolic Flux Analysis Data_Validation->Metabolic_Flux_Analysis

Caption: Experimental workflow for L-Valine-¹³C₅,¹⁵N tracing.

Data_Validation_Signaling_Pathway cluster_Data_Acquisition Data Acquisition cluster_Data_Processing Data Processing cluster_Validation_Parameters Validation Parameters cluster_Result Result Raw_Data Raw MS Data Peak_Integration Peak Integration Raw_Data->Peak_Integration Normalization Normalization to IS Peak_Integration->Normalization Linearity Linearity Normalization->Linearity Accuracy Accuracy Normalization->Accuracy Precision Precision Normalization->Precision LOD_LOQ LOD/LOQ Normalization->LOD_LOQ Recovery Recovery Normalization->Recovery Matrix_Effect Matrix Effect Normalization->Matrix_Effect Stability Stability Normalization->Stability Validated_Data Validated Quantitative Data Linearity->Validated_Data Accuracy->Validated_Data Precision->Validated_Data LOD_LOQ->Validated_Data Recovery->Validated_Data Matrix_Effect->Validated_Data Stability->Validated_Data

Caption: Data validation workflow for quantitative mass spectrometry.

References

L-Valine-13C5,15N as a High-Accuracy Internal Standard for Mass Spectrometry-Based Quantification: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest level of accuracy in quantitative amino acid analysis, the choice of internal standard is paramount. This guide provides an objective comparison of L-Valine-13C5,15N as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, supported by experimental data.

The accurate quantification of amino acids such as L-Valine is critical in various fields, including metabolic research, clinical diagnostics, and pharmaceutical development. Stable isotope dilution mass spectrometry is a powerful technique for this purpose, and the selection of an appropriate internal standard is crucial for achieving reliable and reproducible results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for any variations.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for quantitative mass spectrometry.[1][2][3] These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N). This near-identical chemical and physical behavior ensures that the SIL internal standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer.

This compound, in which all five carbon atoms and the nitrogen atom are replaced with their heavy isotopes, represents the pinnacle of this approach for L-Valine quantification. Its performance can be compared to other potential internal standards:

  • Structural Analogs: These are molecules with similar chemical structures to the analyte but are not isotopically labeled. While cost-effective, they may exhibit different chromatographic retention times and ionization efficiencies, leading to less accurate correction for analytical variability.

  • Partially Labeled Isotopes (e.g., L-Valine-d8): Deuterated standards, while effective, can sometimes exhibit slight chromatographic shifts (isotopic effect) compared to the non-deuterated analyte. Furthermore, the stability of deuterium labels can be a concern under certain analytical conditions.

  • Uniformly Labeled ¹³C and ¹⁵N Isotopes (this compound): This internal standard has the closest physicochemical properties to the native L-Valine. The uniform labeling with stable, heavy isotopes of carbon and nitrogen provides a significant mass shift, preventing spectral overlap, and ensures identical behavior during extraction, derivatization, and chromatography, leading to the most accurate and precise quantification.

Performance Data: Accuracy, Precision, and Linearity of this compound

A study by Yuan et al. (2019) developed and validated a robust LC-MS/MS method for the quantification of 20 proteinogenic amino acids in mouse plasma, utilizing uniformly [¹³C, ¹⁵N]-stable-isotope-labeled amino acids as internal standards for each respective amino acid, including this compound.[2] The performance data from this study for L-Valine is summarized in the table below, demonstrating the high accuracy and precision achievable with this internal standard.

ParameterPerformance MetricResult for L-Valine
Linearity Calibration Curve Range10 - 250 µM
Correlation Coefficient (r²)>0.99
Sensitivity Lower Limit of Quantification (LLOQ)10 µM
Accuracy Quality Control (QC) Low (10 µM)101.3%
Quality Control (QC) Medium (50 µM)100.2%
Quality Control (QC) High (250 µM)100.1%
Precision Intraday Precision (RSD%)1.5 - 3.2%
Interday Precision (RSD%)2.1 - 4.5%
Recovery Extraction Recovery95.7 - 103.4%
Matrix Effect 96.2 - 104.1%

Data sourced from Yuan, T., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma.[2]

Experimental Protocol: Quantification of L-Valine using this compound

The following is a detailed methodology for the quantification of L-Valine in plasma, based on the protocol by Yuan et al. (2019).[2]

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 5 µL of plasma, add 20 µL of the internal standard working solution (containing this compound).

  • Precipitate proteins by adding 100 µL of methanol.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 80 µL of the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Waters ACQUITY UPLC BEH Amide column (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient is typically used, starting with a high percentage of mobile phase B and decreasing over time to elute the polar amino acids.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • L-Valine: Precursor ion (m/z) → Product ion (m/z) - Specific values to be optimized for the instrument used.

      • This compound: Precursor ion (m/z) → Product ion (m/z) - Specific values to be optimized for the instrument used.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

3. Data Analysis:

  • Integrate the peak areas for both L-Valine and this compound.

  • Calculate the peak area ratio (L-Valine / this compound).

  • Quantify the concentration of L-Valine in the samples by plotting the peak area ratios against the concentrations of the calibration standards and performing a linear regression analysis.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

References

A Head-to-Head Comparison: L-Valine-¹³C₅,¹⁵N versus Deuterium-Labeled Valine in Modern Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of proteins and metabolites are paramount. Stable isotope-labeled compounds are indispensable tools in these endeavors, with L-Valine-¹³C₅,¹⁵N and deuterium-labeled valine representing two common choices for metabolic labeling and as internal standards. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tool for specific research applications.

At a Glance: Key Performance Differences

The choice between L-Valine-¹³C₅,¹⁵N and deuterium-labeled valine hinges on the specific experimental goals, the biological system under investigation, and the analytical platform employed. While both serve as excellent tracers, their fundamental isotopic differences give rise to distinct advantages and disadvantages in quantitative analyses.

FeatureL-Valine-¹³C₅,¹⁵NDeuterium-Labeled Valine
Labeling Principle Metabolic incorporation of an amino acid containing heavy isotopes of carbon and nitrogen.Metabolic incorporation of an amino acid containing heavy isotopes of hydrogen (deuterium).
Primary Applications Quantitative proteomics (SILAC), metabolic flux analysis, biomolecular NMR.Protein turnover studies (in vivo and in vitro), metabolic studies, internal standards for LC-MS.
Quantification Accuracy Generally high, especially in cell culture (SILAC), due to early-stage sample mixing which minimizes experimental variability.[1][2][3]Can be high, but may be affected by chromatographic shifts between deuterated and non-deuterated forms.[4][5][6]
Reproducibility High, particularly in SILAC experiments.[1][2][3]Generally good, but can be influenced by the stability of the deuterium label.
Versatility Primarily used in cell culture systems that allow for metabolic labeling.[2]Highly versatile, can be used in cell culture, animal models, and human studies through the administration of deuterated water (D₂O) or labeled valine.[7][8]
Cost Generally higher due to the synthesis of molecules with multiple heavy isotopes.Can be more cost-effective, especially when using D₂O as a precursor.
Data Analysis Relatively straightforward in SILAC, with a fixed mass shift between light and heavy peptides.[9]Can be more complex due to the variable number of incorporated deuterium atoms and potential for isotopic effects.[9]
Chromatographic Behavior Co-elutes perfectly with the unlabeled counterpart.[4]May exhibit a slight shift in retention time compared to the unlabeled form, which can complicate data analysis.[4][5]

Supporting Experimental Data: A Comparative Look at Protein Turnover Analysis

In a study on AC16 cells, researchers found a strong correlation (r = 0.94) between protein half-life values measured by D₂O labeling and those determined by SILAC under conditions of ER stress.[7] This indicates that both methods can yield comparable results in protein turnover studies.

Table 1: Comparison of Protein Half-Life Measurements in AC16 Cells

MethodMedian Protein Half-Life (Normal Conditions)Median Protein Half-Life (ER Stress)Correlation (r) vs. SILACReference
D₂O Labeling~35 hours~65 hours0.94[7]
SILAC~38 hours~70 hoursN/A[7]

Experimental Protocols

Protocol 1: Quantitative Proteomics using L-Valine-¹³C₅,¹⁵N (SILAC)

This protocol outlines the key steps for a typical SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiment using L-Valine-¹³C₅,¹⁵N.

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel.
  • For the "heavy" population, use a custom DMEM medium lacking L-valine, supplemented with dialyzed fetal bovine serum, and L-Valine-¹³C₅,¹⁵N at a known concentration.
  • For the "light" population, use the same medium but with unlabeled L-valine.
  • Grow the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acid.

2. Sample Preparation:

  • Harvest and lyse the "heavy" and "light" cell populations separately.
  • Quantify the protein concentration in each lysate.
  • Mix equal amounts of protein from the "heavy" and "light" lysates.

3. Protein Digestion:

  • Reduce the disulfide bonds in the mixed protein sample with dithiothreitol (DTT).
  • Alkylate the cysteine residues with iodoacetamide.
  • Digest the proteins into peptides using trypsin overnight at 37°C.

4. LC-MS/MS Analysis:

  • Desalt the resulting peptide mixture using a C18 StageTip.
  • Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).

5. Data Analysis:

  • Process the raw mass spectrometry data using software such as MaxQuant.
  • Identify peptides and proteins.
  • Quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs.

Protocol 2: Protein Turnover Analysis using Deuterium-Labeled Valine (via D₂O Labeling)

This protocol describes a common method for measuring protein turnover rates using deuterium labeling with heavy water (D₂O).

1. In Vivo or In Vitro Labeling:

  • In Vitro: Culture cells in a medium supplemented with a known percentage of D₂O (typically 4-8%).
  • In Vivo: Provide animals with drinking water containing a specific enrichment of D₂O.
  • Collect samples (cells, tissues, or biofluids) at various time points during the labeling period.

2. Sample Preparation and Protein Digestion:

  • Extract proteins from the collected samples.
  • Digest the proteins into peptides using trypsin as described in the SILAC protocol.

3. LC-MS/MS Analysis:

  • Analyze the peptide mixture using LC-MS/MS. The mass spectrometer will detect the incorporation of deuterium into the peptides, resulting in a shift in the isotopic distribution.

4. Data Analysis:

  • Determine the rate of deuterium incorporation into peptides over time.
  • This is achieved by analyzing the mass isotopomer distribution of the peptides at each time point.
  • The fractional synthesis rate (FSR) of each protein can be calculated from the rate of label incorporation.
  • Protein half-life can then be determined from the FSR.

Visualizing the Concepts

Valine's Role in the mTOR Signaling Pathway

L-valine, as a branched-chain amino acid, plays a crucial role in activating the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

mTOR_Pathway Valine L-Valine mTORC1 mTORC1 Valine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E phosphorylates (inhibits inhibition) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: L-Valine activates the mTORC1 complex, a key step in promoting protein synthesis and cell growth.

Experimental Workflow for Quantitative Proteomics

The following diagram illustrates a generalized workflow for a quantitative proteomics experiment using stable isotope labeling.

Proteomics_Workflow cluster_labeling 1. Isotopic Labeling cluster_processing 2. Sample Processing cluster_analysis 3. Analysis Light Control Sample (e.g., Unlabeled Valine) Mix Mix Samples Light->Mix Heavy Treated Sample (e.g., ¹³C₅,¹⁵N-Valine or D-Valine) Heavy->Mix Digest Protein Digestion (Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Quantification & Identification) LCMS->Data

Caption: A typical workflow for quantitative proteomics using stable isotope labeling, from sample labeling to data analysis.

Conclusion

Both L-Valine-¹³C₅,¹⁵N and deuterium-labeled valine are powerful tools for life science research. The choice between them is not a matter of one being definitively superior to the other, but rather which is better suited for the specific experimental context.

  • For highly accurate and reproducible quantitative proteomics in cell culture systems, L-Valine-¹³C₅,¹⁵N, particularly within a SILAC workflow, is often the preferred method. Its key advantage lies in the ability to mix samples at an early stage, minimizing experimental error.

  • For in vivo studies in animal models or humans, or when cost is a significant consideration, deuterium-labeled valine (or D₂O labeling) offers greater versatility and affordability. While data analysis can be more complex, it provides invaluable insights into dynamic biological processes in whole organisms.

By carefully considering the factors outlined in this guide, researchers can make an informed decision to select the optimal isotopic labeling strategy to achieve their scientific goals.

References

A Comparative Guide to L-Valine-¹³C₅,¹⁵N and Other Stable Isotope Labeling Methods in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research, particularly in proteomics and metabolomics, stable isotope labeling has emerged as a powerful tool for the quantitative analysis of complex biological systems. Among the various available techniques, metabolic labeling using isotopically enriched amino acids, such as L-Valine-¹³C₅,¹⁵N, offers a robust method for in vivo protein and metabolite tracking. This guide provides an objective comparison of L-Valine-¹³C₅,¹⁵N-based metabolic labeling with other prominent stable isotope labeling methods, supported by experimental data and detailed protocols.

Principles of Stable Isotope Labeling

Stable isotope labeling methods are predicated on the replacement of naturally occurring isotopes (e.g., ¹²C, ¹⁴N) with their heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N) in proteins or metabolites. This mass shift allows for the differentiation and quantification of molecules from different experimental conditions using mass spectrometry (MS). The primary approaches to stable isotope labeling include metabolic labeling, chemical labeling, and enzymatic labeling.

L-Valine-¹³C₅,¹⁵N is an essential amino acid where all five carbon atoms are replaced with ¹³C and the nitrogen atom is replaced with ¹⁵N. It is utilized in metabolic labeling techniques, where it is incorporated into newly synthesized proteins during cell culture or in vivo studies. This allows for the tracing of valine metabolism and its contribution to various cellular processes.

Comparison of Quantitative Proteomics Strategies

The choice of a quantitative proteomics strategy depends on the specific experimental goals, sample type, and available resources. Here, we compare metabolic labeling, exemplified by the use of tracers like L-Valine-¹³C₅,¹⁵N, with other widely used methods.

FeatureMetabolic Labeling (e.g., SILAC with L-Valine-¹³C₅,¹⁵N)Chemical Labeling (e.g., iTRAQ, TMT)Label-Free Quantification
Principle In vivo incorporation of heavy amino acids during protein synthesis.In vitro chemical derivatization of peptides with isobaric or isotopic tags.Quantification based on signal intensity or spectral counting of unlabeled peptides.
Sample Mixing Early in the workflow (at the cell or protein level), minimizing experimental variability.Later in the workflow (at the peptide level).No sample mixing; samples are analyzed individually.
Accuracy & Precision High accuracy and precision due to early sample mixing.Good accuracy and precision.Lower accuracy and precision compared to labeling methods.
Reproducibility High reproducibility.Moderate to high reproducibility.Lower reproducibility due to run-to-run variation.
Proteome Coverage Deep proteome coverage for quantification.Deep proteome coverage for quantification.Potentially the deepest proteome coverage for identification, but not all identified proteins may be quantifiable.
Multiplexing Typically 2-3 plex for traditional SILAC; higher with specialized reagents.High multiplexing capabilities (up to 18-plex with TMT).Theoretically unlimited number of samples can be compared.
Applicability Primarily for actively dividing cells in culture; can be adapted for some in vivo models.Applicable to a wide range of sample types, including tissues and clinical samples.Applicable to all sample types.
Cost Can be expensive due to the cost of labeled amino acids and specialized media.Reagent costs can be high, especially for higher plexing.Lower reagent cost but may require more instrument time for multiple runs.

Experimental Protocols

Metabolic Labeling with L-Valine-¹³C₅,¹⁵N for Metabolic Flux Analysis

This protocol provides a general framework for a ¹³C tracer experiment to analyze metabolic flux.

a. Cell Culture and Isotope Labeling:

  • Culture cells in a defined medium to ensure they reach a metabolic and isotopic steady state.

  • Prepare a labeling medium by replacing the standard L-valine with L-Valine-¹³C₅,¹⁵N at a known concentration.

  • Switch the cells to the labeling medium. The duration of labeling will depend on the turnover rate of the metabolic pathways of interest and should be sufficient to achieve significant labeling in the target metabolites.

  • After the desired labeling period, rapidly quench metabolism by, for example, flash-freezing the cells in liquid nitrogen.

  • Harvest the cells for metabolite extraction.

b. Metabolite Extraction and Derivatization:

  • Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Separate the polar and nonpolar phases by centrifugation.

  • Dry the metabolite extracts.

  • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the metabolites to increase their volatility.

c. Mass Spectrometry Analysis:

  • Analyze the derivatized samples by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Acquire mass spectra to determine the mass isotopomer distributions (MIDs) of the targeted metabolites. The MIDs represent the fractional abundance of each isotopologue.

d. Data Analysis and Flux Estimation:

  • Correct the raw MS data for the natural abundance of stable isotopes.

  • Use a computational software package (e.g., INCA, METRAN) to estimate intracellular fluxes by fitting the experimental MIDs to a metabolic model.[1]

  • Perform statistical analyses to determine the confidence intervals for the estimated fluxes.

General Protocol for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

While typically performed with labeled arginine and lysine, the principles of SILAC can be adapted for other labeled amino acids like L-Valine-¹³C₅,¹⁵N, especially in organisms with specific auxotrophies or for tracing specific pathways.

a. Cell Culture Preparation:

  • Select two populations of the same cell line.

  • Culture one population ("light") in a medium containing the natural ("light") version of the essential amino acid(s) of interest.

  • Culture the second population ("heavy") in an identical medium, but with the essential amino acid(s) replaced by their stable isotope-labeled counterparts (e.g., L-Valine-¹³C₅,¹⁵N).

b. Label Incorporation:

  • Grow the cells for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the labeled amino acids into the proteome.

  • Verify the labeling efficiency (>95%) by analyzing a small aliquot of the "heavy" cell lysate by mass spectrometry to check for any remaining "light" peptides.

c. Experimental Treatment:

  • Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "light" population and a vehicle control to the "heavy" population).

d. Sample Preparation and Mixing:

  • Harvest and lyse the cells from both populations.

  • Accurately determine the protein concentration of each lysate.

  • Mix equal amounts of protein from the "light" and "heavy" populations.

e. Protein Digestion and Mass Spectrometry:

  • Digest the mixed protein sample into peptides using an enzyme such as trypsin.

  • Analyze the peptide mixture by LC-MS/MS.

f. Data Analysis:

  • In the mass spectrum, each peptide will appear as a pair of peaks separated by a specific mass difference corresponding to the isotopic label.

  • The relative intensity of the "heavy" and "light" peptide peaks reflects the relative abundance of that protein in the two original cell populations.

Mandatory Visualizations

experimental_workflow cluster_labeling Metabolic Labeling with L-Valine-¹³C₅,¹⁵N cluster_analysis Sample Processing and Analysis cell_culture Cell Culture in Defined Medium labeling Switch to L-Valine-¹³C₅,¹⁵N Medium cell_culture->labeling quenching Quench Metabolism & Harvest Cells labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_analysis Data Analysis & Flux Estimation ms_analysis->data_analysis

Experimental workflow for metabolic flux analysis using L-Valine-¹³C₅,¹⁵N.

pi3k_akt_pathway valine L-Valine pi3k PI3K valine->pi3k activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates phagocytosis Increased Phagocytosis akt->phagocytosis protein_synthesis Protein Synthesis mtor->protein_synthesis

References

Cross-Validation of L-Valine-¹³C₅,¹⁵N Metabolic Tracing with Other Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic research, understanding the intricate network of cellular pathways is paramount for advancing drug discovery and deciphering disease mechanisms. Stable isotope tracing, utilizing molecules like L-Valine-¹³C₅,¹⁵N, offers a powerful method to map the flow of atoms through these networks, providing a dynamic view of metabolic fluxes. However, to gain a comprehensive and robust understanding, it is crucial to integrate and cross-validate these findings with data from other analytical techniques.

This guide provides an objective comparison of L-Valine-¹³C₅,¹⁵N metabolic tracing with other widely used methods in metabolic research: the Seahorse XF Analyzer for real-time bioenergetics, quantitative proteomics for a global view of protein expression, and transcriptomics for insights into gene expression. We present supporting data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in designing integrated experimental strategies to obtain a multi-faceted view of cellular metabolism.

Comparative Analysis of Metabolic Techniques

The true power of metabolic analysis lies in the synergy of different techniques. While L-Valine-¹³C₅,¹⁵N tracing provides a detailed roadmap of valine's fate within the cell, other methods offer complementary perspectives on the broader metabolic phenotype. For instance, a Seahorse assay can reveal a cell's reliance on glycolysis versus oxidative phosphorylation, providing a functional context for the flux data obtained from isotope tracing.[1][2]

Similarly, transcriptomics and proteomics can uncover changes in the expression of metabolic enzymes and transporters, offering mechanistic explanations for observed alterations in metabolic fluxes. A decrease in the flux of valine into the TCA cycle, as measured by ¹³C tracing, might be correlated with the downregulation of the branched-chain amino acid transaminase (BCAT) enzyme, as observed through proteomics.

The following table summarizes the key quantitative outputs of each technique, highlighting their distinct yet complementary roles in metabolic research.

Technique Core Principle Key Quantitative Data Strengths Limitations
L-Valine-¹³C₅,¹⁵N Metabolic Tracing Introduction of a stable isotope-labeled amino acid and tracking its incorporation into downstream metabolites via mass spectrometry or NMR.[3][4]- Relative and absolute metabolic flux rates- Fractional contribution of valine to TCA cycle intermediates and other amino acids- Mass isotopomer distributionsDirectly measures pathway activity and nutrient fate; provides a dynamic view of metabolism.Can be complex to design and analyze; interpretation requires sophisticated modeling.
Seahorse XF Analyzer Real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in live cells.[5]- Basal and maximal respiration- ATP production rate- Glycolytic capacity and reserve- Fatty acid oxidationProvides a functional, real-time assessment of cellular bioenergetics; non-invasive.Provides a high-level view of metabolic phenotype without detailing specific pathway fluxes.
Quantitative Proteomics (e.g., SILAC) Metabolic labeling with stable isotope-labeled amino acids to quantify relative protein abundance between different cell populations.- Relative protein expression levels- Identification of differentially expressed proteins- Protein turnover ratesGlobal, unbiased quantification of the proteome; can identify changes in metabolic enzyme levels.Protein levels do not always directly correlate with enzyme activity or metabolic flux.
Transcriptomics (RNA-Seq) High-throughput sequencing to quantify the abundance of RNA transcripts in a sample.- Differential gene expression (up/down-regulation)- Identification of metabolic pathway enrichment- Alternative splicing informationGenome-wide coverage of gene expression; can reveal regulatory changes in metabolic pathways.mRNA levels do not always correlate with protein levels or metabolic flux due to post-transcriptional and post-translational regulation.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results across different analytical platforms. Below are summarized methodologies for the key experiments discussed.

L-Valine-¹³C₅,¹⁵N Metabolic Tracing Protocol
  • Cell Culture and Labeling: Cells are cultured in a medium where unlabeled L-valine is replaced with L-Valine-¹³C₅,¹⁵N. The labeling duration is optimized based on the metabolic pathways of interest and the time required to reach isotopic steady state.

  • Metabolite Extraction: After labeling, cells are rapidly quenched to halt metabolic activity, and intracellular metabolites are extracted using a solvent system, typically a mixture of methanol, acetonitrile, and water.

  • LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine the mass isotopomer distribution of valine and its downstream metabolites.

  • Metabolic Flux Analysis (MFA): The mass isotopomer data, along with measured extracellular fluxes (e.g., nutrient uptake and product secretion rates), are used in computational models to calculate intracellular metabolic fluxes.

Seahorse XF Cell Mito Stress Test Protocol
  • Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate at a predetermined density and allowed to adhere overnight.

  • Assay Medium Preparation: On the day of the assay, the cell culture medium is replaced with a specialized Seahorse XF assay medium, and the plate is incubated in a non-CO₂ incubator.

  • Instrument Setup and Calibration: A sensor cartridge is hydrated with calibrant and loaded into the Seahorse XF Analyzer.

  • Mito Stress Test: The instrument measures baseline OCR and ECAR before sequentially injecting mitochondrial stressors: oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

  • Data Analysis: The changes in OCR upon injection of these compounds are used to calculate key parameters of mitochondrial function.

Quantitative Proteomics (SILAC) Protocol
  • Cell Labeling: Two populations of cells are cultured in parallel: one in a "light" medium containing normal amino acids and the other in a "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine). Cells are cultured for at least five doublings to ensure complete incorporation.

  • Sample Preparation: The "light" and "heavy" cell populations are mixed in a 1:1 ratio, and proteins are extracted, digested (typically with trypsin), and fractionated.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by high-resolution mass spectrometry. The mass difference between the "light" and "heavy" peptides allows for their relative quantification.

  • Data Analysis: Specialized software is used to identify peptides and proteins and to calculate the heavy/light ratios, which represent the relative abundance of each protein between the two conditions.

Transcriptomics (RNA-Seq) Protocol
  • RNA Extraction: High-quality total RNA is extracted from the cell samples.

  • Library Preparation: The RNA is converted to a library of cDNA fragments. This process typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: The prepared library is sequenced using a next-generation sequencing platform.

  • Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline that includes quality control, alignment to a reference genome, and quantification of gene expression levels. Differential expression analysis is then performed to identify genes with significant changes in expression between experimental groups.

Visualizing Workflows and Pathways

To better illustrate the relationships between these techniques and the metabolic processes they interrogate, we provide the following diagrams created using the Graphviz DOT language.

Experimental_Workflow_Comparison cluster_isotope L-Valine-¹³C₅,¹⁵N Tracing cluster_seahorse Seahorse XF Analysis cluster_proteomics Quantitative Proteomics (SILAC) cluster_transcriptomics Transcriptomics (RNA-Seq) iso_culture Cell Culture with ¹³C₅,¹⁵N-Valine iso_extract Metabolite Extraction iso_culture->iso_extract iso_lcms LC-MS/MS Analysis iso_extract->iso_lcms iso_mfa Metabolic Flux Analysis iso_lcms->iso_mfa integration Integrated Metabolic Phenotype iso_mfa->integration Flux Data sea_seed Cell Seeding sea_medium Assay Medium Incubation sea_seed->sea_medium sea_assay Mito Stress Test sea_medium->sea_assay sea_data Bioenergetic Profiling sea_assay->sea_data sea_data->integration Bioenergetic Data pro_label SILAC Labeling pro_mix Sample Mixing & Digestion pro_label->pro_mix pro_lcms LC-MS/MS Analysis pro_mix->pro_lcms pro_quant Protein Quantification pro_lcms->pro_quant pro_quant->integration Protein Expression rna_extract RNA Extraction rna_lib Library Preparation rna_extract->rna_lib rna_seq Sequencing rna_lib->rna_seq rna_analysis Gene Expression Analysis rna_seq->rna_analysis rna_analysis->integration Gene Expression

Comparison of experimental workflows.

Metabolic_Pathway_Integration cluster_anno Valine L-Valine-¹³C₅,¹⁵N BCKA α-Ketoisovalerate-¹³C₅ Valine->BCKA BCAT (Proteomics, RNA-Seq) SuccinylCoA Succinyl-CoA-¹³C₄ BCKA->SuccinylCoA BCKDH Complex TCA TCA Cycle SuccinylCoA->TCA aKG α-Ketoglutarate Glutamate Glutamate-¹⁵N aKG->Glutamate Transamination Citrate Citrate Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDH (ECAR) Pyruvate->TCA Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis TCA->aKG TCA->Citrate ETC Electron Transport Chain (OCR) TCA->ETC Glycolysis->Pyruvate Flux ¹³C, ¹⁵N Tracing Flux->Valine Flux->SuccinylCoA Flux->Glutamate OCR Seahorse (OCR) OCR->ETC ECAR Seahorse (ECAR) ECAR->Lactate Expression Proteomics/ Transcriptomics Expression->Valine

Integrated analysis of central carbon metabolism.

Conclusion

The cross-validation of L-Valine-¹³C₅,¹⁵N metabolic tracing with techniques such as Seahorse analysis, quantitative proteomics, and transcriptomics provides a robust, multi-dimensional view of cellular metabolism. While isotope tracing offers unparalleled detail on the dynamic flow of metabolites through specific pathways, the other techniques provide essential context regarding the overall bioenergetic state and the underlying molecular machinery. By integrating these approaches, researchers can build more comprehensive and validated models of metabolic function, ultimately accelerating the pace of discovery in both basic and translational science.

References

Quantitative Accuracy of L-Valine-13C5,15N in Proteomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has become a cornerstone for accurate quantitative proteomics, enabling precise relative quantification of thousands of proteins. While L-Arginine and L-Lysine are the most commonly used amino acids in SILAC experiments, the use of other labeled amino acids, such as L-Valine, offers potential advantages in specific contexts. This guide provides a comparative overview of the quantitative accuracy of L-Valine-13C5,15N in proteomics, alongside other commonly used labeled amino acids.

Principle of SILAC

SILAC is a metabolic labeling strategy where cells are cultured in media containing either a "light" (natural abundance) or a "heavy" (stable isotope-labeled) form of an essential amino acid. Over several cell divisions, the heavy amino acid is incorporated into all newly synthesized proteins. After experimental treatment, the light and heavy cell populations are combined, and the relative abundance of proteins is determined by mass spectrometry, which can distinguish between the mass-shifted light and heavy peptides. This method minimizes quantitative errors as the samples are mixed at an early stage.

This compound in Quantitative Proteomics

L-Valine is an essential amino acid, making it a suitable candidate for metabolic labeling. The use of this compound provides a distinct mass shift that can be readily detected by mass spectrometry. However, comprehensive studies specifically validating the quantitative accuracy and potential metabolic conversions of this compound in proteome-wide studies are not as prevalent in the scientific literature compared to studies on labeled Arginine and Lysine.

One study utilized this compound for the absolute quantification of human growth hormone (hGH) using isotope dilution mass spectrometry. The results demonstrated high precision, with coefficients of variation (CVs) of less than 1.5% for the quantification of valine released from the protein after acid hydrolysis[1]. This indicates the potential for high accuracy when using this compound as an internal standard.

Comparison with Other Labeled Amino Acids

The choice of labeled amino acid in a SILAC experiment is critical and can be influenced by factors such as the frequency of the amino acid in the proteome and potential metabolic conversions.

Labeled Amino AcidCommon IsotopologuesAdvantagesPotential Challenges
L-Arginine 13C6-Arg, 13C6,15N4-Arg- Trypsin cleaves after Arginine, ensuring most tryptic peptides are labeled.- High abundance in many proteomes.- Metabolic conversion to Proline can lead to inaccuracies in quantification.
L-Lysine 13C6-Lys, 13C6,15N2-Lys- Trypsin cleaves after Lysine, ensuring most tryptic peptides are labeled.- Less frequent than Arginine in some proteomes.
L-Valine 13C5,15N-Val- Essential amino acid, ensuring incorporation is dependent on external supply.- Trypsin does not cleave after Valine, meaning not all peptides will be labeled.- Limited data on metabolic stability and potential conversions in a SILAC context.

Experimental Protocols

Below is a generalized experimental protocol for a SILAC experiment, which can be adapted for the use of this compound.

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel.

  • For the "heavy" population, use SILAC-specific media deficient in L-Valine, supplemented with this compound.

  • For the "light" population, use the same base media supplemented with natural abundance L-Valine.

  • Culture the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid. The incorporation efficiency should be checked by mass spectrometry[2].

2. Experimental Treatment:

  • Apply the desired experimental treatment to one of the cell populations.

3. Sample Preparation:

  • Harvest and lyse the cells from both populations.

  • Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Perform protein digestion, typically with trypsin.

4. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture using high-resolution mass spectrometry (e.g., Orbitrap or FT-ICR).

  • The mass spectrometer will detect pairs of "light" and "heavy" peptides, differing by the mass of the incorporated isotopes.

5. Data Analysis:

  • Specialized software (e.g., MaxQuant) is used to identify peptides and quantify the intensity ratios of the light and heavy forms.

  • The peptide ratios are then used to calculate the relative abundance of the corresponding proteins.

Visualizations

SILAC Experimental Workflow

SILAC_Workflow cluster_mix A Cell Culture (Light) B Cell Culture (Heavy) This compound D Control A->D C Experimental Treatment B->C E Cell Lysis & Protein Extraction C->E D->E F Combine Equal Protein Amounts G Protein Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Data Analysis (Peptide ID & Quantification) H->I J Relative Protein Quantification I->J SILAC_Quantification Light Light Peptide (Natural Isotopes) MS Mass Spectrometer Light->MS Heavy Heavy Peptide (13C5,15N-Valine) Heavy->MS Ratio Intensity Ratio (Heavy / Light) MS->Ratio Quant Relative Protein Abundance Ratio->Quant

References

A Head-to-Head Comparison: L-Valine-13C5,15N Metabolic Labeling vs. Label-Free Quantification in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of quantification strategy is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two prominent methodologies: metabolic labeling using L-Valine-13C5,15N, a specific application of Stable Isotope Labeling by Amino acids in Cell Culture (SILAC), and label-free quantification. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to select the most appropriate technique for their specific research goals.

Metabolic labeling with stable isotopes, such as this compound, involves the incorporation of "heavy" amino acids into proteins during cell culture. This in vivo labeling strategy creates an internal standard for every protein, allowing for highly accurate and precise quantification when compared to a "light" control sample. In contrast, label-free quantification methods infer relative protein abundance by measuring the signal intensity or spectral counts of peptides from separate mass spectrometry runs. While simpler and more broadly applicable, label-free approaches can be more susceptible to experimental variability.

Quantitative Performance: A Data-Driven Comparison

The choice between this compound labeling and label-free quantification often hinges on the desired balance between accuracy, proteome coverage, and experimental complexity. The following tables summarize key performance metrics derived from comparative studies.

Performance Metric This compound (SILAC) Label-Free Quantification References
Quantification Accuracy HighModerate to High[1][2]
Precision (Reproducibility) HighModerate[1][3]
Proteome Coverage ModerateHigh[1]
Dynamic Range WideWide[1]
Sample Throughput LowerHigher[4]
Cost Higher (due to labeled amino acids)Lower[4]
Experimental Complexity Higher (requires cell culture and metabolic labeling)Lower[1]
Applicability Limited to culturable cellsBroadly applicable to various sample types[1]
Metric This compound (SILAC) Label-Free (Spectral Counting) Label-Free (Precursor Intensity) References
Median Number of Protein Identifications ~1500-2000~1800-2500~1700-2300[5]
Coefficient of Variation (CV) for Protein Ratios <15%20-40%15-30%[3][5]
Number of Quantified Proteins Typically lower than label-freeHighestHigh[5]

Experimental Workflows: Visualizing the Methodologies

To better understand the practical differences between these two approaches, the following diagrams illustrate their respective experimental workflows.

L_Valine_SILAC_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Cell Culture (Light) Cell Culture ('Light' L-Valine) Combine Samples Combine Equal Cell Numbers Cell Culture (Light)->Combine Samples Cell Culture (Heavy) Cell Culture ('Heavy' this compound) Cell Culture (Heavy)->Combine Samples Protein Extraction Protein Extraction & Digestion Combine Samples->Protein Extraction LC-MS/MS LC-MS/MS Analysis Protein Extraction->LC-MS/MS Peptide ID Peptide Identification LC-MS/MS->Peptide ID Quantification Quantification (Heavy/Light Ratios) Peptide ID->Quantification

Caption: this compound (SILAC) Workflow.

Label_Free_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Sample 1 Prep Sample 1 Protein Extraction & Digestion LC-MS/MS 1 LC-MS/MS Analysis (Run 1) Sample 1 Prep->LC-MS/MS 1 Sample 2 Prep Sample 2 Protein Extraction & Digestion LC-MS/MS 2 LC-MS/MS Analysis (Run 2) Sample 2 Prep->LC-MS/MS 2 Peptide ID Peptide Identification LC-MS/MS 1->Peptide ID LC-MS/MS 2->Peptide ID Alignment Feature Alignment Peptide ID->Alignment Quantification Quantification (Spectral Counting or Precursor Intensity) Alignment->Quantification

Caption: Label-Free Quantification Workflow.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for both this compound metabolic labeling and label-free quantification.

This compound (SILAC) Metabolic Labeling Protocol

This protocol is adapted for the use of this compound.

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. For the "heavy" population, use a custom-formulated cell culture medium deficient in L-valine, supplemented with this compound. For the "light" population, use the same medium supplemented with normal L-valine.

    • Ensure cells undergo at least five to six doublings to achieve >97% incorporation of the labeled amino acid.[6] Verify incorporation efficiency by mass spectrometry on a small aliquot of protein extract.

  • Experimental Treatment:

    • Once full incorporation is confirmed, apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.

  • Sample Harvesting and Lysis:

    • Harvest both "heavy" and "light" cell populations.

    • Count the cells from each population and mix them in a 1:1 ratio.

    • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Digestion:

    • Quantify the protein concentration of the lysate.

    • Reduce the proteins with dithiothreitol (DTT), alkylate with iodoacetamide (IAA), and digest with sequencing-grade trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Desalt the resulting peptide mixture using a C18 StageTip.

    • Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as MaxQuant.[7]

    • Identify peptides and proteins by searching against a relevant protein database.

    • Quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.

Label-Free Quantification Protocol (Precursor Intensity-Based)
  • Sample Preparation:

    • Prepare individual biological samples (e.g., control and treated).

    • Lyse the cells or tissues to extract proteins.

    • Quantify the protein concentration for each sample.

  • Protein Digestion:

    • Take an equal amount of protein from each sample.

    • Reduce with DTT, alkylate with IAA, and digest with trypsin.

  • LC-MS/MS Analysis:

    • Analyze each sample separately by nano-LC-MS/MS. It is crucial to maintain consistent chromatography conditions between runs to minimize technical variability.

  • Data Analysis:

    • Use a software package like MaxQuant, Progenesis QI, or Skyline for data analysis.[8][9]

    • Perform feature detection and alignment across all LC-MS/MS runs to match corresponding peptide features.

    • Normalize the data to account for variations in sample loading and instrument performance.

    • Quantify the relative protein abundance by comparing the integrated peak areas of the precursor ions for each peptide across the different samples.[9][10]

Application in Signaling Pathway Analysis: The mTOR Pathway

Both this compound labeling and label-free methods are powerful tools for dissecting cellular signaling pathways. The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases.[11][12][13]

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_downstream Downstream Effectors cluster_output Cellular Processes Growth Factors Growth Factors mTORC1 mTORC1 (mTOR, Raptor, mLST8) Growth Factors->mTORC1 + (via PI3K/Akt) Amino Acids Amino Acids Amino Acids->mTORC1 + Energy Status (ATP/AMP) Energy Status (ATP/AMP) Energy Status (ATP/AMP)->mTORC1 - (via AMPK) S6K1 S6K1 mTORC1->S6K1 + 4E-BP1 4E-BP1 mTORC1->4E-BP1 - ULK1 ULK1 mTORC1->ULK1 - Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis + Protein Synthesis Protein Synthesis S6K1->Protein Synthesis + 4E-BP1->Protein Synthesis - Autophagy Inhibition Autophagy Inhibition ULK1->Autophagy Inhibition -

Caption: Simplified mTOR Signaling Pathway.

Proteomics studies using this compound or label-free quantification can elucidate how different stimuli affect the abundance and post-translational modifications of key proteins in the mTOR pathway, such as mTOR itself, AKT, and S6K1, providing insights into the cellular response to various conditions.[12]

Conclusion: Making an Informed Decision

The choice between this compound metabolic labeling and label-free quantification is multifaceted and depends on the specific research question, available resources, and the biological system under investigation.

  • This compound (SILAC) is the gold standard for studies demanding high accuracy and precision, particularly for analyzing subtle changes in protein expression in cell culture models.[1][3] Its primary limitations are its applicability to metabolically active, culturable cells and the higher cost of stable isotope-labeled amino acids.

  • Label-free quantification offers a more versatile and cost-effective solution, making it ideal for large-scale studies, clinical samples, and organisms that cannot be metabolically labeled.[10] While generally exhibiting higher variability than SILAC, advancements in mass spectrometry instrumentation and data analysis software have significantly improved its performance.[3]

Ultimately, a thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will enable researchers to design robust and insightful quantitative proteomics experiments that drive scientific discovery and innovation in drug development.

References

A Comparative Guide to L-Valine-13C5,15N Labeling for Reproducible Quantitative Proteomics and Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and reproducible methods for quantitative analysis, this guide provides an objective comparison of L-Valine-13C5,15N labeling in proteomics and metabolic flux analysis. This document outlines the performance of this compound, supported by experimental data, and offers detailed protocols for its application.

Stable isotope labeling has become an indispensable tool in modern biological research, enabling the precise tracking and quantification of molecules in complex systems. Among the various isotopic tracers, L-Valine labeled with five Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) atoms (L-Valine-¹³C₅,¹⁵N) has emerged as a valuable reagent in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and in Metabolic Flux Analysis (MFA). This guide delves into the reproducibility of experiments utilizing this specific isotopologue, offering a comparison with other labeling strategies and providing the necessary experimental details for its successful implementation.

Performance and Reproducibility of this compound Labeling

The reproducibility of labeling experiments is paramount for generating reliable and comparable quantitative data. While comprehensive studies focusing solely on the reproducibility of L-Valine-¹³C₅,¹⁵N are not extensively documented, the broader literature on SILAC and MFA provides strong evidence for the high reproducibility of metabolic labeling techniques in general. The key to achieving high reproducibility lies in ensuring complete incorporation of the labeled amino acid into the cellular proteome or metabolic pools.

In SILAC experiments, the complete incorporation of the "heavy" amino acid is typically achieved after five to six cell doublings. This ensures that the ratio of heavy to light peptides accurately reflects the relative abundance of the proteins. Incomplete labeling can be a source of error; however, this can be mitigated by careful experimental design, including ensuring the use of dialyzed fetal bovine serum to avoid introducing unlabeled amino acids.

One study on resurrecting essential amino acid biosynthesis in mammalian cells demonstrated the utility of L-Valine-¹³C₅,¹⁵N as an internal standard to confirm the de novo biosynthesis of valine. The clear separation of the labeled standard from the biosynthesized ¹³C-valine in mass spectrometry data highlights the specificity and reliability of this tracer.[1][2]

Comparison with Alternative Labeling Strategies

L-Valine-¹³C₅,¹⁵N offers distinct advantages and disadvantages compared to other commonly used labeled amino acids and general labeling approaches.

Labeling StrategyKey AdvantagesKey DisadvantagesTypical Applications
L-Valine-¹³C₅,¹⁵N High mass shift from unlabeled valine, aiding in clear separation in mass spectra. Provides both carbon and nitrogen tracing capabilities.[3]Not as commonly used as arginine and lysine in SILAC, potentially limiting comparability with some existing datasets.Quantitative proteomics (SILAC), Metabolic Flux Analysis (MFA) of branched-chain amino acid metabolism.
L-Arginine-¹³C₆,¹⁵N₄ & L-Lysine-¹³C₆,¹⁵N₂ Most common SILAC reagents, leading to extensive literature and standardized protocols. Trypsin digestion cleaves after these residues, ensuring most peptides are labeled.[4]Potential for arginine-to-proline conversion in some cell lines can complicate data analysis.[5]General quantitative proteomics (SILAC).
¹⁵N Metabolic Labeling (e.g., ¹⁵NH₄Cl) Labels all nitrogen-containing molecules, providing a global view of nitrogen metabolism.Can lead to complex mass spectra due to variable numbers of nitrogen atoms in different peptides.Global protein and metabolite turnover studies.[6][7]
¹³C-Glucose Traces the central carbon metabolism, providing insights into glycolysis, the TCA cycle, and related pathways.Label can be distributed throughout many molecules, potentially diluting the isotopic enrichment in specific pathways of interest.Metabolic Flux Analysis of central carbon metabolism.

Experimental Protocols

Achieving reproducible results with L-Valine-¹³C₅,¹⁵N labeling requires meticulous attention to experimental detail. Below are generalized protocols for its use in SILAC and MFA.

Protocol 1: SILAC Labeling in Mammalian Cells

This protocol outlines the steps for incorporating L-Valine-¹³C₅,¹⁵N into a mammalian cell proteome for quantitative proteomics.

Materials:

  • Mammalian cell line of interest

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-valine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Unlabeled ("light") L-Valine

  • L-Valine-¹³C₅,¹⁵N ("heavy")

  • Standard cell culture reagents and equipment

Procedure:

  • Adaptation Phase: Culture cells for at least five to six doublings in "heavy" SILAC medium containing L-Valine-¹³C₅,¹⁵N at a known concentration and "light" medium containing an equivalent concentration of unlabeled L-Valine. This ensures complete incorporation of the labeled amino acid.

  • Experimental Phase: Treat the "heavy" and "light" cell populations according to the experimental design (e.g., drug treatment vs. control).

  • Harvesting and Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "heavy" and "light" samples.

  • Protein Digestion: Digest the mixed protein sample into peptides using an appropriate protease (e.g., trypsin).

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Identify and quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs.

Protocol 2: Metabolic Flux Analysis using this compound

This protocol provides a framework for tracing the metabolism of valine in a biological system.

Materials:

  • Biological system of interest (e.g., cell culture, whole organism)

  • Culture medium or diet with a defined composition

  • L-Valine-¹³C₅,¹⁵N

  • Metabolite extraction reagents (e.g., cold methanol/water)

  • Analytical instrumentation (e.g., GC-MS, LC-MS)

Procedure:

  • Tracer Experiment Design: Define the experimental conditions, including the duration of labeling and the concentration of the L-Valine-¹³C₅,¹⁵N tracer.

  • Labeling Experiment: Introduce the L-Valine-¹³C₅,¹⁵N tracer to the biological system and allow for metabolic incorporation.

  • Sample Collection and Quenching: At defined time points, collect samples and immediately quench metabolic activity to preserve the isotopic labeling patterns of intracellular metabolites.

  • Metabolite Extraction: Extract metabolites from the samples using a validated extraction protocol.

  • Mass Spectrometry Analysis: Analyze the extracted metabolites to determine the mass isotopomer distributions of valine and its downstream metabolites.

  • Flux Calculation: Use computational modeling to estimate metabolic fluxes based on the measured mass isotopomer distributions and a metabolic network model.

Visualizing Metabolic Pathways and Workflows

Understanding the context in which L-Valine-¹³C₅,¹⁵N is utilized is crucial. The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving branched-chain amino acids and a typical experimental workflow for metabolic flux analysis.

BCAA_mTOR_Signaling BCAAs Branched-Chain Amino Acids (Valine) mTORC1 mTORC1 BCAAs->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: Branched-Chain Amino Acid (BCAA) mTOR Signaling Pathway.

MFA_Workflow Experiment_Design 1. Tracer Experiment Design Labeling 2. Isotopic Labeling with This compound Experiment_Design->Labeling Sampling 3. Sample Collection & Quenching Labeling->Sampling Extraction 4. Metabolite Extraction Sampling->Extraction MS_Analysis 5. Mass Spectrometry Analysis Extraction->MS_Analysis Data_Analysis 6. Flux Calculation & Modeling MS_Analysis->Data_Analysis Results Metabolic Flux Map Data_Analysis->Results

Caption: Experimental Workflow for Metabolic Flux Analysis.

References

A Researcher's Guide to Stable Isotope Tracing: L-Valine-13C5,15N in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of L-Valine-13C5,15N with other common stable isotope tracers used in metabolic analysis. Supported by experimental data and detailed protocols, this document aims to facilitate informed decisions in designing and executing insightful metabolic studies.

Stable isotope-labeled compounds are indispensable tools in modern biomedical research, enabling the precise tracking of metabolic pathways and the quantification of flux rates. Among these, L-Valine labeled with five Carbon-13 and one Nitrogen-15 isotopes (this compound) has emerged as a valuable tracer for investigating amino acid metabolism, protein synthesis, and its interplay with cellular signaling pathways. This guide offers a comparative analysis of this compound against other widely used tracers, details experimental methodologies, and visualizes key metabolic and signaling pathways.

Comparative Analysis of Metabolic Tracers

The choice of an isotopic tracer is critical and depends on the specific metabolic pathway under investigation. While universally labeled glucose ([U-13C]glucose) is a stalwart for probing central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP), other tracers offer more nuanced insights into specific pathways. This compound, for instance, provides a direct window into branched-chain amino acid (BCAA) catabolism and its contributions to the tricarboxylic acid (TCA) cycle.

Below is a comparative summary of commonly used stable isotope tracers and their primary applications in metabolic flux analysis.

TracerPrimary Metabolic Pathways TracedKey AdvantagesConsiderations
This compound Branched-Chain Amino Acid (BCAA) Catabolism, TCA Cycle Anaplerosis, Protein SynthesisDirectly measures the contribution of valine to downstream metabolites. The dual labeling allows for simultaneous tracking of carbon and nitrogen fate.Primarily traces BCAA pathways; may require combination with other tracers for a global metabolic view.
[U-13C]Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Serine Synthesis, Fatty Acid SynthesisProvides a broad overview of central carbon metabolism.Labeling in the TCA cycle can be diluted by other carbon sources like glutamine.
[1,2-13C]Glucose Pentose Phosphate Pathway (PPP) vs. GlycolysisExcellent for resolving the relative fluxes through the oxidative and non-oxidative PPP.[1]Less informative for TCA cycle analysis compared to uniformly labeled glucose.
[U-13C]Glutamine TCA Cycle Anaplerosis, Reductive Carboxylation, Amino Acid SynthesisDirectly traces the significant contribution of glutamine to the TCA cycle, particularly in cancer cells.[1]Does not label glycolytic intermediates.
[15N]Glutamine (Amide) Nitrogen metabolism, Nucleotide Synthesis, Hexosamine BiosynthesisSpecifically tracks the fate of the amide nitrogen from glutamine.Does not provide information on carbon flux.

Experimental Protocols

Precise and reproducible experimental protocols are the bedrock of reliable metabolomics data. Below are detailed methodologies for cell culture labeling using this compound and subsequent sample preparation for LC-MS analysis.

Cell Culture Labeling with this compound

This protocol is adapted for adherent cancer cell lines grown in 6-well plates.

Materials:

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • This compound sterile stock solution (e.g., 100 mM in sterile water)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, LC-MS grade, chilled to -80°C

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Allow cells to adhere and grow for 24-48 hours in complete medium supplemented with 10% dFBS.

  • Tracer Introduction: Prepare the labeling medium by supplementing the base medium with this compound to a final concentration of 1 mM. Ensure all other nutrient concentrations are consistent with the control medium.

  • Labeling: Aspirate the growth medium from the cells and gently wash once with pre-warmed PBS. Add 2 mL of the prepared labeling medium to each well.

  • Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a predetermined time to achieve isotopic steady state. This duration should be optimized for the specific cell line and experimental question, but a common starting point is 24 hours.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with 2 mL of ice-cold PBS to remove any remaining extracellular tracer.

    • Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism and extract intracellular metabolites.

    • Place the plates on a rocker at 4°C for 10 minutes.

    • Scrape the cells from the wells into the methanol solution.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried metabolite pellets at -80°C until LC-MS analysis.

LC-MS Analysis of Labeled Metabolites

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol in water, vortex thoroughly, and centrifuge to pellet any insoluble material.

  • Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase or HILIC chromatography column for separation of the metabolites. The choice of column and mobile phases will depend on the specific metabolites of interest.

  • Mass Spectrometry Detection: Analyze the eluting metabolites using the mass spectrometer in full scan mode to detect all isotopologues of the metabolites of interest. The high resolution of the instrument is crucial to distinguish between the different isotopically labeled forms of the molecules.

  • Data Analysis: Process the raw data using specialized software to identify and quantify the different isotopologues for each metabolite. The fractional labeling of each metabolite can then be calculated to determine the contribution of the this compound tracer to its synthesis.

Visualizing Metabolic and Signaling Pathways

Understanding the flow of atoms and the logic of cellular processes is greatly enhanced by visual representations. The following diagrams, created using the DOT language, illustrate key pathways relevant to L-Valine metabolism.

L-Valine Catabolism Pathway

This diagram outlines the primary steps in the breakdown of L-Valine, a process that feeds into the TCA cycle.

L_Valine_Catabolism L_Valine L-Valine-¹³C₅,¹⁵N alpha_Keto α-Ketoisovalerate-¹³C₅ L_Valine->alpha_Keto BCAT Isobutyryl_CoA Isobutyryl-CoA-¹³C₄ alpha_Keto->Isobutyryl_CoA BCKDH Propionyl_CoA Propionyl-CoA-¹³C₃ Isobutyryl_CoA->Propionyl_CoA Multiple Steps Succinyl_CoA Succinyl-CoA-¹³C₃ Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase TCA TCA Cycle Succinyl_CoA->TCA

L-Valine Catabolism Pathway
Experimental Workflow for Stable Isotope Tracing

This diagram provides a high-level overview of the key stages in a stable isotope tracing experiment, from cell culture to data analysis.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Data Analysis Cell_Culture 1. Cell Culture Tracer 2. Introduce L-Valine-¹³C₅,¹⁵N Cell_Culture->Tracer Quench 3. Quench Metabolism & Extract Metabolites Tracer->Quench LCMS_Prep 4. Sample Preparation for LC-MS Quench->LCMS_Prep LCMS_Analysis 5. LC-MS Analysis LCMS_Prep->LCMS_Analysis Data_Processing 6. Data Processing & Isotopologue Analysis LCMS_Analysis->Data_Processing MFA 7. Metabolic Flux Analysis Data_Processing->MFA Interpretation 8. Biological Interpretation MFA->Interpretation

Experimental Workflow for Stable Isotope Tracing
PI3K/Akt Signaling Pathway and its Link to Metabolism

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and it is intricately linked to cellular metabolism. L-Valine and other branched-chain amino acids can activate the mTORC1 complex, a downstream effector of Akt, thereby influencing protein synthesis and other anabolic processes. Stable isotope tracing with this compound can help elucidate how alterations in this signaling pathway impact BCAA metabolism and its contribution to cellular bioenergetics.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes L_Valine L-Valine L_Valine->mTORC1 activates

PI3K/Akt Signaling Pathway and L-Valine

References

A Comparative Guide to the Analysis of L-Valine-¹³C₅,¹⁵N in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of L-Valine-¹³C₅,¹⁵N, a stable isotope-labeled amino acid crucial for metabolic research, proteomics, and drug development. While direct inter-laboratory comparison studies for L-Valine-¹³C₅,¹⁵N are not publicly available, this document compiles and compares common analytical techniques and experimental protocols based on published research, offering valuable insights for study design and implementation.

I. Analytical Methodologies for L-Valine-¹³C₅,¹⁵N Quantification

The quantification of L-Valine-¹³C₅,¹⁵N in biological matrices is primarily achieved through mass spectrometry-based techniques. The choice of method often depends on the specific research question, required sensitivity, and the nature of the sample. Below is a comparison of the most frequently employed methods.

Analytical MethodPrincipleSample MatrixDerivatizationAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Plasma, Muscle TissueRequired (e.g., N-acetyl methyl esters)High chromatographic resolution, established methodology.Requires derivatization, which can introduce variability.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) GC separation followed by combustion of the analyte to CO₂ and N₂, and subsequent isotopic ratio analysis.Plasma, Muscle ProteinRequiredHigh precision for measuring isotopic enrichment, suitable for low enrichment levels.[1]Complex instrumentation, measures bulk isotope ratio rather than specific isotopologues.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by liquid chromatography followed by tandem mass spectrometry for high selectivity and sensitivity.Ruminant Feeds, Tissue, MilkNot always requiredHigh throughput, high sensitivity and specificity, suitable for complex mixtures.Matrix effects can influence ionization efficiency.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Purified samplesNot requiredNon-destructive, provides structural information, can distinguish isotopologues.[2]Lower sensitivity compared to MS methods, requires higher concentrations.

II. Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. Below are representative protocols for sample preparation and analysis using GC-C-IRMS and LC-MS/MS.

A. Protocol for Protein Hydrolysis and Amino Acid Derivatization for GC-C-IRMS Analysis

This protocol is adapted from methodologies used for the analysis of amino acid isotopic enrichment in biological samples.[3][4]

  • Protein Hydrolysis:

    • Samples containing protein are hydrolyzed in 6 M HCl at 110-150°C for 24 hours to release individual amino acids.[3][4]

    • Lipids can be removed prior to hydrolysis by extraction with a heptane:chloroform mixture.[3]

  • Amino Acid Derivatization (N-acetyl methyl esters):

    • The acid hydrolysate is dried under a stream of nitrogen.

    • Add 1 mL of 1.85 M acidified methanol and heat at 100°C for 1 hour to form methyl esters.[3]

    • Evaporate the remaining methanol under nitrogen.

    • Perform acetylation with a mixture of acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v) at 60°C for 10 minutes.[3]

    • Evaporate the reagents under nitrogen.

    • Extract the derivatized amino acids with ethyl acetate after adding a saturated NaCl solution.[3]

    • Dry the ethyl acetate phase and reconstitute in a suitable solvent for GC-C-IRMS analysis.

B. Protocol for Amino Acid Analysis by LC-MS/MS

This protocol is based on a validated method for the analysis of amino acids in various biological matrices.[5]

  • Sample Preparation:

    • For protein-bound amino acids, perform acid hydrolysis as described above.

    • For free amino acids, perform a protein precipitation step using a suitable solvent (e.g., methanol or acetonitrile).

    • Centrifuge the sample to pellet the precipitated protein and collect the supernatant.

    • Dry the supernatant and reconstitute in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A zwitterionic hydrophilic interaction liquid chromatography (Z-HILIC) column is often used for amino acid separation.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically employed.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for L-Valine and its ¹³C₅,¹⁵N-labeled internal standard.

III. Visualized Workflows and Pathways

A. Experimental Workflow for L-Valine-¹³C₅,¹⁵N Analysis

The following diagram illustrates a typical workflow for the analysis of L-Valine-¹³C₅,¹⁵N in a biological sample using a mass spectrometry-based method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Hydrolysis Protein Hydrolysis (if required) Sample->Hydrolysis Extraction Extraction / Cleanup Hydrolysis->Extraction Derivatization Derivatization (for GC) Extraction->Derivatization Chromatography Chromatography (GC or LC) Derivatization->Chromatography MassSpec Mass Spectrometry (MS or MS/MS) Chromatography->MassSpec PeakIntegration Peak Integration MassSpec->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Final Report Quantification->Report

A generalized workflow for L-Valine-¹³C₅,¹⁵N analysis.

B. L-Valine in the PI3K/Akt Signaling Pathway

L-Valine has been shown to inhibit multidrug-resistant bacteria through the activation of the PI3K/Akt signaling pathway.[6][7] The diagram below outlines this simplified pathway.

pi3k_akt_pathway L_Valine L-Valine Receptor Cell Surface Receptor L_Valine->Receptor activates PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effects (e.g., Inhibition of Arginase) Akt->Downstream

L-Valine's role in the PI3K/Akt signaling pathway.

References

Safety Operating Guide

Personal protective equipment for handling L-Valine-13C5,15N

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling L-Valine-13C5,15N. The following procedures ensure safe operational handling and disposal of this stable isotope-labeled amino acid.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is recommended.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust have side-shields to protect against splashes.
Hand Protection Protective GlovesImpervious gloves are recommended. Inspect gloves prior to use.
Body Protection Impervious ClothingA lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Suitable RespiratorA dust mask (type N95 or equivalent) should be used if ventilation is inadequate or if handling generates dust.

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent contamination or accidental exposure.

Handling:

  • Avoid inhalation of dust and contact with skin and eyes.[1][2]

  • Use in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1][3]

  • Wash hands thoroughly after handling and before breaks.[3]

  • Do not eat, drink, or smoke in the laboratory where this substance is handled.[1]

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

  • Recommended storage temperature is -20°C for powder form and -80°C when in solvent.[1] Some suppliers may recommend room temperature storage; always refer to the supplier-specific storage conditions.[3][4]

Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue to rinse for at least 15 minutes. Seek prompt medical attention.[1][2]
Skin Contact Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[1][2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2]

Accidental Release Measures: In the event of a spill, follow these steps to ensure safe containment and cleanup:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protection: Wear full personal protective equipment, including respiratory protection.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Avoid dispersal of dust into the air.

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3]

    • For solutions, absorb with an inert, non-combustible material such as diatomite or universal binders.[1]

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Disposal: Dispose of the contaminated material in accordance with approved waste disposal procedures.[1]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Combustible Solvent Disposal: The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Containers: Handle uncleaned containers as you would the product itself. Do not mix with other waste.

Workflow for Handling and Disposal

The following diagram illustrates the key steps in the operational workflow for this compound, from receipt of the material to its final disposal.

G A Receiving this compound B Store in Designated Area (-20°C or as recommended) A->B C Don Personal Protective Equipment (PPE) B->C D Handling and Use in a Ventilated Area C->D E Decontamination of Work Area and Equipment D->E H Accidental Release Occurs D->H F Segregate Waste E->F G Dispose of via Licensed Contractor or Incineration F->G I Follow Accidental Release Measures H->I Emergency I->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.